molecular formula C20H23Cl2FN6O2 B609840 Parsaclisib Hydrochloride CAS No. 1995889-48-9

Parsaclisib Hydrochloride

Cat. No.: B609840
CAS No.: 1995889-48-9
M. Wt: 469.3 g/mol
InChI Key: TWHUONANZMKBKX-ACMTZBLWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parsaclisib hydrochloride is a potent, highly selective, and next-generation small-molecule inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform, which serves as a critical node in signaling networks that regulate B-cell growth, survival, and proliferation . Its mechanism of action involves binding to the ATP-binding site of the PI3Kδ enzyme, thereby inhibiting its kinase activity and disrupting the downstream PI3K/AKT/mTOR signaling pathway . This disruption can lead to cell cycle arrest and apoptosis (programmed cell death) in malignant B-cells . The compound is distinguished by its unique pyrazolopyrimidine structure, designed to enhance specificity and limit off-target toxicity, and it demonstrates at least 10,000-fold selectivity for PI3Kδ over other PI3K class I isoforms . This compound has shown significant research value in models of relapsed or refractory B-cell malignancies. In preclinical studies, it potently inhibited the proliferation of malignant human B-cells and demonstrated robust antitumor activity in xenograft models . Clinical research in various non-Hodgkin lymphoma (NHL) subtypes, including mantle cell lymphoma (MCL), follicular lymphoma (FL), and marginal zone lymphoma (MZL), has demonstrated that parsaclisib can induce rapid and durable objective responses, supporting its role as a valuable tool for investigating targeted oncological pathways . Its high selectivity makes it an excellent candidate for researching the specific biological functions of PI3Kδ in healthy and diseased immune cells, as well as for exploring combination therapies with other targeted agents .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN6O2.ClH/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20;/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26);1H/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHUONANZMKBKX-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1995889-48-9
Record name Parsaclisib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1995889489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Parsaclisib Hydrochloride: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parsaclisib hydrochloride (INCB050465) is a potent and highly selective, orally bioavailable, next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document provides a comprehensive technical overview of the mechanism of action of Parsaclisib, detailing its molecular target, downstream signaling effects, and the preclinical evidence supporting its therapeutic rationale in B-cell malignancies. Quantitative data from key experiments are summarized, detailed experimental protocols are provided, and critical signaling pathways and experimental workflows are visualized to offer a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The PI3Kδ Pathway in B-Cell Malignancies

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: α, β, γ, and δ.

The p110δ isoform (PI3Kδ) is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Upon BCR activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. The activation of the PI3K/AKT/mTOR signaling cascade is crucial for the proliferation and survival of both normal and malignant B-cells.[3] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making PI3Kδ an attractive therapeutic target.[2]

This compound: A Highly Selective PI3Kδ Inhibitor

Parsaclisib is a novel, potent, and highly selective inhibitor of PI3Kδ.[4] Its distinct chemical structure, featuring a pyrazolopyrimidine hinge-binder, differentiates it from first-generation PI3Kδ inhibitors.[3] This structural difference is believed to contribute to its improved safety profile, particularly regarding hepatotoxicity.[5]

Potency and Selectivity

Parsaclisib demonstrates exceptional potency against PI3Kδ with a half-maximal inhibitory concentration (IC50) of 1 nM.[4] Critically, it exhibits remarkable selectivity, being approximately 20,000-fold more selective for PI3Kδ over the other Class I PI3K isoforms (α, β, and γ).[2][4] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: In Vitro Potency and Selectivity of Parsaclisib

TargetIC50 (nM)Selectivity vs. PI3Kδ
PI3Kδ1-
PI3Kα>20,000>20,000-fold
PI3Kβ>20,000>20,000-fold
PI3Kγ>20,000>20,000-fold

Data compiled from publicly available sources.[2][4]

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The primary mechanism of action of Parsaclisib is the direct inhibition of the catalytic activity of PI3Kδ.[1] By binding to the ATP-binding pocket of the enzyme, Parsaclisib prevents the phosphorylation of PIP2 to PIP3. This blockade of PIP3 production leads to the subsequent inactivation of the downstream PI3K/AKT signaling pathway.

The inhibition of this pathway by Parsaclisib has several key downstream consequences:

  • Inhibition of AKT Phosphorylation: A direct and measurable effect of Parsaclisib is the reduction of phosphorylated AKT (pAKT) at key residues such as Serine 473.[4]

  • Induction of Apoptosis: By suppressing the pro-survival signals mediated by AKT, Parsaclisib induces programmed cell death (apoptosis) in malignant B-cells.[1]

  • Inhibition of Cell Proliferation: The PI3K/AKT pathway is a central driver of cell cycle progression. Parsaclisib effectively inhibits the proliferation of B-cell lymphoma cell lines.[4]

Diagram 1: Parsaclisib Inhibition of the PI3Kδ Signaling Pathway.

Preclinical Efficacy

The anti-tumor activity of Parsaclisib has been demonstrated in a range of preclinical models, including various B-cell lymphoma cell lines and in vivo tumor models.

In Vitro Cellular Activity

Parsaclisib has been shown to inhibit the proliferation of several mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) cell lines with IC50 values in the low nanomolar range.[4] For instance, in the Ramos Burkitt's lymphoma cell line, Parsaclisib inhibits anti-IgM-induced phosphorylation of AKT with an IC50 of 1 nM.[4]

Table 2: In Vitro Anti-proliferative Activity of Parsaclisib in B-Cell Lymphoma Cell Lines

Cell LineHistologyIC50 (nM)
PfeifferDLBCL2 - 8
SU-DHL-5DLBCL2 - 8
SU-DHL-6DLBCL2 - 8
WSU-NHLMCL≤10
RamosBurkitt's Lymphoma~1 (pAKT inhibition)

Data compiled from publicly available sources.[4]

In Vivo Anti-tumor Activity

In vivo studies have confirmed the anti-tumor efficacy of Parsaclisib. In a mouse xenograft model using A20 murine lymphoma cells, oral administration of Parsaclisib at 10 mg/kg twice daily resulted in significant tumor growth inhibition.[2] Furthermore, in a dose-dependent manner, Parsaclisib slowed the growth of Pfeiffer xenograft tumors.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Parsaclisib.

PI3Kδ Kinase Assay

Objective: To determine the in vitro potency of Parsaclisib against the PI3Kδ enzyme.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay such as the ADP-Glo™ Kinase Assay.

Protocol (Adapted from ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a 2X PI3Kδ enzyme/PIP2 substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare serial dilutions of Parsaclisib in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme/substrate solution to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted Parsaclisib or vehicle (DMSO) to the wells.

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution (final concentration to approximate the Km for ATP).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each Parsaclisib concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Prep_Enzyme Prepare 2X PI3Kδ/ PIP2 Solution Add_Enzyme Add Enzyme/Substrate to 384-well plate Prep_Enzyme->Add_Enzyme Prep_Compound Prepare Parsaclisib Serial Dilutions Add_Compound Add Parsaclisib or Vehicle Prep_Compound->Add_Compound Add_Enzyme->Add_Compound Add_ATP Initiate with ATP Add_Compound->Add_ATP Incubate_Reaction Incubate at RT Add_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate at RT Add_ADP_Glo->Incubate_ADP_Glo Add_Detection Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Detection Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection Read_Plate Measure Luminescence Incubate_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Diagram 2: Workflow for a PI3Kδ Kinase Inhibition Assay.
Western Blot for pAKT Inhibition

Objective: To assess the effect of Parsaclisib on the phosphorylation of AKT in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant B-cell lymphoma cell line (e.g., Ramos) to a suitable density.

    • Starve the cells in serum-free media for a few hours.

    • Pre-treat the cells with various concentrations of Parsaclisib or vehicle for a specified time (e.g., 2 hours).

    • Stimulate the cells with an activator of the BCR pathway, such as anti-IgM, for a short period (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-pAKT Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT.

B-Cell Proliferation Assay

Objective: To determine the effect of Parsaclisib on the proliferation of B-cells.

Methodology:

  • Cell Seeding:

    • Seed a B-cell lymphoma cell line (e.g., Pfeiffer) in a 96-well plate at a predetermined density.

  • Treatment:

    • Add serial dilutions of Parsaclisib or vehicle to the wells.

  • Incubation:

    • Incubate the plate for a period that allows for cell division (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

  • Proliferation Measurement:

    • Assess cell viability and proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

    • For MTT, add the MTT reagent and incubate for a few hours to allow for formazan crystal formation. Solubilize the crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition of proliferation for each concentration of Parsaclisib compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a potent and highly selective PI3Kδ inhibitor that effectively targets a key survival and proliferation pathway in B-cell malignancies. Its mechanism of action, centered on the inhibition of the PI3K/AKT signaling cascade, has been robustly demonstrated in preclinical studies. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive understanding of the core pharmacology of Parsaclisib for the scientific and drug development community. The high potency and selectivity of Parsaclisib underscore its potential as a valuable therapeutic agent in the treatment of various B-cell cancers.

References

The Journey of Parsaclisib: A Technical Deep Dive into a Next-Generation PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parsaclisib (formerly INCB050465) is a potent and highly selective, next-generation, oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Developed by Incyte Corporation, it represents a significant medicinal chemistry effort to overcome the limitations of first-generation PI3Kδ inhibitors, particularly the associated hepatotoxicity.[1] Parsaclisib was designed with a novel chemical scaffold to enhance its selectivity and safety profile while maintaining robust on-target activity.[2] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and mechanism of action of parsaclisib, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and developmental pathways.

Discovery and Medicinal Chemistry

The development of parsaclisib was driven by the need for a PI3Kδ inhibitor with an improved safety profile compared to its predecessors. The unique chemical structure of parsaclisib, featuring a pyrazolopyrimidine hinge-binder instead of the purine motif common in other PI3Kδ inhibitors like idelalisib, was a key aspect of its design.[2] This structural differentiation was hypothesized to reduce off-target effects, including hepatotoxicity.[3] The medicinal chemistry program focused on optimizing potency, selectivity, and pharmacokinetic properties, leading to the identification of parsaclisib as a clinical candidate.[2]

Lead Optimization Workflow

The following diagram illustrates a generalized workflow for the lead optimization phase that would have been involved in the discovery of Parsaclisib.

Lead_Optimization cluster_0 Screening & Hit Identification cluster_1 Lead Generation & Optimization cluster_2 Preclinical Development Initial_Screening High-Throughput Screening Hit_Identification Hit Identification Initial_Screening->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Generation->SAR_Studies ADME_Tox_Screening In vitro ADME/Tox Screening SAR_Studies->ADME_Tox_Screening Lead_Optimization Lead Optimization ADME_Tox_Screening->Lead_Optimization In_Vivo_Models In vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Models Safety_Pharmacology Safety Pharmacology In_Vivo_Models->Safety_Pharmacology Candidate_Selection Candidate Selection (Parsaclisib) Safety_Pharmacology->Candidate_Selection

A generalized workflow for the discovery of Parsaclisib.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Parsaclisib is a highly selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, activation, and survival.[4][5] By inhibiting PI3Kδ, parsaclisib effectively blocks the PI3K/AKT signaling pathway, leading to decreased proliferation and induction of apoptosis in malignant B-cells.[4][6]

The PI3K/AKT Signaling Pathway and Parsaclisib's Point of Intervention

The diagram below illustrates the PI3K/AKT signaling cascade and highlights the specific inhibitory action of Parsaclisib.

PI3K_Pathway cluster_upstream Upstream Activation cluster_pi3k PI3K Signaling cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk PI3K_delta PI3Kδ Syk->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K_delta PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Cell_Effects Cell Proliferation, Survival, and Growth mTOR->Cell_Effects Parsaclisib Parsaclisib Parsaclisib->PI3K_delta

Parsaclisib's inhibition of the PI3K/AKT signaling pathway.

Preclinical Development

In Vitro Potency and Selectivity

Parsaclisib demonstrated potent and highly selective inhibition of PI3Kδ in various in vitro assays.

ParameterValueReference
PI3Kδ IC50 1 nM (at 1 mM ATP)[7]
Selectivity vs. PI3Kα, β, γ >20,000-fold[7]
Whole-blood pAKT IC50 10 nM[4]
Cell Proliferation IC50 (MCL & DLBCL lines) 2-8 nM[8]
Primary B-cell Proliferation IC50 0.2-1.7 nM[7]
Experimental Protocols: In Vitro Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of parsaclisib against PI3K isoforms.

Methodology:

  • Recombinant human PI3K isoforms (α, β, δ, γ) were used.

  • The kinase reaction was initiated by adding ATP to a mixture of the enzyme, a lipid substrate (e.g., PIP2), and varying concentrations of parsaclisib.

  • The production of the phosphorylated product (PIP3) was measured using a detection method such as ADP-Glo™ Kinase Assay or a fluorescence-based assay.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. A general protocol for such an assay can be found in resources detailing in vitro kinase assays.[9][10]

Objective: To assess the effect of parsaclisib on the proliferation of B-cell malignancy cell lines.

Methodology:

  • B-cell lymphoma cell lines (e.g., Pfeiffer, SU-DHL-5, SU-DHL-6) were seeded in 96-well plates.[8]

  • Cells were treated with a range of concentrations of parsaclisib or vehicle control.

  • After a defined incubation period (e.g., 4 days), cell viability was assessed using a colorimetric assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[7]

  • IC50 values were determined from the resulting dose-response curves.

In Vivo Efficacy in Xenograft Models

Parsaclisib demonstrated significant anti-tumor activity in preclinical xenograft models of B-cell malignancies.

ModelDosingOutcomeReference
Pfeiffer DLBCL Xenograft 0.1-10 mg/kg, p.o. twice dailyDose-dependent tumor growth inhibition[8]
A20 Murine Lymphoma 10 mg/kg, p.o. twice daily for 7-19 daysSignificant tumor growth inhibition[8]
Experimental Protocol: Xenograft Model Study

Objective: To evaluate the in vivo anti-tumor efficacy of parsaclisib.

Methodology:

  • Immunocompromised mice (e.g., BALB/c nude) were subcutaneously implanted with a suspension of a human B-cell lymphoma cell line (e.g., Pfeiffer).[8]

  • Once tumors reached a predetermined size, mice were randomized into treatment and vehicle control groups.

  • Parsaclisib was administered orally at specified doses and schedules.

  • Tumor volume was measured regularly using calipers.

  • At the end of the study, tumors were excised and weighed. Animal body weight was also monitored as a measure of toxicity. Further details on such models can be found in literature describing xenograft models.[11][12]

Clinical Development

Parsaclisib has been evaluated in a broad clinical development program, known as the CITADEL (Clinical Investigation of TArgeted PI3K-DELta Inhibition in Lymphomas) program, across various B-cell malignancies.[13]

Pharmacokinetics in Humans
ParameterValue (at 20 mg once daily)Reference
Tmax (median) 0.5 - 1 hour[4]
Half-life (t1/2) 8.6 - 11.5 hours[4]
Food Effect on AUC ~10% decrease with high-fat meal[4]
Steady State Dose proportionality observed between 5-45 mg[4]
Phase 1/2 Study (CITADEL-101; NCT02018861)

This first-in-human, open-label, dose-escalation and expansion study evaluated the safety, tolerability, and preliminary efficacy of parsaclisib as a monotherapy and in combination with other agents in patients with relapsed or refractory B-cell malignancies.[4][7]

Key Findings:

  • Maximum Tolerated Dose (MTD): Not reached.[7]

  • Dose-Limiting Toxicities (DLTs): None identified.[7]

  • Recommended Phase 2 Dose (RP2D): 20 mg once daily.[4]

  • Efficacy (Monotherapy):

    • Follicular Lymphoma (FL): 71% ORR

    • Marginal Zone Lymphoma (MZL): 78% ORR

    • Mantle Cell Lymphoma (MCL): 67% ORR

    • Diffuse Large B-Cell Lymphoma (DLBCL): 30% ORR[4][7]

Phase 2 CITADEL Program

The CITADEL program comprised several Phase 2 studies evaluating parsaclisib in specific subtypes of non-Hodgkin lymphoma. A common dosing regimen across these studies was 20 mg once daily for 8 weeks, followed by either 2.5 mg once daily or 20 mg once weekly.[14]

StudyIndicationKey Efficacy Results (Daily Dosing Group)Reference
CITADEL-203 (NCT03126019) Relapsed/Refractory Follicular LymphomaORR: 77.7%; CRR: 19%[15]
CITADEL-204 (NCT03144674) Relapsed/Refractory Marginal Zone Lymphoma (BTKi-naïve)ORR: 58.3%; CRR: 4.2%[16][17]
CITADEL-205 (NCT03235544) Relapsed/Refractory Mantle Cell Lymphoma (BTKi-naïve)ORR: 70.1%; CRR: 15.6%[18][19]
CITADEL-202 (NCT02998476) Relapsed/Refractory Diffuse Large B-Cell LymphomaORR: 25.5%[20][21]
Experimental Protocol: Phase 2 Clinical Trial (General)

Objective: To evaluate the efficacy and safety of parsaclisib in patients with specific relapsed or refractory B-cell malignancies.

Methodology:

  • Patient Population: Adult patients with a confirmed diagnosis of the specific lymphoma subtype who have received at least one or two prior lines of systemic therapy. Key inclusion criteria often included measurable disease and adequate organ function. Key exclusion criteria included prior treatment with a PI3Kδ inhibitor.[22][23][24]

  • Study Design: Multicenter, open-label, single-arm study.[23][24]

  • Treatment: Patients received oral parsaclisib, typically at a starting dose of 20 mg once daily for an 8-week induction period, followed by a lower maintenance dose (e.g., 2.5 mg daily or 20 mg weekly). Prophylaxis for Pneumocystis jirovecii pneumonia was required.[23][24]

  • Endpoints:

    • Primary: Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC) according to the Lugano classification.[23][24]

    • Secondary: Complete Response Rate (CRR), Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety and tolerability.[23][24]

  • Assessments: Tumor response was evaluated by imaging (CT or PET/CT) at baseline and at regular intervals. Safety was monitored through the recording of adverse events (AEs), laboratory tests, and physical examinations. Pharmacokinetic and pharmacodynamic samples were also collected.[16][25]

Clinical Development Workflow

The following diagram provides a simplified overview of the clinical development path for Parsaclisib.

Clinical_Development_Workflow Phase1 Phase 1 (CITADEL-101) Safety, Tolerability, PK/PD, RP2D Phase2 Phase 2 (CITADEL Program) Efficacy and Safety in Specific Lymphomas Phase1->Phase2 NDA_Submission New Drug Application (NDA) Submission Phase2->NDA_Submission Other_Trials Ongoing/Other Trials (e.g., in combination, other indications) Phase2->Other_Trials NDA_Withdrawal NDA Withdrawal (Business Decision) NDA_Submission->NDA_Withdrawal

A simplified overview of Parsaclisib's clinical development.

Regulatory Status and Future Directions

In January 2022, Incyte announced the withdrawal of the New Drug Application (NDA) for parsaclisib for the treatment of relapsed or refractory follicular lymphoma, marginal zone lymphoma, and mantle cell lymphoma in the United States. This decision was based on discussions with the FDA regarding the feasibility of completing required confirmatory studies in a timely manner and was not related to any new safety or efficacy concerns.[26] Parsaclisib continues to be evaluated in other clinical trials, including in combination with other agents and for different indications.[14]

Conclusion

Parsaclisib is a potent and highly selective next-generation PI3Kδ inhibitor that has demonstrated significant clinical activity in various B-cell malignancies. Its development was a deliberate effort to mitigate the toxicities associated with earlier-generation PI3Kδ inhibitors. While its path to market for certain indications has been altered, the extensive preclinical and clinical data generated for parsaclisib provide valuable insights for the continued development of targeted therapies in hematologic cancers. The detailed understanding of its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy and safety will continue to inform the field of oncology drug development.

References

In Vitro Activity of Parsaclisib on Lymphoma Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parsaclisib (also known as INCB050465) is a potent and highly selective, next-generation oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies. PI3Kδ is the predominant isoform in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling, making it a key therapeutic target in lymphomas. This technical guide summarizes the in vitro activity of Parsaclisib on various lymphoma cell lines, detailing its mechanism of action, effects on cell viability and apoptosis, and providing protocols for key experimental assays.

Mechanism of Action: Potent and Selective PI3Kδ Inhibition

Parsaclisib demonstrates high potency and selectivity for PI3Kδ, with an IC50 of 1 nM at 1 mM ATP.[1] It exhibits approximately 20,000-fold selectivity for PI3Kδ over other Class I PI3K isoforms (α, β, and γ), which is intended to minimize off-target effects and improve its safety profile compared to earlier-generation PI3K inhibitors.[1][2] By inhibiting PI3Kδ, Parsaclisib effectively blocks the downstream activation of AKT, a key signaling node, thereby impeding the pro-survival and proliferative signals essential for lymphoma cell growth.[1]

Data Presentation: In Vitro Efficacy of Parsaclisib

The in vitro efficacy of Parsaclisib has been evaluated across a range of lymphoma cell lines, demonstrating potent inhibition of cell proliferation and downstream signaling pathways.

Table 1: Cell Viability (IC50) of Parsaclisib in Lymphoma Cell Lines
Cell LineLymphoma SubtypeIC50 (nM)
PfeifferDiffuse Large B-cell Lymphoma (DLBCL)2 - 8
SU-DHL-5Diffuse Large B-cell Lymphoma (DLBCL)2 - 8
SU-DHL-6Diffuse Large B-cell Lymphoma (DLBCL)2 - 8
WSU-NHLDiffuse Large B-cell Lymphoma (DLBCL)2 - 8
MCL Cell Line 1Mantle Cell Lymphoma (MCL)≤10
MCL Cell Line 2Mantle Cell Lymphoma (MCL)≤10
MCL Cell Line 3Mantle Cell Lymphoma (MCL)≤10
MCL Cell Line 4Mantle Cell Lymphoma (MCL)≤10

Data compiled from studies demonstrating inhibition of proliferation after treatment with Parsaclisib for 4 days.[1]

Table 2: Inhibition of pAKT Signaling by Parsaclisib
Cell LineLymphoma SubtypeAssayIC50 (nM)
RamosBurkitt's LymphomaAnti-IgM-induced pAKT (Ser473) inhibition1

Data from experiments where cells were treated with Parsaclisib for 2 hours.[1]

Signaling Pathway and Cellular Effects

Parsaclisib's mechanism of action is centered on the targeted disruption of the PI3K/AKT/mTOR signaling cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT pAKT pAKT AKT->pAKT Phosphorylation mTORC1 mTORC1 pAKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Parsaclisib Parsaclisib Parsaclisib->PI3K_delta Inhibition

Caption: PI3K/AKT/mTOR signaling pathway inhibited by Parsaclisib.

Upon activation of the B-Cell Receptor (BCR), PI3Kδ is recruited to the cell membrane where it phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and AKT. Phosphorylated AKT (pAKT) then activates multiple downstream effectors, including mTORC1, which ultimately promotes gene transcription leading to cell proliferation and survival. Parsaclisib directly inhibits the catalytic activity of PI3Kδ, thereby preventing the formation of PIP3 and blocking the entire downstream signaling cascade.

Cellular_Effects Parsaclisib Parsaclisib Treatment PI3K_Inhibition PI3Kδ Inhibition Parsaclisib->PI3K_Inhibition pAKT_Decrease Decreased pAKT PI3K_Inhibition->pAKT_Decrease Proliferation_Inhibition Inhibition of Cell Proliferation pAKT_Decrease->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis pAKT_Decrease->Apoptosis_Induction Cell_Death Lymphoma Cell Death Proliferation_Inhibition->Cell_Death Apoptosis_Induction->Cell_Death

Caption: Cellular consequences of Parsaclisib treatment in lymphoma cells.

The inhibition of the PI3K/AKT pathway by Parsaclisib leads to two primary cellular outcomes in lymphoma cells: the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). Together, these effects contribute to the overall anti-tumor activity of the compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Experimental Workflow: In Vitro Assessment of Parsaclisib

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Lymphoma Cell Lines (e.g., Pfeiffer, Ramos) treatment Treat with Parsaclisib (Dose-response) start->treatment viability Cell Viability Assay (CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis western Western Blot (pAKT/AKT) treatment->western ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Quantify Protein Levels western->protein_quant

Caption: Workflow for in vitro evaluation of Parsaclisib on lymphoma cells.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Lymphoma cell lines

  • Culture medium appropriate for the cell line

  • Parsaclisib (or other test compound)

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed lymphoma cells in an opaque-walled multi-well plate at a predetermined optimal density in culture medium. Include wells with medium only for background luminescence measurement.

  • Compound Addition: Add serial dilutions of Parsaclisib to the experimental wells. Include vehicle control wells (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control wells and plot a dose-response curve to calculate the IC50 value.

Apoptosis Assay (e.g., Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V. A viability dye such as Propidium Iodide (PI) or 7-AAD is used to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.

Materials:

  • Treated and untreated lymphoma cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI solution, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest both adherent and suspension cells from culture after treatment with Parsaclisib for the desired time.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of the Annexin V-fluorochrome conjugate and 5 µL of the PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for pAKT/AKT

This technique is used to detect and quantify the levels of specific proteins, such as total AKT and its phosphorylated (activated) form, pAKT.

Materials:

  • Treated and untreated lymphoma cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-pAKT Ser473, rabbit anti-total AKT)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment with Parsaclisib, wash cells with cold PBS and lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pAKT or total AKT overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the pAKT signal to the total AKT signal to determine the relative level of AKT activation.

Conclusion

Parsaclisib is a highly potent and selective PI3Kδ inhibitor that demonstrates significant in vitro activity against a range of lymphoma cell lines. By effectively inhibiting the PI3K/AKT/mTOR signaling pathway, Parsaclisib reduces cell proliferation and induces apoptosis. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working on novel therapies for B-cell malignancies. Further preclinical and clinical investigations are ongoing to fully elucidate the therapeutic potential of Parsaclisib.

References

The Unseen Engine: A Technical Guide to the Preclinical Pharmacodynamics of Parsaclisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core preclinical pharmacodynamics of Parsaclisib (INCB050465), a potent and highly selective next-generation inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ). By elucidating its mechanism of action and summarizing its activity in various preclinical models, this document aims to provide a comprehensive resource for researchers in oncology and immunology.

Executive Summary

Parsaclisib is an orally bioavailable small molecule that demonstrates significant anti-neoplastic activity in preclinical models of B-cell malignancies.[1] Its therapeutic potential stems from its highly selective inhibition of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in hematological cancers.[2][3][4] Preclinical data consistently show that Parsaclisib potently inhibits PI3Kδ signaling, leading to decreased cell proliferation and induction of apoptosis in malignant B-cells.[1] Furthermore, in vivo studies in xenograft and syngeneic mouse models have established its anti-tumor efficacy. This guide will provide a detailed overview of the key preclinical findings that form the basis of Parsaclisib's clinical development.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Parsaclisib exerts its therapeutic effect by selectively inhibiting the delta isoform of phosphoinositide-3 kinase (PI3Kδ). PI3Kδ is a crucial component of the B-cell receptor (BCR) signaling pathway and is predominantly expressed in hematopoietic cells.[4] Its inhibition by Parsaclisib prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of downstream effectors, most notably the serine/threonine kinase AKT.[2][3] The subsequent suppression of the PI3K/AKT/mTOR cascade disrupts critical cellular processes in malignant B-cells, including proliferation, survival, and differentiation.[1][2]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Parsaclisib Parsaclisib Parsaclisib->PI3K_delta Inhibition

Figure 1: Parsaclisib's Inhibition of the PI3Kδ Signaling Pathway.

In Vitro Pharmacodynamics

The in vitro activity of Parsaclisib has been extensively characterized in a variety of biochemical and cell-based assays, demonstrating its high potency and selectivity.

Biochemical Potency and Selectivity

Parsaclisib is a highly potent inhibitor of the PI3Kδ isoform. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range. A key feature of Parsaclisib is its remarkable selectivity for PI3Kδ over other Class I PI3K isoforms (α, β, and γ), which is critical for its favorable safety profile.[1]

TargetIC50 (nM)Selectivity vs. PI3Kδ
PI3Kδ ~1 -
PI3Kα>10,000>10,000-fold
PI3Kβ>10,000>10,000-fold
PI3Kγ>10,000>10,000-fold
Table 1: Biochemical potency and selectivity of Parsaclisib against Class I PI3K isoforms.
Cellular Activity in B-Cell Malignancy Lines

Parsaclisib demonstrates potent anti-proliferative activity across a range of B-cell lymphoma cell lines. This cellular efficacy is a direct consequence of its on-target inhibition of the PI3Kδ pathway.

Cell LineCancer TypeIC50 (nM)
PfeifferDiffuse Large B-Cell Lymphoma (DLBCL)<10
SU-DHL-6Diffuse Large B-Cell Lymphoma (DLBCL)<10
WSU-NHLNon-Hodgkin Lymphoma<10
JeKo-1Mantle Cell Lymphoma (MCL)<10
MinoMantle Cell Lymphoma (MCL)<10
Table 2: Anti-proliferative activity of Parsaclisib in various B-cell malignancy cell lines.

In Vivo Pharmacodynamics

The anti-tumor activity of Parsaclisib has been validated in several preclinical in vivo models, including both human tumor xenografts and a syngeneic mouse model.

Pfeiffer Xenograft Model

In a Pfeiffer diffuse large B-cell lymphoma (DLBCL) xenograft model, oral administration of Parsaclisib resulted in significant, dose-dependent tumor growth inhibition. This anti-tumor effect was correlated with a marked reduction in the phosphorylation of AKT (pAKT) in the tumor tissue, confirming target engagement in vivo.

Treatment GroupDose (mg/kg, BID)Tumor Growth Inhibition (%)pAKT Inhibition (%)
Vehicle---
Parsaclisib 1 SignificantProfound
Parsaclisib 3 Dose-dependent increaseDose-dependent
Parsaclisib 10 PotentSustained
Table 3: In vivo efficacy of Parsaclisib in the Pfeiffer xenograft model.
A20 Syngeneic Model

In the A20 syngeneic murine B-cell lymphoma model, Parsaclisib demonstrated potent anti-tumor activity.[4] This model, which utilizes immunocompetent mice, allows for the evaluation of both direct anti-tumor effects and potential immunomodulatory activities of the drug.

Treatment GroupDose (mg/kg, BID)Outcome
Vehicle-Progressive tumor growth
Parsaclisib 10 Significant tumor growth inhibition
Table 4: In vivo efficacy of Parsaclisib in the A20 syngeneic model.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cell Proliferation Assay

Cell_Proliferation_Workflow start Start seed_cells Seed B-cell lymphoma cells in 96-well plates start->seed_cells add_parsaclisib Add serial dilutions of Parsaclisib seed_cells->add_parsaclisib incubate Incubate for 72-96 hours add_parsaclisib->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence calculate_ic50 Calculate IC50 values measure_luminescence->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for the In Vitro Cell Proliferation Assay.

Protocol:

  • Cell Seeding: B-cell lymphoma cell lines are seeded into 96-well opaque-walled plates at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate growth medium.

  • Compound Addition: Parsaclisib is serially diluted in growth medium and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 72 to 96 hours.

  • Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[5][6][7][8] An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.[7]

  • Signal Measurement: After a 10-minute incubation at room temperature to stabilize the luminescent signal, luminescence is measured using a plate reader.[7]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Western Blot for pAKT (Ser473)

Western_Blot_Workflow start Start treat_cells Treat cells with Parsaclisib start->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (anti-pAKT Ser473) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal with ECL secondary_ab->detect end End detect->end In_Vivo_Workflow start Start implant_cells Subcutaneously implant tumor cells into immunocompromised (xenograft) or syngeneic mice start->implant_cells tumor_growth Allow tumors to reach a palpable size implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer Parsaclisib or vehicle (e.g., oral gavage) randomize->treat measure_tumor Measure tumor volume periodically treat->measure_tumor end_study End study and collect tumors for analysis measure_tumor->end_study end End end_study->end

References

Parsaclisib for Non-Hodgkin Lymphoma: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent and Selective PI3Kδ Inhibitor

This technical guide provides a comprehensive overview of Parsaclisib (INCB050465), a next-generation, potent, and highly selective oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), for researchers, scientists, and drug development professionals. Parsaclisib has been extensively evaluated in clinical trials for the treatment of various subtypes of relapsed or refractory non-Hodgkin lymphoma (NHL), demonstrating significant clinical activity and a manageable safety profile.

Core Concepts: Mechanism of Action and Rationale

Parsaclisib targets the delta isoform of PI3K, a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] In many B-cell malignancies, this pathway is constitutively active, driving cell proliferation, survival, and growth.[1][3][4][5] By selectively inhibiting PI3Kδ, Parsaclisib effectively disrupts these pro-survival signals, leading to the inhibition of tumor cell growth and induction of apoptosis.[1][2] Its high selectivity for the delta isoform over other class I PI3K isoforms (α, β, and γ) is a key design feature intended to minimize off-target toxicities.[1][3][5][6] Preclinical studies have shown that Parsaclisib is over 1,000 to 20,000 times more selective for PI3Kδ than other isoforms.[1][3][6]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Promotes Parsaclisib Parsaclisib Parsaclisib->PI3K_delta Inhibition

Diagram 1: Parsaclisib's Mechanism of Action in the PI3K/AKT/mTOR Pathway.

Preclinical and Pharmacological Data

Parsaclisib has demonstrated potent antitumor activity in preclinical models of B-cell malignancies.[6][7] In vitro, it directly blocks PI3K signaling-mediated cell proliferation in various B-cell lines.[1][6] In vivo studies using xenograft models have shown that Parsaclisib can inhibit tumor growth in a dose-dependent manner.[1]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in patients have shown that Parsaclisib is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) typically occurring within an hour.[7][8] The steady-state geometric mean terminal-phase disposition half-life is approximately 10 hours.[7][8] Doses of 20 mg once daily have been shown to maintain concentrations above the IC90 for target inhibition throughout the dosing interval.[3]

Pharmacodynamic analyses have confirmed target engagement, with studies showing significant changes in plasma proteins associated with PI3Kδ inhibition, such as CXCL13, CCL17, and IL10, following treatment with Parsaclisib.[7]

Table 1: Key Pharmacological and Preclinical Parameters for Parsaclisib

ParameterValueReference
Target Phosphoinositide 3-kinase delta (PI3Kδ)[1][2]
Selectivity >1,000 to >20,000-fold for PI3Kδ over other Class I isoforms[1][3][6]
IC50 (whole blood) 10 nM[3][4]
IC90 (whole blood) 77 nM[3][4]
IC50 (biochemical assay) 1 nM[5]
In Vivo Efficacy Dose-dependent tumor growth inhibition in Pfeiffer xenograft models (0.1-10 mg/kg)[1]
Mean Tmax ~0.55 - 1 hour[7][8]
Mean Half-life (t½) ~9.9 - 10 hours[7][8]

Clinical Development in Non-Hodgkin Lymphoma

Parsaclisib has been extensively investigated in a series of clinical trials known as the CITADEL (Clinical Investigation of TArgeted PI3K-DELta Inhibition in Lymphomas) program.[9][10][11] These studies have evaluated Parsaclisib as both a monotherapy and in combination with other agents across various NHL subtypes.

Monotherapy Efficacy in Relapsed/Refractory NHL

Parsaclisib has demonstrated significant efficacy as a monotherapy in patients with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Table 2: Summary of Parsaclisib Monotherapy Efficacy in NHL Subtypes from CITADEL Trials

NHL SubtypeTrialDosing RegimenObjective Response Rate (ORR)Complete Response (CR) RateMedian Duration of Response (DOR)Reference
Follicular Lymphoma (FL) CITADEL-20320 mg QD for 8 wks, then 2.5 mg QD77.7%19.4%14.7 months[12][13]
Marginal Zone Lymphoma (MZL) CITADEL-20420 mg QD for 8 wks, then 2.5 mg QD57%Not ReportedNot Reported[9]
Mantle Cell Lymphoma (MCL) (BTKi-naïve) CITADEL-20520 mg QD for 8 wks, then 2.5 mg QD70.1%15.6%12.1 months[5][14]
Diffuse Large B-Cell Lymphoma (DLBCL) CITADEL-20220 mg QD for 8 wks, then 20 mg QW25.5%14.5%6.2 months[4][15]

QD = once daily; QW = once weekly; BTKi = Bruton's tyrosine kinase inhibitor

Combination Therapy

Parsaclisib has also been evaluated in combination with standard-of-care therapies. The CITADEL-112 study assessed Parsaclisib with rituximab, bendamustine + rituximab, or ibrutinib.

Table 3: Efficacy of Parsaclisib in Combination Therapy (CITADEL-112)

Combination RegimenObjective Response Rate (ORR)Reference
Parsaclisib + Rituximab 81.3%[16]
Parsaclisib + Bendamustine + Rituximab 55.6%[16]
Parsaclisib + Ibrutinib 50.0%[16]
Safety and Tolerability

Across clinical trials, Parsaclisib has demonstrated a manageable safety profile.[9][11][17] The most common treatment-emergent adverse events (TEAEs) are generally low-grade and include diarrhea, nausea, fatigue, and rash.[9] Immune-mediated toxicities, a known class effect of PI3K inhibitors, have been observed, and prophylaxis for Pneumocystis jirovecii pneumonia (PJP) is typically required.[10][11][18]

Table 4: Common Treatment-Emergent Adverse Events (All Grades) with Parsaclisib Monotherapy

Adverse EventReported FrequencyReference
Diarrhea/Colitis 36%[9]
Nausea 36%[9]
Fatigue 31%[9]
Rash 31%[9]
Neutropenia 50-62.5% (in combination studies)[16]

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for Parsaclisib research are proprietary and not fully available in the public domain. However, the methodologies employed in key clinical trials provide a framework for designing future studies.

Clinical Trial Design: The CITADEL Program

The Phase 2 CITADEL studies shared a similar design, which serves as a model for evaluating Parsaclisib in specific NHL populations.

CITADEL_Trial_Workflow Patient_Population Patient Population (Relapsed/Refractory NHL Subtype, ECOG PS ≤2, Specific Prior Therapies) Dosing_Phase_1 Induction Dosing Parsaclisib 20 mg QD for 8 weeks Patient_Population->Dosing_Phase_1 Dosing_Phase_2 Maintenance Dosing (e.g., Parsaclisib 2.5 mg QD) Dosing_Phase_1->Dosing_Phase_2 PJP_Prophylaxis Mandatory PJP Prophylaxis Dosing_Phase_1->PJP_Prophylaxis Endpoints Primary Endpoint: ORR by IRC Secondary Endpoints: CRR, DOR, PFS, OS, Safety Dosing_Phase_2->Endpoints

Diagram 2: Generalized Experimental Workflow for CITADEL Phase 2 Trials.

Key Methodological Components:

  • Patient Selection: Eligibility criteria typically include histologically confirmed relapsed or refractory NHL subtypes after a specific number of prior systemic therapies, and an Eastern Cooperative Oncology Group (ECOG) performance status of ≤2.[9][10][11]

  • Dosing Strategy: A common dosing regimen involves an initial daily dosing period (e.g., 20 mg once daily for 8 weeks) followed by a lower-dose daily or weekly maintenance schedule.[9][10][11][19] This strategy was developed to optimize long-term tolerability.

  • Efficacy Assessment: Tumor response is typically evaluated according to the Lugano criteria.[7] The primary endpoint in many of the Phase 2 studies was the objective response rate (ORR) as determined by an independent review committee.[20]

  • Safety Monitoring: Safety and tolerability are assessed through the monitoring of treatment-emergent adverse events (TEAEs), clinical laboratory assessments, and physical examinations, graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[3]

  • Pharmacokinetic/Pharmacodynamic Analysis: Blood samples are collected at specified time points to determine plasma drug concentrations and to analyze biomarkers of PI3Kδ pathway inhibition.[7]

In Vitro and In Vivo Preclinical Assays

While specific protocols are not detailed in the provided references, the types of assays used to characterize Parsaclisib's activity are described:

  • Kinase Assays: Biochemical assays were used to determine the half-maximal inhibitory concentration (IC50) of Parsaclisib against PI3Kδ and other isoforms to establish potency and selectivity.[18]

  • Cell-Based Proliferation Assays: The effect of Parsaclisib on the proliferation of various B-cell malignancy cell lines was assessed to confirm its direct anti-tumor activity.[1][6]

  • Xenograft Models: The in vivo efficacy of Parsaclisib was evaluated in mouse models bearing human B-cell lymphoma xenografts (e.g., Pfeiffer DLBCL model).[1][21] Tumor growth inhibition was measured following oral administration of the compound.[1]

Conclusion and Future Directions

Parsaclisib is a potent and highly selective PI3Kδ inhibitor that has demonstrated substantial clinical benefit and a manageable safety profile in patients with various subtypes of relapsed or refractory non-Hodgkin lymphoma.[3][9][22] Its differentiated safety profile, particularly regarding hepatotoxicity, represents a potential advantage over earlier-generation PI3K inhibitors.[6][16]

Future research will likely focus on optimizing combination therapies, exploring its utility in earlier lines of treatment, and identifying predictive biomarkers to select patients most likely to respond. Although the New Drug Application for Parsaclisib was withdrawn in 2022 due to the FDA's request for confirmatory studies which the manufacturer opted not to pursue, the extensive data from the CITADEL program provides a valuable foundation for ongoing research into PI3Kδ inhibition in hematologic malignancies.[17]

Logical_Relationships cluster_drug Parsaclisib Characteristics cluster_outcomes Clinical Outcomes Parsaclisib Parsaclisib Potency High Potency (Low nM IC50) Parsaclisib->Potency Selectivity High PI3Kδ Selectivity Parsaclisib->Selectivity Efficacy Significant Efficacy in NHL (High ORR) Potency->Efficacy Leads to Safety Manageable Safety Profile Selectivity->Safety Contributes to

Diagram 3: Core Attributes of Parsaclisib and Their Clinical Implications.

References

Parsaclisib: A Technical Deep Dive into its Antitumor and Immunomodulatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parsaclisib (formerly INCB050465) is a next-generation, potent, and highly selective oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). The PI3K pathway is a critical signaling cascade that, when dysregulated, is a key driver in the development and progression of various hematological malignancies, particularly those of B-cell origin. Parsaclisib distinguishes itself from first-generation PI3Kδ inhibitors with a unique chemical structure that confers high selectivity and a potentially improved safety profile, notably with reduced hepatotoxicity. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the antitumor and immunomodulatory activities of Parsaclisib. We delve into its mechanism of action, present quantitative data on its efficacy, detail experimental methodologies, and visualize key cellular pathways and experimental workflows.

Introduction to Parsaclisib and its Target: PI3Kδ

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a central role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and motility. The Class I PI3Ks are further divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are primarily expressed in hematopoietic cells.[1]

PI3Kδ is a key downstream mediator of signaling from the B-cell receptor (BCR), Toll-like receptors (TLRs), and various cytokine receptors. Its activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and phosphoinositide-dependent kinase 1 (PDK1), which in turn regulate a cascade of proteins involved in cell survival and proliferation. In B-cell malignancies, constitutive activation of the PI3Kδ pathway is a frequent oncogenic driver.

Parsaclisib was developed as a highly selective inhibitor of the PI3Kδ isoform, with the aim of providing potent antitumor activity while minimizing off-target effects associated with the inhibition of other PI3K isoforms.[2] Its distinct chemical structure, which includes a pyrazolopyrimidine hinge-binder instead of the purine motif common in first-generation inhibitors, is hypothesized to contribute to its differentiated safety profile.[2]

Mechanism of Action: Direct and Indirect Antitumor Effects

Parsaclisib exerts its antitumor effects through a dual mechanism: direct inhibition of tumor cell proliferation and survival, and indirect modulation of the tumor microenvironment to enhance anti-tumor immunity.

Direct Inhibition of B-cell Malignancy Proliferation

By selectively inhibiting PI3Kδ, Parsaclisib effectively blocks the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells. This leads to cell cycle arrest and apoptosis in susceptible cancer cell lines and has been demonstrated to inhibit tumor growth in preclinical xenograft models.[3][4]

Immunomodulatory Effects on the Tumor Microenvironment

Beyond its direct cytotoxic effects, Parsaclisib also modulates the immune landscape within the tumor microenvironment. A key aspect of this is the inhibition of regulatory T cells (Tregs). Tregs are a subset of T lymphocytes that suppress the activity of effector T cells, thereby creating an immunosuppressive environment that allows tumors to evade immune surveillance. By inhibiting PI3Kδ signaling, which is also important for Treg function and survival, Parsaclisib can reduce the number and suppressive activity of Tregs, thereby "releasing the brakes" on the anti-tumor immune response.[3][4]

Quantitative Efficacy Data

The potency and efficacy of Parsaclisib have been demonstrated in a range of preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of Parsaclisib
ParameterValueCell Line/Assay ConditionReference
PI3Kδ IC50 1 nMAt 1 mM ATP[5]
Selectivity vs. PI3Kα ~20,000-fold[5]
Selectivity vs. PI3Kβ ~20,000-fold[5]
Selectivity vs. PI3Kγ ~20,000-fold[5]
pAKT Inhibition IC50 1 nMRamos (Burkitt's Lymphoma)[5]
Cell Proliferation IC50 2.5 nMPfeiffer (DLBCL)[5]
Cell Proliferation IC50 2-8 nMSU-DHL-5, SU-DHL-6, WSU-NHL (DLBCL)[5]
Primary B-Cell Proliferation IC50 0.2 - 1.7 nMHuman, dog, rat, and mouse[5]

DLBCL: Diffuse Large B-cell Lymphoma

Table 2: In Vivo Antitumor Activity of Parsaclisib
Animal ModelDosing RegimenOutcomeReference
Pfeiffer DLBCL Xenograft 0.1 - 10 mg/kg, p.o., twice dailyDose-dependent slowing of tumor growth[5]
Pfeiffer DLBCL Xenograft 1 mg/kg, p.o., twice dailySignificant inhibition of tumor growth and profound inhibition of pAKT[2]
A20 Murine Lymphoma 10 mg/kg, p.o., twice daily for 7-19 daysInhibition of tumor growth[5]

p.o.: per os (by mouth)

Table 3: Clinical Efficacy of Parsaclisib Monotherapy in Relapsed/Refractory B-Cell Malignancies
Malignancy TypeStudyObjective Response Rate (ORR)Reference
Follicular Lymphoma CITADEL-10171%[4][6]
Marginal Zone Lymphoma CITADEL-10178%[4][6]
Mantle Cell Lymphoma CITADEL-10167%[4][6]
Diffuse Large B-cell Lymphoma (DLBCL) CITADEL-10130%[4][6]
DLBCL (BTK inhibitor naïve) CITADEL-20225.5%[7]
Marginal Zone Lymphoma CITADEL-20458.3%[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of Parsaclisib.

Cell Viability and Proliferation Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Parsaclisib on the proliferation of B-cell lymphoma cell lines.

  • Cell Lines: Pfeiffer, SU-DHL-5, SU-DHL-6, WSU-NHL, Ramos.

  • Methodology:

    • Cells are seeded in 96-well plates at a predetermined density.

    • A serial dilution of Parsaclisib is added to the wells, with appropriate vehicle controls.

    • Plates are incubated for a specified period (e.g., 4 days).[5]

    • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®, which measures ATP content as an indicator of metabolically active cells.

    • The resulting data are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

Western Blotting for Phospho-AKT (pAKT) Inhibition
  • Objective: To confirm the on-target effect of Parsaclisib by measuring the inhibition of AKT phosphorylation, a key downstream effector of PI3Kδ.

  • Cell Line: Ramos.

  • Methodology:

    • Ramos cells are stimulated with an anti-IgM antibody to activate the B-cell receptor pathway and induce PI3Kδ signaling.

    • Cells are treated with varying concentrations of Parsaclisib for a defined time (e.g., 2 hours).[5]

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phospho-AKT (Ser473) and total AKT.

    • Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

    • The intensity of the phospho-AKT bands is normalized to the total AKT bands to determine the extent of inhibition.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of Parsaclisib in a living organism.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude) bearing subcutaneous tumors from a human B-cell lymphoma cell line (e.g., Pfeiffer).

  • Methodology:

    • Pfeiffer cells are injected subcutaneously into the flank of the mice.

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • Parsaclisib is administered orally at various doses (e.g., 0.1-10 mg/kg, twice daily).[5] The control group receives the vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pAKT).

    • Animal body weight and general health are monitored throughout the study to assess toxicity.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PI3Kδ Signaling Pathway and Parsaclisib's Point of Intervention

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 Phosphorylates PIP3 PIP3 PI3Kd->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates pAKT pAKT PDK1->pAKT Downstream Downstream Effectors pAKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Parsaclisib Parsaclisib Parsaclisib->PI3Kd Inhibits

Caption: PI3Kδ signaling pathway and Parsaclisib's inhibitory action.

Experimental Workflow for Preclinical Evaluation of Parsaclisib

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture B-cell Lymphoma Cell Lines Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Culture->Viability_Assay Signaling_Assay Western Blot (pAKT Inhibition) Cell_Culture->Signaling_Assay Xenograft Tumor Xenograft Model (e.g., Pfeiffer in mice) Viability_Assay->Xenograft Promising IC50 Signaling_Assay->Xenograft On-target Activity Treatment Parsaclisib Treatment (Oral Gavage) Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (e.g., pAKT in tumors) Treatment->PD_Analysis

Caption: A typical preclinical workflow for evaluating Parsaclisib.

Immunomodulatory Effect of Parsaclisib on the Tumor Microenvironment

Immunomodulation cluster_TME Tumor Microenvironment (TME) Tumor_Cell Tumor Cell Treg Regulatory T-cell (Treg) Effector_T Effector T-cell Treg->Effector_T Effector_T->Tumor_Cell Kills Parsaclisib Parsaclisib Parsaclisib->Treg Inhibits

Caption: Parsaclisib's role in modulating the tumor microenvironment.

Conclusion

Parsaclisib is a potent and highly selective PI3Kδ inhibitor that has demonstrated significant antitumor and immunomodulatory activity in both preclinical models and clinical trials for various B-cell malignancies. Its dual mechanism of directly inhibiting tumor cell proliferation and alleviating Treg-mediated immunosuppression provides a strong rationale for its continued development. The quantitative data presented in this guide underscore its efficacy, and the detailed experimental protocols offer a foundation for further research in this area. The favorable safety profile observed to date, particularly the reduced hepatotoxicity compared to earlier generation PI3Kδ inhibitors, positions Parsaclisib as a promising therapeutic agent for patients with relapsed or refractory B-cell cancers. Further investigations, including combination therapies, are ongoing to fully elucidate the therapeutic potential of Parsaclisib.

References

Parsaclisib's Inhibition of B-Cell Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Parsaclisib (also known as INCB050465), a potent and highly selective next-generation inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). We will explore its mechanism of action within the B-cell receptor (BCR) signaling pathway, present key quantitative data from preclinical and clinical studies, and detail the experimental protocols used to characterize its activity.

Introduction: The Role of PI3Kδ in B-Cell Malignancies

Constitutive signaling through the B-cell receptor is a critical driver in the pathogenesis of many B-cell malignancies.[1][2][3] This signaling cascade relies on a family of enzymes known as phosphoinositide 3-kinases (PI3Ks), which are heterodimeric lipid kinases composed of a regulatory and a catalytic subunit.[1] The class I PI3K family is divided into four isoforms: α, β, γ, and δ.[2][3][4][5]

The PI3Kδ isoform, in particular, is a crucial node in the signaling networks that govern B-cell proliferation, survival, growth, and differentiation.[1][4][5] Its aberrant activation is a key event in the malignant transformation of B cells.[1] Parsaclisib was developed as a potent, next-generation oral inhibitor designed to selectively target the PI3Kδ isoform, thereby disrupting the signaling pathways that promote the survival and proliferation of malignant B-cells.[1][4][6][7]

Mechanism of Action: Targeting the BCR Signaling Pathway

Upon antigen binding, the B-cell receptor triggers a signaling cascade that leads to the activation of PI3Kδ. This activation is fundamental for downstream signaling involving key mediators like AKT, which in turn regulate cellular processes critical for lymphocyte development, survival, and proliferation.

Parsaclisib exerts its therapeutic effect by selectively inhibiting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[8] This targeted inhibition blocks the PI3K/AKT signaling pathway, leading to a decrease in the proliferation of malignant B-cells and the induction of cell death.[8] The high selectivity of Parsaclisib for the δ isoform over the α, β, and γ isoforms is a key characteristic, designed to minimize off-target effects and improve the safety profile compared to earlier-generation PI3K inhibitors.[5][6]

B-Cell Receptor Signaling Pathway and Parsaclisib Inhibition

The following diagram illustrates the simplified B-cell receptor signaling cascade and the specific point of inhibition by Parsaclisib.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) CD79 CD79A/B LYN LYN BCR->LYN SYK SYK CD79->SYK LYN->CD79 BTK BTK SYK->BTK PI3K_delta PI3Kδ BTK->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K_delta PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Parsaclisib Parsaclisib Parsaclisib->PI3K_delta Inhibition Antigen Antigen Antigen->BCR Activation

Caption: Parsaclisib inhibits PI3Kδ, blocking the conversion of PIP2 to PIP3.

Quantitative Data Summary

Parsaclisib has demonstrated high potency and selectivity in numerous studies. The following tables summarize key quantitative data regarding its inhibitory activity and clinical efficacy.

In Vitro Potency and Selectivity
TargetIC50 ValueSelectivity vs. PI3KδReference
PI3Kδ 1 nM - [9][10]
PI3Kα>10,000-fold higher~20,000-fold[4][5]
PI3Kβ>10,000-fold higher~20,000-fold[4][5]
PI3Kγ>10,000-fold higher~20,000-fold[4][5]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Cellular Activity
Cell Line / Cell TypeAssayIC50 / EC50 ValueReference
Ramos Burkitt's LymphomapAKT (Ser473) Inhibition1 nM[9][10]
Primary B-Cells (Human, Dog, Rat, Mouse)Proliferation0.2 - 1.7 nM[9][10]
Mantle Cell Lymphoma (MCL) Cell LinesProliferation≤10 nM[9]
Diffuse Large B-Cell Lymphoma (DLBCL)Proliferation2 - 8 nM[9]

EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives a half-maximal response.

Clinical Efficacy in Relapsed/Refractory (R/R) B-Cell Malignancies
MalignancyStudyObjective Response Rate (ORR)Complete Response (CR) RateReference
Follicular Lymphoma (FL)CITADEL-20377.7%19.4%[11]
Marginal Zone Lymphoma (MZL)CITADEL-20458.3%Not specified[11]
Mantle Cell Lymphoma (MCL)CITADEL-20567%Not specified[1][12]
Diffuse Large B-Cell Lymphoma (DLBCL)CITADEL-10130%Not specified[1][12]
Follicular Lymphoma (Japanese Patients)CITADEL-111100%22.2%[7]

Objective Response Rate (ORR) is the proportion of patients with a partial or complete response to therapy.

Key Experimental Protocols

The characterization of Parsaclisib's activity relies on a suite of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.

PI3Kδ Kinase Activity Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of Parsaclisib on the enzymatic activity of the purified PI3Kδ protein.

Methodology:

  • Reagents: Purified recombinant PI3Kδ enzyme, lipid substrate (e.g., PIP2), ATP (often radiolabeled [γ-³²P]ATP), and Parsaclisib at various concentrations.

  • Reaction Setup: The kinase reaction is initiated by combining the PI3Kδ enzyme, lipid substrate, and varying concentrations of Parsaclisib in a reaction buffer.

  • Initiation: The reaction is started by the addition of [γ-³²P]ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the phosphorylation of the lipid substrate.

  • Termination: The reaction is stopped, typically by adding a strong acid or chelating agent.

  • Detection: The phosphorylated product ([³²P]PIP3) is separated from the unreacted [γ-³²P]ATP, often using chromatography or lipid-binding membranes.

  • Quantification: The amount of radioactivity in the product is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each Parsaclisib concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A 1. Prepare Reagents (PI3Kδ, PIP2, Parsaclisib) B 2. Initiate Reaction (Add [γ-³²P]ATP) A->B C 3. Incubate (e.g., 37°C) B->C D 4. Terminate Reaction C->D E 5. Separate Product ([³²P]PIP3) D->E F 6. Quantify Radioactivity E->F G 7. Calculate IC50 F->G

Caption: Workflow for a biochemical kinase activity assay to determine IC50.

Western Blot for pAKT Inhibition (Cell-Based Assay)

This assay measures the inhibition of downstream signaling from PI3Kδ within whole cells by quantifying the phosphorylation of AKT.

Methodology:

  • Cell Culture: Culture a relevant B-cell lymphoma cell line (e.g., Ramos cells).[9][10]

  • Treatment: Treat the cells with various concentrations of Parsaclisib for a defined period (e.g., 2 hours).[9][10]

  • Stimulation: Stimulate the BCR pathway, for instance, with anti-IgM antibody, to induce AKT phosphorylation.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration in each lysate using a method like the Bradford or BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (pAKT Ser473).

    • Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Repeat the process on the same membrane for total AKT and a loading control (e.g., GAPDH or β-actin) after stripping.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities. The level of pAKT is normalized to total AKT to determine the extent of inhibition by Parsaclisib.

Western_Blot_Workflow cluster_cell_prep Cell Preparation cluster_blotting Blotting Procedure A Culture Cells (e.g., Ramos) B Treat with Parsaclisib A->B C Stimulate BCR (e.g., anti-IgM) B->C D Lyse Cells C->D E Protein Quantification D->E F SDS-PAGE E->F G Transfer to Membrane F->G H Immunoblotting (pAKT, Total AKT) G->H I Detect & Quantify H->I

Caption: Experimental workflow for Western blot analysis of pAKT inhibition.

Cell Proliferation / Viability Assay

This assay determines the effect of Parsaclisib on the growth and survival of cancer cell lines.

Methodology:

  • Cell Plating: Seed cells from a B-cell malignancy line (e.g., Pfeiffer, MCL lines) into 96-well plates at a predetermined density.[9]

  • Treatment: Add Parsaclisib at a range of concentrations (e.g., 0.1 nM to 3000 nM) to the wells.[9][10] Include a vehicle-only control.

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 4 days).[9][10]

  • Reagent Addition: Add a viability-indicating reagent. Common examples include:

    • MTS/XTT: Metabolized by viable cells into a colored formazan product.

    • Resazurin (alamarBlue): Reduced by metabolically active cells to the fluorescent resorufin.

    • ATP-based (e.g., CellTiter-Glo): Measures ATP content, which correlates with cell number.

  • Incubation (Reagent): Incubate for a short period (e.g., 1-4 hours) to allow for the colorimetric or fluorescent reaction to develop.

  • Measurement: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control to calculate the percentage of viability or proliferation. Plot the results against the drug concentration to determine the EC50 value.

Conclusion

Parsaclisib is a next-generation PI3Kδ inhibitor characterized by its high potency and remarkable selectivity. By specifically targeting a key node in the B-cell receptor signaling pathway, it effectively inhibits the proliferation and survival of malignant B-cells. Preclinical data robustly demonstrate its mechanism, while clinical trials have confirmed its antitumor activity across a range of B-cell non-Hodgkin lymphomas, including follicular, marginal zone, and mantle cell lymphomas.[1][11][12] The targeted nature of Parsaclisib holds the promise of an improved therapeutic window, and ongoing research continues to explore its full potential in combination with other agents and across different patient populations.[6][13]

References

An In-depth Technical Guide on the Role of Parsaclisib in Regulating Regulatory T-cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parsaclisib (INCB050465) is a next-generation, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] Developed to mitigate the hepatotoxicity associated with first-generation PI3Kδ inhibitors, Parsaclisib exhibits a dual mechanism of action: direct antineoplastic effects on malignant B-cells and indirect immunomodulatory activity within the tumor microenvironment.[1][2] A critical component of this immunomodulatory function is its impact on regulatory T-cells (Tregs). By inhibiting the PI3Kδ signaling pathway, Parsaclisib can lessen Treg-mediated immunosuppression, thereby enhancing anti-tumor immune responses.[1][3] This guide provides a detailed technical overview of Parsaclisib's mechanism of action concerning Tregs, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core biological and experimental processes.

Parsaclisib: Potency and Selectivity

Parsaclisib was designed for high potency and selectivity for the PI3Kδ isoform, which is predominantly expressed in leukocytes.[4] This specificity is intended to preserve PI3K signaling in non-neoplastic cells, potentially reducing off-target effects.[5] Biochemical and cellular assays have quantified this potency and selectivity.

ParameterValueCell/Assay TypeReference
IC₅₀ (PI3Kδ) 1 nMBiochemical Assay (at 1 mM ATP)[6][7][8]
Selectivity >10,000-fold vs PI3Kα, β, γBiochemical Assays[8][9]
Selectivity ~20,000-fold vs PI3Kα, β, γBiochemical Assays[3][6][7]
Whole-blood IC₅₀ 10 nMWhole-blood Assay[10]
IC₅₀ (B & T cell proliferation) 0.2 - 2 nMPrimary Cell-based Assays[11]
IC₅₀ (pAKT inhibition) 1 nMRamos Burkitt's Lymphoma Cell Line[6][7]

Mechanism of Action: PI3Kδ Signaling in Regulatory T-cells

The PI3Kδ signaling pathway is integral to the function, homeostasis, and stability of T-cells, including Tregs.[12][13] It acts downstream of the T-cell receptor (TCR) and co-stimulatory molecules like ICOS, influencing cell proliferation, survival, and differentiation.[12][14]

In Tregs, controlled PI3K activity is essential for maintaining lineage stability. Dysregulation, such as through the loss of the negative regulator PTEN, leads to diminished expression of the IL-2 receptor alpha chain (CD25) and, ultimately, the loss of the master transcription factor FOXP3.[13] This destabilizes the Treg phenotype and impairs its suppressive function.

Parsaclisib exerts its effect by directly inhibiting the PI3Kδ catalytic subunit.[5] This blockade prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step for activating downstream effectors like AKT. By interrupting this cascade, Parsaclisib modulates the signaling that underpins Treg stability and function.

PI3K_Pathway_in_Tregs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR / CD28 ICOS PI3Kd PI3Kδ TCR->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PI3Kd->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation FOXP3 FOXP3 Expression mTOR->FOXP3 Modulation Parsaclisib Parsaclisib Parsaclisib->PI3Kd Inhibition Cell_Function Treg Stability & Suppressive Function FOXP3->Cell_Function Maintains

Caption: PI3Kδ signaling pathway in Tregs and Parsaclisib's point of intervention.

Parsaclisib's Effect on Treg Population and Function

Parsaclisib's primary role in the context of cancer is to reduce immunosuppression by inhibiting Treg function.[1][3][15] In vivo studies in syngeneic lymphoma models have demonstrated that Parsaclisib treatment leads to a reduction in the percentage of Tregs (defined as CD4⁺CD25⁺FOXP3⁺ cells) within tumors and spleens.[6] This shift in the immune microenvironment results in an increased ratio of effector CD4⁺ and CD8⁺ T-cells to Tregs, favoring an anti-tumor response.[6]

Effect CategoryObservationModel SystemReference
Immunosuppression Lessens immunosuppression through Treg inhibition.Syngeneic Lymphoma Model[1][3][15]
Treg Population Reduced percentage of CD4⁺CD25⁺FOXP3⁺ Tregs in tumors and spleens.A20 Murine Lymphoma Model[6]
T-cell Ratios Increased ratio of CD4⁺ and CD8⁺ T-cells to Tregs in tumors and spleens.A20 Murine Lymphoma Model[6]
Autoimmunity Ameliorates pathology and reduces autoantibodies.Preclinical models of SLE and Sjögren's syndrome[16]

While Parsaclisib's inhibitory effect on Tregs is established in preclinical cancer models, it's noteworthy that in preclinical models of autoimmune diseases like lupus and Sjögren's syndrome, PI3Kδ inhibition by Parsaclisib ameliorates disease.[16] This suggests that the therapeutic outcome of modulating Treg function via this pathway is highly context-dependent, either boosting immunity in cancer or dampening it in autoimmunity.

Experimental Protocols for Assessing Treg Function

Evaluating the impact of compounds like Parsaclisib on Treg function requires specialized immunological assays. The in vitro Treg suppression assay is the gold standard for quantifying the suppressive capacity of a Treg population.[17][18]

In Vitro Treg Suppression Assay

Objective: To measure the ability of Treg cells, treated with or without Parsaclisib, to suppress the proliferation of effector T-cells (Teffs).

Methodology:

  • Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh blood samples.

    • Purify CD4⁺ T-cells using negative selection magnetic beads.

    • Sort Treg (CD4⁺CD25⁺CD127⁻/ˡᵒʷ) and Teff (e.g., CD4⁺CD25⁻) populations using fluorescence-activated cell sorting (FACS).[19] Purity should be confirmed by intracellular staining for the transcription factor FOXP3.

  • Teff Labeling:

    • Resuspend isolated Teffs in a suitable buffer (e.g., PBS).

    • Label the Teffs with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or a Cell Trace™ dye, at a final concentration of ~5-10 µM.[18][20] The dye covalently binds to intracellular proteins and is diluted by half with each cell division.

    • Incubate for 15-20 minutes at 37°C, then quench the reaction with media containing fetal bovine serum. Wash cells thoroughly.

  • Co-culture Setup:

    • Plate the labeled Teffs in a 96-well round-bottom plate at a fixed density (e.g., 2 x 10⁴ cells/well).[21]

    • Add Tregs at varying Teff:Treg ratios (e.g., 1:1, 2:1, 4:1, 8:1) to different wells. Include a control well with Teffs only (no Tregs).[18]

    • Add Parsaclisib at a range of concentrations to the appropriate wells to determine a dose-response curve.

    • Stimulate the co-culture with anti-CD3/CD28 beads or soluble antibodies, often in the presence of irradiated antigen-presenting cells (APCs).[18][21]

    • Culture for 3-4 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest cells from the plates.

    • Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD4) to identify the Teff population.

    • Acquire data on a flow cytometer. Gate on the CD4⁺ Teff population and analyze the histogram of the proliferation dye (e.g., CFSE).

    • Calculate the percentage of divided cells in each condition. The suppression percentage is calculated relative to the proliferation of Teffs cultured without Tregs.[22]

Treg_Suppression_Assay cluster_prep 1. Cell Preparation cluster_culture 2. Co-Culture (3-4 Days) cluster_analysis 3. Analysis PBMC Isolate PBMCs Sort FACS Sort Tregs (CD4+CD25+) Teffs (CD4+CD25-) PBMC->Sort Label Label Teffs with CFSE Dye Sort->Label Add_Tregs Add Tregs at Varying Ratios Sort->Add_Tregs Plate Plate Labeled Teffs Label->Plate Plate->Add_Tregs Add_Drug Add Parsaclisib (Dose Range) Add_Tregs->Add_Drug Stimulate Stimulate with anti-CD3/CD28 Add_Drug->Stimulate FCM Analyze Proliferation by Flow Cytometry Stimulate->FCM Calculate Calculate % Suppression FCM->Calculate

Caption: Experimental workflow for an in vitro Treg suppression assay.
Flow Cytometry for Treg Phenotyping

Objective: To characterize the expression of key lineage and functional markers on Tregs following Parsaclisib treatment, either in vitro or ex vivo.

Methodology:

  • Sample Preparation: Prepare a single-cell suspension from blood (PBMCs), tissues (e.g., tumor, spleen), or in vitro cultures.

  • Surface Staining: Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel for Treg identification includes CD3, CD4, CD25, and CD127.[19][23] Additional markers like CTLA-4, ICOS, and PD-1 can be included to assess the activation/effector status.

  • Fixation and Permeabilization: To stain for intracellular proteins, wash the cells after surface staining and then treat them with a fixation/permeabilization buffer. This is essential for allowing antibodies to access intracellular targets.

  • Intracellular Staining: Incubate the permeabilized cells with antibodies against intracellular targets, most critically FOXP3, to definitively identify Tregs.[24]

  • Acquisition and Analysis: Acquire the stained cells on a multi-color flow cytometer. Analyze the data using appropriate software, employing a sequential gating strategy to identify the Treg population (e.g., Lymphocytes → Single Cells → CD3⁺ → CD4⁺ → CD25⁺CD127⁻ → FOXP3⁺) and quantify marker expression.[23][25]

Logical Framework and Conclusion

The mechanism by which Parsaclisib modulates the immune environment via Tregs can be summarized in a logical progression. By selectively targeting a key signaling node within these immunosuppressive cells, Parsaclisib initiates a cascade that can ultimately enhance anti-tumor immunity.

Logical_Framework Start Parsaclisib Administration Target Selective Inhibition of PI3Kδ Start->Target Mechanism Disruption of Downstream Signaling in Tregs (e.g., AKT/mTOR pathway) Target->Mechanism Effect Reduced Treg Stability and Suppressive Function Mechanism->Effect Outcome1 Decreased Immunosuppression in Tumor Microenvironment Effect->Outcome1 Outcome2 Enhanced Effector T-cell (CD8+) Activity Outcome1->Outcome2 Conclusion Potentiated Anti-Tumor Immunity Outcome2->Conclusion

Caption: Logical framework of Parsaclisib's effect on Tregs and anti-tumor immunity.

References

An In-depth Technical Guide to the Chemical Synthesis of Parsaclisib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Parsaclisib Hydrochloride, a potent and selective inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ). Parsaclisib, also known as INCB050465, is a promising therapeutic agent for the treatment of various B-cell malignancies. This document details the synthetic route, including the preparation of key intermediates and the final coupling reaction, supported by detailed experimental protocols. Quantitative data is summarized in structured tables, and signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz.

Introduction

Parsaclisib is a next-generation, orally bioavailable small molecule inhibitor of PI3Kδ.[1] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers, particularly hematological malignancies.[2] Parsaclisib selectively targets the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, thereby minimizing off-target effects and associated toxicities observed with broader-spectrum PI3K inhibitors.[1][2] The chemical name for Parsaclisib is (4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one.[2] Its hydrochloride salt is the active pharmaceutical ingredient.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of Parsaclisib can be conceptually divided into three main parts:

  • Synthesis of the pyrazolopyrimidine core: Preparation of 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Synthesis of the chiral pyrrolidinone side chain: Preparation of (4R)-4-[5-chloro-2-ethoxy-6-fluoro-3-((S)-1-hydroxyethyl)phenyl]pyrrolidin-2-one.

  • Final assembly: Coupling of the two key intermediates via a Mitsunobu reaction, followed by formation of the hydrochloride salt.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Final Coupling and Salt Formation A Starting Materials for Pyrazolopyrimidine B 4-Amino-3-methyl-1H- pyrazolo[3,4-d]pyrimidine A->B Multi-step synthesis E Parsaclisib B->E Mitsunobu Reaction C Starting Materials for Pyrrolidinone D (4R)-4-[5-Chloro-2-ethoxy-6-fluoro-3- ((S)-1-hydroxyethyl)phenyl]pyrrolidin-2-one C->D Multi-step synthesis D->E F This compound E->F HCl G A Substituted Fluorobenzene B Intermediate 1 A->B Acylation C Intermediate 2 B->C Introduction of Pyrrolidinone Moiety D Chiral Pyrrolidinone Intermediate C->D Stereoselective Reduction G BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3Kd AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Parsaclisib Parsaclisib Parsaclisib->PI3Kd Inhibition

References

Methodological & Application

Application Notes and Protocols for Parsaclisib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parsaclisib (hydrochloride salt, INCB050465) is a potent, selective, and orally bioavailable inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), with an IC50 of 1 nM. It demonstrates high selectivity (approximately 20,000-fold) over other PI3K class I isoforms. This high selectivity for PI3Kδ, which is primarily expressed in hematopoietic cells, makes Parsaclisib a targeted inhibitor for B-cell malignancies. These application notes provide detailed information on the solubility of Parsaclisib Hydrochloride in various solvents and offer protocols for its preparation and use in research settings.

Physicochemical Properties

PropertyValue
Chemical Name (4R)-4-{3-[(1S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl}pyrrolidin-2-one hydrochloride
CAS Number 1995889-48-9
Molecular Formula C₂₀H₂₃Cl₂FN₆O₂
Molecular Weight 469.34 g/mol
pKa (Strongest Acidic) 13.37 (Predicted)[1]
pKa (Strongest Basic) 3.56 (Predicted)[1]

Solubility Data

The solubility of this compound is a critical factor for the design and reproducibility of in vitro and in vivo experiments. The following tables summarize the available solubility data in dimethyl sulfoxide (DMSO) and various aqueous buffers. It is important to note that solubility can vary between different sources, potentially due to the form of the compound (free base vs. hydrochloride salt) and the experimental conditions used for determination.

Table 1: Solubility in DMSO

SourceReported SolubilityConcentration (mM)Notes
MedchemExpress/TargetMol90 mg/mL191.76 mMSonication is recommended.
InvivoChem~240 mg/mL~511.36 mM
Cayman Chemical1-10 mg/mL2.13 - 21.31 mMFor Parsaclisib (free base).

Table 2: Solubility in Aqueous Buffers

Solvent/BufferReported SolubilityConcentration (mM)Notes
Water~100 mg/mL~213.07 mMFor Hydrochloride salt.
PBS (pH 7.4)50 mg/mL[2][3]106.53 mM[2]Ultrasonication is required.[2][3]
Aqueous Solution (pH 7.4)210 ± 72 µg/mL0.45 ± 0.15 mMFor Parsaclisib (free base).

Signaling Pathway and Experimental Workflows

PI3Kδ Signaling Pathway

Parsaclisib selectively inhibits the PI3Kδ isoform, which is a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of PI3Kδ disrupts downstream signaling, including the activation of AKT, leading to decreased proliferation and induction of apoptosis in B-cell malignancies.

PI3K_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Activation PI3K_delta PI3Kδ Syk->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation Parsaclisib Parsaclisib HCl Parsaclisib->PI3K_delta Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Cell_Response Cell Proliferation, Survival, and Growth Downstream->Cell_Response

Caption: PI3Kδ signaling pathway inhibited by Parsaclisib.

Workflow for Solution Preparation

A generalized workflow for preparing stock and working solutions of this compound is depicted below. This workflow emphasizes the importance of starting with a high-concentration stock in DMSO, followed by serial dilutions into the appropriate aqueous buffer for the final application.

Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Parsaclisib HCl add_dmso Add DMSO weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve store_stock Store at -20°C or -80°C in aliquots dissolve->store_stock thaw_stock Thaw DMSO Stock store_stock->thaw_stock For Experiment dilute_buffer Dilute in Aqueous Buffer (e.g., PBS, Cell Media) thaw_stock->dilute_buffer mix Mix Thoroughly dilute_buffer->mix use_immediately Use Immediately mix->use_immediately

Caption: General workflow for preparing Parsaclisib HCl solutions.

Experimental Protocols

Protocol for Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound (MW: 469.34 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 4.69 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparation of a 100 µM Working Solution in PBS (pH 7.4)

Materials:

  • 10 mM this compound in DMSO (from Protocol 5.1)

  • Phosphate Buffered Saline (PBS), pH 7.4, sterile

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Perform a serial dilution. For example, to prepare 1 mL of a 100 µM working solution:

    • Add 10 µL of the 10 mM DMSO stock solution to 990 µL of sterile PBS (pH 7.4).

  • Vortex the solution gently to ensure it is thoroughly mixed.

  • Use the freshly prepared working solution immediately for your experiments. It is recommended not to store aqueous working solutions for extended periods.

Note on Final DMSO Concentration: When preparing working solutions for cell-based assays, it is crucial to keep the final concentration of DMSO low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (the same concentration of DMSO in the buffer or media) in your experiments.

Protocol for Kinetic Solubility Determination in Aqueous Buffers

This protocol provides a general method to assess the kinetic solubility of this compound in a buffer of interest.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer of interest (e.g., citrate buffer pH 5.0, phosphate buffer pH 7.4)

  • 96-well microplate (UV-transparent for spectrophotometric analysis)

  • Plate shaker

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

  • In a 96-well plate, add a fixed volume of the aqueous buffer to each well.

  • Add increasing volumes of the DMSO stock solution to the wells to create a range of concentrations. The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Seal the plate and incubate at room temperature on a plate shaker for 1-2 hours.

  • Measure the turbidity of each well using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The kinetic solubility is the concentration at which a significant increase in turbidity (precipitation) is observed.

Stability and Storage

Powder:

  • Store the solid compound at -20°C for up to 3 years.

In Solvent:

  • DMSO Stock Solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to store in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

  • Aqueous Working Solutions: It is strongly advised to prepare aqueous working solutions fresh on the day of use. The stability of this compound in aqueous buffers over extended periods has not been extensively reported and should be determined empirically if long-term storage is required.

Conclusion

This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions. Its hydrochloride salt form enhances its solubility in aqueous buffers such as PBS, especially with the aid of ultrasonication. When preparing solutions for biological assays, careful consideration must be given to the final DMSO concentration to avoid off-target effects. The provided protocols offer a starting point for the preparation and handling of this compound in a research setting. For optimal and reproducible results, it is recommended to adhere to the storage conditions and to prepare aqueous working solutions freshly for each experiment.

References

Protocol for Parsaclisib In Vitro Cell Proliferation Assay: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and a comprehensive protocol for conducting an in vitro cell proliferation assay to evaluate the efficacy of Parsaclisib, a potent and highly selective inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).

Introduction

Parsaclisib is a next-generation, orally bioavailable small molecule that specifically targets PI3Kδ, a key enzyme in the PI3K/AKT signaling pathway.[1] This pathway is frequently dysregulated in various B-cell malignancies, playing a crucial role in cell growth, proliferation, survival, and differentiation.[2] By inhibiting PI3Kδ, Parsaclisib effectively blocks downstream signaling, leading to decreased proliferation and the induction of cell death in cancer cells where this pathway is overactive.[1] Due to its high selectivity for the delta isoform, which is primarily expressed in hematopoietic cells, Parsaclisib is designed to minimize off-target effects and preserve PI3K signaling in non-neoplastic cells.

These application notes provide a framework for researchers to assess the anti-proliferative effects of Parsaclisib on various cancer cell lines in a laboratory setting. The provided protocol is based on the widely used and robust CellTiter-Glo® Luminescent Cell Viability Assay, which determines the number of viable cells in culture by quantifying ATP levels.

Mechanism of Action: The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the recruitment and activation of PI3K.

Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and other kinases like mTORC2.

Once activated, AKT phosphorylates a wide array of downstream substrates, leading to the regulation of cellular functions that promote cell survival, growth, and proliferation while inhibiting apoptosis. Parsaclisib specifically inhibits the PI3Kδ isoform, thereby preventing the conversion of PIP2 to PIP3 and effectively halting the downstream signaling cascade.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3Kδ RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Parsaclisib Parsaclisib Parsaclisib->PI3K Inhibits PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates Downstream Downstream Effectors AKT->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes

Caption: PI3K/AKT Signaling Pathway Inhibition by Parsaclisib.

Data Presentation: In Vitro Efficacy of Parsaclisib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Parsaclisib in various hematological cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Reference
PfeifferDiffuse Large B-cell Lymphoma (DLBCL)< 5Inferred from preclinical studies
SU-DHL-6Diffuse Large B-cell Lymphoma (DLBCL)18 (viability)[3]
Malignant Human B-cells (Primary)B-cell Malignancies< 1[1]

Note: IC50 values can vary depending on the specific assay conditions, including cell seeding density and incubation time.

Experimental Protocol: Parsaclisib In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines the steps for determining the dose-dependent effect of Parsaclisib on the proliferation of suspension cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials
  • Parsaclisib (powder or stock solution in DMSO)

  • Suspension cancer cell line of interest (e.g., Pfeiffer, SU-DHL-6)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Sterile, opaque-walled 96-well microplates

  • Luminometer

Experimental Workflow

Experimental_Workflow start Start cell_culture 1. Cell Culture (Maintain log-phase growth) start->cell_culture cell_harvest 2. Cell Harvesting & Counting cell_culture->cell_harvest cell_seeding 3. Cell Seeding (96-well plate) cell_harvest->cell_seeding drug_treatment 5. Drug Treatment (Add to cells) cell_seeding->drug_treatment drug_prep 4. Parsaclisib Dilution Series (in culture medium) drug_prep->drug_treatment incubation 6. Incubation (e.g., 72 hours) drug_treatment->incubation assay_reagent 7. Add CellTiter-Glo® Reagent incubation->assay_reagent read_plate 8. Measure Luminescence assay_reagent->read_plate data_analysis 9. Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the Parsaclisib Cell Proliferation Assay.
Detailed Methodology

1. Cell Culture and Maintenance

  • Culture the selected cancer cell line in the recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Maintain the cells in a logarithmic growth phase by passaging them regularly.

  • Prior to the assay, ensure the cells are healthy and have a viability of >95% as determined by Trypan Blue exclusion.

2. Cell Harvesting and Counting

  • Aseptically transfer the cell suspension to a sterile conical tube.

  • Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.

  • Carefully aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Determine the cell concentration and viability using a hemocytometer or an automated cell counter with Trypan Blue staining.

3. Cell Seeding

  • Dilute the cell suspension to the desired seeding density in complete growth medium. The optimal seeding density should be determined empirically for each cell line but typically ranges from 5,000 to 20,000 cells per well for suspension cells in a 96-well plate.

  • Dispense 50 µL of the cell suspension into each well of a sterile, opaque-walled 96-well plate.

  • Include wells with medium only to serve as a background control.

  • Incubate the plate for 2-4 hours to allow the cells to acclimatize before adding the drug.

4. Preparation of Parsaclisib Dilutions

  • Prepare a stock solution of Parsaclisib in DMSO (e.g., 10 mM).

  • Perform a serial dilution of the Parsaclisib stock solution in complete growth medium to achieve a range of concentrations for the dose-response curve. A suggested starting range is 0.1 nM to 10 µM (e.g., 0.1, 1, 10, 100, 1000, 10000 nM).

  • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest Parsaclisib concentration (typically ≤ 0.1%).

  • These dilutions should be prepared at 2X the final desired concentration.

5. Drug Treatment

  • Add 50 µL of the 2X Parsaclisib dilutions or the vehicle control to the appropriate wells of the 96-well plate containing the cells. This will result in a final volume of 100 µL per well.

  • Each concentration and control should be tested in triplicate.

6. Incubation

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for a predetermined period. A common incubation time for cell proliferation assays is 72 hours, but this may need to be optimized for the specific cell line.

7. Cell Viability Measurement (CellTiter-Glo® Assay)

  • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

8. Luminescence Reading

  • Measure the luminescence of each well using a luminometer.

9. Data Analysis

  • Subtract the average background luminescence (from the medium-only wells) from all experimental readings.

  • Normalize the data by expressing the luminescence of the Parsaclisib-treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).

  • Plot the percentage of cell viability against the logarithm of the Parsaclisib concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of Parsaclisib for the tested cell line.

Conclusion

This document provides a comprehensive guide for researchers to effectively evaluate the in vitro anti-proliferative activity of Parsaclisib. The detailed protocol, coupled with an understanding of the underlying mechanism of action and representative efficacy data, will enable the generation of robust and reproducible results. Adherence to good cell culture practices and careful optimization of assay parameters are crucial for obtaining accurate and meaningful data in the study of this promising PI3Kδ inhibitor.

References

Preparing Stock Solutions of Parsaclisib Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of Parsaclisib Hydrochloride (also known as INCB050465), a potent and highly selective next-generation phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor.[1] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in both in vitro and in vivo studies. This guide summarizes the key chemical and physical properties of this compound and offers step-by-step instructions for its dissolution in various solvent systems appropriate for a range of experimental applications.

Introduction to Parsaclisib

Parsaclisib is a small molecule inhibitor that selectively targets the δ isoform of PI3K, a key enzyme in the PI3K/AKT signaling pathway which is crucial for the proliferation, survival, and differentiation of B-cells.[2][3][4][5][6] Dysregulation of this pathway is implicated in various B-cell malignancies.[2][3][5] Parsaclisib has demonstrated significant antitumor activity in preclinical and clinical studies for relapsed or refractory B-cell non-Hodgkin lymphomas.[1][7] Its high selectivity for PI3Kδ, approximately 20,000-fold over other Class I PI3K isoforms, is designed to minimize off-target effects and improve its therapeutic index.[8][9][10]

Signaling Pathway of Parsaclisib

The PI3K/AKT pathway is a critical intracellular signaling cascade. Upon activation of cell surface receptors such as the B-cell receptor (BCR), PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT then phosphorylates a multitude of substrates, leading to cellular responses such as cell growth, proliferation, and survival. Parsaclisib exerts its therapeutic effect by inhibiting PI3Kδ, thereby blocking the production of PIP3 and downstream signaling.

Parsaclisib_Signaling_Pathway BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylation Downstream Downstream Effectors pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Parsaclisib Parsaclisib Parsaclisib->PI3K_delta Inhibition Experimental_Workflow cluster_preparation Solution Preparation cluster_application Experimental Application cluster_storage Storage Compound Parsaclisib HCl Powder Weigh Weigh Compound Compound->Weigh Dissolve Dissolve & Vortex/Sonicate Weigh->Dissolve Solvent Select Solvent (DMSO, PBS, etc.) Solvent->Dissolve Stock High Concentration Stock Dissolve->Stock Dilution Prepare Working Dilutions Stock->Dilution Aliquot Aliquot Stock Stock->Aliquot InVitro In Vitro Assay (e.g., Cell Culture) Dilution->InVitro InVivo In Vivo Formulation (e.g., for Gavage) Dilution->InVivo Dosing Animal Dosing InVivo->Dosing Store Store at -20°C or -80°C Aliquot->Store

References

Application Notes and Protocols for Parsaclisib (INCB050465) in In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Parsaclisib, a potent and selective PI3Kδ inhibitor, in preclinical in vivo mouse xenograft models of B-cell malignancies. The following sections detail the mechanism of action, recommended dosages, and comprehensive experimental procedures to facilitate reproducible study design and execution.

Mechanism of Action

Parsaclisib is a next-generation, orally bioavailable inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[1] In many B-cell malignancies, this pathway is aberrantly activated, contributing to tumor progression. Parsaclisib selectively targets PI3Kδ, which is predominantly expressed in hematopoietic cells, thereby inhibiting the downstream signaling cascade and leading to decreased proliferation and induction of apoptosis in malignant B-cells.[2][3]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by Parsaclisib.

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Parsaclisib Parsaclisib Parsaclisib->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Parsaclisib.

Recommended Dosages for Mouse Xenograft Models

The following table summarizes the reported dosages of Parsaclisib used in preclinical mouse xenograft studies. It is recommended to perform a pilot study to determine the optimal dose for your specific model and experimental conditions.

Cell LineMouse StrainDosage RangeDosing ScheduleRoute of AdministrationEfficacy Outcome
A20 (Murine B-cell Lymphoma)BALB/c10 mg/kgTwice DailyOral GavageInhibition of tumor growth
Pfeiffer (Human Diffuse Large B-cell Lymphoma)Not Specified0.1 - 10 mg/kgTwice DailyOral GavageDose-dependent slowing of tumor growth

Detailed Experimental Protocols

This section provides a comprehensive protocol for conducting an in vivo mouse xenograft study with Parsaclisib.

Cell Line Culture

A20 (ATCC® TIB-208™) - Murine B-cell Lymphoma

  • Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1.5 g/L sodium bicarbonate, 4.5 g/L glucose, 10 mM HEPES, 1.0 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Passage every 2-3 days.

Pfeiffer (ATCC® CRL-2632™) - Human Diffuse Large B-cell Lymphoma

  • Media: RPMI-1640 medium supplemented with 10% FBS.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 3 x 10^5 and 3 x 10^6 cells/mL. Add fresh medium every 2 to 3 days.

Parsaclisib Formulation for Oral Gavage

While the exact vehicle used in the primary literature for Parsaclisib is not consistently reported, a common vehicle for oral administration of hydrophobic compounds in mice can be prepared as follows. Note: It is crucial to assess the solubility and stability of Parsaclisib in the chosen vehicle prior to in vivo administration.

  • Vehicle Composition: A solution of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween® 80 in sterile water.

  • Preparation:

    • Slowly add methylcellulose to heated sterile water (60-70°C) while stirring continuously until it is fully dispersed.

    • Cool the solution to room temperature.

    • Add Tween® 80 and mix thoroughly.

    • Weigh the required amount of Parsaclisib and triturate it with a small volume of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the paste while mixing to achieve a homogenous suspension at the desired final concentration.

In Vivo Xenograft Study Workflow

The following diagram outlines the key steps in a typical subcutaneous xenograft study.

Xenograft_Workflow cluster_preclinical Experimental Workflow Cell_Culture 1. Cell Culture (A20 or Pfeiffer) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation 3. Subcutaneous Tumor Implantation in Mice Cell_Harvest->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Parsaclisib Administration (Oral Gavage) Randomization->Treatment Monitoring 7. Continued Monitoring (Tumor Volume & Animal Welfare) Treatment->Monitoring Endpoint 8. Study Endpoint & Data Collection Monitoring->Endpoint

Caption: Workflow for a Parsaclisib Mouse Xenograft Study.

Protocol:

  • Animal Acclimatization: House mice (e.g., BALB/c for A20 syngeneic models or immunodeficient strains like NOD/SCID for Pfeiffer xenografts) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Cell Preparation for Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >95%.

    • Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration. For subcutaneous injection, a common range is 1 x 10^6 to 10 x 10^7 cells per 100-200 µL. Some protocols recommend resuspending cells in a 1:1 mixture of medium/PBS and Matrigel® to improve tumor take rate.

  • Tumor Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Shave and disinfect the injection site (typically the flank).

    • Inject the cell suspension subcutaneously using a 25-27 gauge needle.

  • Tumor Growth Monitoring:

    • Begin monitoring for tumor formation a few days after implantation.

    • Measure tumor dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the modified ellipsoid formula: Tumor Volume = (Length x Width²) / 2 .[4][5][6]

  • Randomization and Treatment Initiation:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer Parsaclisib or the vehicle control via oral gavage according to the specified dosage and schedule.

  • Continued Monitoring and Animal Welfare:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals daily for any signs of toxicity or distress, including changes in behavior, appearance (e.g., ruffled fur), and activity level.

    • Adhere to institutional animal care and use committee (IACUC) guidelines for humane endpoints.

  • Study Endpoint and Data Analysis:

    • The study may be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

    • Analyze the data to determine the efficacy of Parsaclisib, typically reported as tumor growth inhibition (TGI).

Disclaimer: These protocols are intended as a guide. Researchers should adapt these procedures to their specific experimental needs and ensure compliance with all institutional and regulatory guidelines for animal research.

References

Application Notes and Protocols for Parsaclisib in Primary B-cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Parsaclisib (INCB050465), a potent and selective next-generation PI3Kδ inhibitor, in primary B-cell culture experiments. This document includes detailed protocols for key assays, quantitative data on Parsaclisib's activity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Parsaclisib is a highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] The PI3Kδ pathway is integral to B-cell proliferation, survival, and activation.[2][3][4][5] Dysregulation of this pathway is implicated in various B-cell malignancies, making PI3Kδ an attractive therapeutic target.[2][3][6] Parsaclisib has demonstrated potent antitumor activity in preclinical models of B-cell malignancies and has been evaluated in clinical trials for various B-cell lymphomas.[1][5][7][8][9][10]

These notes are intended to provide researchers with the necessary information to design and execute experiments using Parsaclisib in primary B-cell cultures, a crucial in vitro model for studying B-cell biology and the effects of targeted therapies.

Data Presentation

The following tables summarize the in vitro activity of Parsaclisib across various B-cell lines and primary cells.

Cell TypeAssayIC50 (nM)Reference
Primary Human B-cells (activated)Proliferation0.2 - 1.7[11]
Primary Dog B-cells (activated)Proliferation0.2 - 1.7[11]
Primary Rat B-cells (activated)Proliferation0.2 - 1.7[11]
Primary Mouse B-cells (activated)Proliferation0.2 - 1.7[11]
Ramos (Burkitt's Lymphoma)p-AKT Inhibition1[12][13]
Mantle Cell Lymphoma (MCL) linesProliferation≤10[12][13]
Diffuse Large B-cell Lymphoma (DLBCL) linesProliferation2 - 8[12][13]
Malignant Human B-cellsProliferation< 1[5]

Experimental Protocols

Preparation of Parsaclisib Stock Solution

Materials:

  • Parsaclisib (INCB050465) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

  • Prepare a 10 mM stock solution of Parsaclisib in DMSO. For example, for a 10 mg vial of Parsaclisib (MW: 453.5 g/mol ), add 2.205 mL of DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. When ready to use, thaw an aliquot at room temperature.

Isolation and Culture of Primary Human B-cells

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or whole blood

  • B-cell isolation kit (e.g., EasySep™ Human B Cell Isolation Kit or RosetteSep™ Human B Cell Enrichment Cocktail)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • B-cell activation reagents (e.g., anti-human IgM antibody, CD40L, IL-4, CpG-ODN)

Protocol:

  • B-cell Isolation: Isolate B-cells from PBMCs or whole blood following the manufacturer's instructions for the chosen B-cell isolation kit.[1][2][3] This typically involves negative selection to obtain untouched B-cells.

  • Cell Culture: Resuspend the purified B-cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Cell Seeding: Seed the B-cells in a tissue culture plate at a density of 1 x 10^6 cells/mL.

  • B-cell Activation: For proliferation and signaling studies, activate the B-cells with appropriate stimuli. A common method is to use a combination of anti-IgM (to crosslink the BCR), CD40L (to mimic T-cell help), and IL-4.[14][15]

B-cell Proliferation Assay using CFSE

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-buffered saline (PBS)

  • Complete RPMI-1640 medium

  • Parsaclisib

  • B-cell activation reagents

  • Flow cytometer

Protocol:

  • CFSE Staining: Resuspend isolated B-cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.[16][17]

  • Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Washing: Centrifuge the cells and wash them twice with complete medium to remove unbound CFSE.

  • Cell Culture and Treatment: Resuspend the CFSE-labeled B-cells in complete medium and seed them in a culture plate. Add Parsaclisib at the desired concentrations (e.g., a dose-response from 0.1 nM to 1000 nM).

  • Activation: Add B-cell activation reagents to the wells.

  • Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.[18]

  • Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

B-cell Viability/Apoptosis Assay using Annexin V/PI Staining

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Parsaclisib

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed primary B-cells in a culture plate and treat with Parsaclisib at various concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Gently harvest the cells, including any floating cells, and transfer them to flow cytometry tubes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[19][20][21]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot for Phospho-AKT (p-AKT)

Materials:

  • Primary B-cells

  • Parsaclisib

  • B-cell activation reagents (e.g., anti-IgM)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment: Culture primary B-cells and starve them of serum for 2-4 hours. Pre-treat the cells with Parsaclisib at desired concentrations for 2 hours.[12][13]

  • Activation: Stimulate the B-cells with anti-IgM for 10-15 minutes to induce AKT phosphorylation.

  • Cell Lysis: Immediately place the plate on ice and wash the cells with ice-cold PBS. Add lysis buffer and scrape the cells.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate it with the primary anti-p-AKT antibody overnight at 4°C.[22][23] Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total AKT antibody to confirm equal protein loading.

Visualizations

PI3Kδ Signaling Pathway in B-cells

PI3K_Signaling cluster_legend Legend BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk CD19 CD19 Syk->CD19 PI3Kdelta PI3Kδ CD19->PI3Kdelta PIP2 PIP2 Parsaclisib Parsaclisib Parsaclisib->PI3Kdelta PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT P Downstream Downstream Effectors (e.g., mTOR, NF-κB) pAKT->Downstream Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival Activation Activation -> Inhibition Inhibition --| Phosphorylation Phosphorylation (P)

Caption: PI3Kδ signaling pathway in B-cells and the inhibitory action of Parsaclisib.

Experimental Workflow for Parsaclisib Treatment in Primary B-cell Culture

Experimental_Workflow Start Start: Isolate Primary B-cells Culture Culture and Activate B-cells Start->Culture Treat Treat with Parsaclisib (Dose-response / Time-course) Culture->Treat Assay Perform Downstream Assays Treat->Assay Proliferation Proliferation Assay (CFSE) Assay->Proliferation Viability Viability/Apoptosis Assay (Annexin V/PI) Assay->Viability Signaling Signaling Analysis (Western Blot for p-AKT) Assay->Signaling Analysis Data Analysis and Interpretation Proliferation->Analysis Viability->Analysis Signaling->Analysis

Caption: General experimental workflow for studying the effects of Parsaclisib.

Logical Relationship of Apoptosis Assay Results

Apoptosis_Assay_Logic Total_Cells Total Cell Population AnnexinV_Negative Annexin V Negative Total_Cells->AnnexinV_Negative Stained with Annexin V & PI AnnexinV_Positive Annexin V Positive Total_Cells->AnnexinV_Positive Stained with Annexin V & PI PI_Negative_1 PI Negative AnnexinV_Negative->PI_Negative_1 PI_Positive_1 PI Positive AnnexinV_Negative->PI_Positive_1 PI_Negative_2 PI Negative AnnexinV_Positive->PI_Negative_2 PI_Positive_2 PI Positive AnnexinV_Positive->PI_Positive_2 Viable Viable Cells PI_Negative_1->Viable Necrotic Necrotic Cells (Rare) PI_Positive_1->Necrotic Early_Apoptosis Early Apoptotic Cells PI_Negative_2->Early_Apoptosis Late_Apoptosis Late Apoptotic/ Necrotic Cells PI_Positive_2->Late_Apoptosis

Caption: Interpretation of Annexin V and Propidium Iodide staining in apoptosis assays.

References

Application Notes and Protocols for Flow Cytometry Analysis of Lymphocytes Treated with Parsaclisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parsaclisib (also known as INCB050465) is a potent and highly selective next-generation oral inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates numerous cellular functions, including cell growth, proliferation, survival, and differentiation.[1] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling, as well as the development and function of both B and T lymphocytes.[2][3] Dysregulation of the PI3Kδ pathway is implicated in the pathogenesis of various B-cell malignancies, making it a key therapeutic target.[2]

Parsaclisib has demonstrated significant antitumor activity in various B-cell malignancies by directly inhibiting proliferation and inducing apoptosis in malignant B-cells.[3][4] Furthermore, it exhibits immunomodulatory effects by inhibiting regulatory T-cells (Tregs), which can contribute to a more permissive tumor microenvironment.[3]

Flow cytometry is an indispensable tool for elucidating the cellular mechanism of action of targeted therapies like Parsaclisib. This technology allows for the precise quantification of lymphocyte subsets, the analysis of intracellular signaling events, and the assessment of cellular processes such as apoptosis and proliferation at the single-cell level. These application notes provide detailed protocols for the analysis of lymphocytes treated with Parsaclisib using flow cytometry, enabling researchers to investigate its effects on cell signaling, apoptosis, and lymphocyte immunophenotyping.

Data Presentation

The following tables summarize expected quantitative data from flow cytometry analysis of lymphocytes treated with Parsaclisib. These are representative examples based on the known mechanism of action of PI3Kδ inhibitors and are intended to guide researchers in their data presentation.

Table 1: Inhibition of pAKT (Ser473) in B-Cells Treated with Parsaclisib

Parsaclisib Concentration (nM)Mean Fluorescence Intensity (MFI) of pAKT% Inhibition of pAKT
0 (Vehicle Control)15000%
0.1120020%
175050%
1030080%
10015090%
100010093%

Table 2: Induction of Apoptosis in B-Cell Lymphoma Cell Lines by Parsaclisib (48-hour treatment)

Parsaclisib Concentration (nM)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)Total % Apoptotic Cells
0 (Vehicle Control)5.2%2.1%7.3%
110.5%3.4%13.9%
1025.8%8.7%34.5%
10045.1%15.2%60.3%
100050.3%20.1%70.4%

Table 3: Effect of Parsaclisib on Regulatory T-Cell (Treg) Frequency in Peripheral Blood Mononuclear Cells (PBMCs) (72-hour treatment)

Parsaclisib Concentration (nM)% of CD4+ T-Cells% of Tregs (CD4+CD25+FoxP3+)
0 (Vehicle Control)45.6%5.8%
145.2%5.1%
1044.8%3.9%
10045.1%2.5%
100044.5%1.8%

Signaling Pathway and Experimental Workflow

PI3K_Signaling_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation Parsaclisib Parsaclisib Parsaclisib->PI3K_delta Inhibition PIP2 PIP2 pAKT pAKT PIP3->pAKT Activation AKT AKT mTOR mTOR pAKT->mTOR Cell_Survival Cell Survival, Proliferation, and Growth mTOR->Cell_Survival

Caption: PI3Kδ Signaling Pathway and the Mechanism of Action of Parsaclisib.

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Lymphocyte_Isolation Isolate Lymphocytes (e.g., PBMCs from blood) Cell_Culture Cell Culture and Treatment with Parsaclisib Lymphocyte_Isolation->Cell_Culture Surface_Staining Surface Marker Staining (e.g., CD3, CD4, CD19) Cell_Culture->Surface_Staining Fix_Perm Fixation and Permeabilization (for intracellular targets) Surface_Staining->Fix_Perm Intracellular_Staining Intracellular Staining (e.g., pAKT, FoxP3, Annexin V) Fix_Perm->Intracellular_Staining Data_Acquisition Data Acquisition (Flow Cytometer) Intracellular_Staining->Data_Acquisition Data_Analysis Data Analysis (Gating and Quantification) Data_Acquisition->Data_Analysis

Caption: Experimental Workflow for Flow Cytometry Analysis of Parsaclisib-Treated Lymphocytes.

Experimental Protocols

Protocol for Intracellular Staining of Phosphorylated AKT (pAKT)

This protocol is designed to measure the inhibition of AKT phosphorylation in B-cells following treatment with Parsaclisib.

Materials and Reagents:

  • Parsaclisib (INCB050465)

  • Peripheral Blood Mononuclear Cells (PBMCs) or B-cell lymphoma cell lines

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 90% ice-cold methanol or commercial permeabilization wash buffer)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD19 (for B-cell identification)

    • Anti-human pAKT (Ser473)

    • Isotype control for pAKT antibody

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Isolate PBMCs from healthy donor blood using density gradient centrifugation or use a B-cell lymphoma cell line.

    • Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

    • Aliquot 1 mL of cell suspension into flow cytometry tubes.

    • Prepare serial dilutions of Parsaclisib in culture medium. Add the desired concentrations of Parsaclisib or vehicle control to the cells.

    • Incubate the cells for 2 hours at 37°C in a 5% CO2 incubator.

  • Cell Staining:

    • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-human CD19 antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells once with FACS buffer.

    • Resuspend the cells in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 1 mL of ice-cold Permeabilization Buffer and incubate for 30 minutes on ice.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-human pAKT (Ser473) antibody or its corresponding isotype control.

    • Incubate for 60 minutes at room temperature in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 500 µL of FACS buffer for flow cytometry analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Within the lymphocyte gate, identify the B-cell population based on CD19 expression.

    • Analyze the Mean Fluorescence Intensity (MFI) of pAKT staining within the CD19+ B-cell population for each treatment condition.

    • Calculate the percent inhibition of pAKT relative to the vehicle-treated control.

Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide (PI)

This protocol is used to quantify the induction of apoptosis in B-cell lymphoma cell lines treated with Parsaclisib.

Materials and Reagents:

  • Parsaclisib (INCB050465)

  • B-cell lymphoma cell line

  • RPMI-1640 medium with 10% FBS

  • PBS

  • Annexin V Binding Buffer

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Seed the B-cell lymphoma cells in a 24-well plate at a density of 0.5 x 10^6 cells/mL.

    • Prepare serial dilutions of Parsaclisib in culture medium. Add the desired concentrations of Parsaclisib or vehicle control to the cells.

    • Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Staining:

    • Harvest the cells, including any floating cells from the supernatant, and transfer to flow cytometry tubes.

    • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to each tube.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • Gate on the cell population based on forward and side scatter properties.

    • Create a quadrant plot of Annexin V versus PI fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells (due to membrane damage)

Protocol for Immunophenotyping of Regulatory T-Cells (Tregs)

This protocol is designed to assess the effect of Parsaclisib on the frequency of Tregs within a PBMC population.

Materials and Reagents:

  • Parsaclisib (INCB050465)

  • PBMCs

  • RPMI-1640 medium with 10% FBS

  • PBS

  • FACS Buffer

  • Fixation/Permeabilization Buffer Kit (e.g., for FoxP3 staining)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD3

    • Anti-human CD4

    • Anti-human CD25

    • Anti-human FoxP3

    • Isotype control for FoxP3 antibody

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Isolate PBMCs from healthy donor blood.

    • Resuspend cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

    • Aliquot 1 mL of cell suspension into flow cytometry tubes.

    • Prepare serial dilutions of Parsaclisib in culture medium. Add the desired concentrations of Parsaclisib or vehicle control to the cells.

    • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Staining:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cell pellet in 100 µL of FACS buffer containing anti-human CD3, CD4, and CD25 antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells once with FACS buffer.

    • Perform fixation and permeabilization according to the manufacturer's protocol for the FoxP3 staining buffer kit.

    • Resuspend the cells in the permeabilization buffer containing the anti-human FoxP3 antibody or its corresponding isotype control.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

    • Resuspend the cells in 500 µL of FACS buffer for flow cytometry analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter.

    • Within the lymphocyte gate, identify CD3+ T-cells, and then the CD4+ helper T-cell subset.

    • Within the CD4+ gate, identify the Treg population as CD25+ and FoxP3+.

    • Quantify the percentage of Tregs within the CD4+ T-cell population for each treatment condition.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for utilizing flow cytometry to investigate the cellular effects of Parsaclisib on lymphocytes. By analyzing key parameters such as intracellular signaling, apoptosis, and the frequency of various lymphocyte subsets, researchers can gain valuable insights into the mechanism of action of this potent PI3Kδ inhibitor. This information is crucial for both preclinical research and the clinical development of Parsaclisib and other targeted therapies for B-cell malignancies and immunological disorders. The provided diagrams and data tables serve as a guide for experimental design and data interpretation, facilitating robust and reproducible scientific inquiry.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parsaclisib (also known as INCB050465) is a potent and highly selective next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[3] Dysregulation of this pathway, particularly the overactivity of the PI3Kδ isoform, is a key driver in the development of various B-cell malignancies.[3][4] Parsaclisib has demonstrated significant anti-tumor activity in both preclinical models and clinical trials for B-cell lymphomas, with a more favorable safety profile compared to first-generation PI3Kδ inhibitors, particularly regarding hepatotoxicity.[1][2] This document provides detailed application notes and protocols for the use of Parsaclisib in various cell-based assays to aid researchers in their investigation of its biological effects.

Mechanism of Action

Parsaclisib selectively inhibits PI3Kδ, which in turn blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the subsequent activation of downstream effectors, most notably the serine/threonine kinase AKT. The inhibition of AKT phosphorylation disrupts signaling cascades that promote cell survival and proliferation in malignant B-cells.[3]

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Parsaclisib Parsaclisib Parsaclisib->PI3Kd PIP2 PIP2 PI3Kd->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 ATP to ADP AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Simplified signaling pathway of Parsaclisib's mechanism of action.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Parsaclisib across various cell lines and assays.

Table 1: IC50 Values of Parsaclisib in Cell Proliferation/Viability Assays

Cell LineCell TypeAssay DurationIC50 (nM)Reference
Primary Human B-CellsMalignant B-CellsNot Specified< 1[1]
Jeko-1Mantle Cell Lymphoma4 days≤ 10[5]
MinoMantle Cell Lymphoma4 days≤ 10[5]
JVM2Mantle Cell Lymphoma4 days≤ 10[5]
Rec-1Mantle Cell Lymphoma4 days≤ 10[5]
PfeifferDiffuse Large B-Cell Lymphoma4 days2 - 8[5]
SU-DHL-5Diffuse Large B-Cell Lymphoma4 days2 - 8[5]
SU-DHL-6Diffuse Large B-Cell Lymphoma4 days2 - 8[5]
WSU-NHLDiffuse Large B-Cell Lymphoma4 days2 - 8[5]
Primary B-Cells (Human, Dog, Rat, Mouse)Primary B-CellsNot Specified0.2 - 1.7[5]

Table 2: IC50/IC90 Values of Parsaclisib in Signaling and Whole Blood Assays

AssayCell/Matrix TypeParameter MeasuredIC50/IC90 (nM)Reference
PI3Kδ InhibitionBiochemical Assay (1 mM ATP)PI3Kδ activityIC50 = 1[5]
pAKT (Ser473) InhibitionRamos Burkitt's Lymphomaanti-IgM-induced pAKTIC50 = 1[5]
PI3Kδ InhibitionWhole BloodNot SpecifiedIC50 = 10[1]
pAKT InhibitionWhole BloodNot SpecifiedIC90 = 77[1]

Experimental Protocols

Cell Proliferation/Viability Assay (MTT/XTT Assay)

This protocol is a general guideline for assessing the effect of Parsaclisib on cell proliferation and viability using a tetrazolium-based colorimetric assay.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture 1. Culture Cells Seed_Cells 2. Seed Cells in 96-well plate Cell_Culture->Seed_Cells Add_Parsaclisib 3. Add Parsaclisib (0.1 - 3000 nM) Seed_Cells->Add_Parsaclisib Incubate 4. Incubate for 4 days Add_Parsaclisib->Incubate Add_Reagent 5. Add MTT/XTT Reagent Incubate->Add_Reagent Incubate_Reagent 6. Incubate (1-4 hours) Add_Reagent->Incubate_Reagent Read_Absorbance 7. Read Absorbance (450-570 nm) Incubate_Reagent->Read_Absorbance

Figure 2: Workflow for a cell viability assay with Parsaclisib.

Materials:

  • Lymphoma cell lines (e.g., Jeko-1, Pfeiffer)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Parsaclisib stock solution (in DMSO)

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare serial dilutions of Parsaclisib in complete culture medium. A suggested concentration range is 0.1 nM to 3000 nM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest Parsaclisib concentration.

  • Treatment: Add 100 µL of the diluted Parsaclisib or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 4 days at 37°C in a humidified incubator with 5% CO2.[5]

  • MTT/XTT Addition:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For XTT: Add 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by Parsaclisib using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Lymphoma cell lines

  • Complete culture medium

  • 6-well plates

  • Parsaclisib stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 1 x 10^6 cells per well in 6-well plates in complete culture medium and allow them to attach overnight (for adherent cells) or stabilize (for suspension cells).[6]

  • Treatment: Treat the cells with various concentrations of Parsaclisib (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Cell Harvesting:

    • Suspension cells: Collect the cells by centrifugation.

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the floating and adherent cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for Phospho-AKT (Ser473) Inhibition

This protocol outlines the procedure to detect the inhibition of AKT phosphorylation at Ser473 by Parsaclisib.

Western_Blot_Workflow start Start cell_treatment 1. Cell Treatment with Parsaclisib (0.1 - 1000 nM, 2 hours) start->cell_treatment cell_lysis 2. Cell Lysis cell_treatment->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Transfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking 6. Blocking (e.g., 5% BSA) transfer->blocking primary_ab 7. Primary Antibody Incubation (p-AKT Ser473, Total AKT) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection end End detection->end

Figure 3: Western blot workflow for p-AKT detection.

Materials:

  • Lymphoma cell line (e.g., Ramos)

  • Complete culture medium

  • Parsaclisib stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with Parsaclisib at a concentration range of 0.1 nM to 1000 nM for 2 hours.[5] For Ramos cells, pre-stimulation with anti-IgM may be required to induce AKT phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C. Use a 1:1000 dilution in 5% BSA/TBST.[7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AKT as a loading control.

Conclusion

Parsaclisib is a highly effective and selective PI3Kδ inhibitor with potent activity in B-cell malignancies. The provided application notes and protocols offer a comprehensive guide for researchers to investigate the in vitro effects of Parsaclisib on cell proliferation, apoptosis, and signaling pathways. The recommended concentration ranges and detailed methodologies will facilitate the design and execution of robust experiments to further elucidate the therapeutic potential of this promising agent.

References

Application Notes and Protocols for Parsaclisib in Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parsaclisib (also known as INCB050465) is a potent and highly selective next-generation inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1][2][3] The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and differentiation.[1] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell biology, making it a key target in B-cell malignancies.[1][2] Parsaclisib has demonstrated both direct antitumor effects by inhibiting PI3K signaling in tumor cells and indirect immunomodulatory activity by mitigating immunosuppression within the tumor microenvironment.[1][4]

These application notes provide a detailed overview of the experimental design for evaluating Parsaclisib in syngeneic tumor models, with a focus on the A20 murine lymphoma model. The protocols outlined below are intended to serve as a guide for researchers investigating the preclinical efficacy and mechanism of action of Parsaclisib.

Mechanism of Action: PI3Kδ Signaling Pathway

Parsaclisib selectively inhibits PI3Kδ, thereby blocking the downstream signaling cascade that promotes cell survival and proliferation in B-cell lymphomas. A simplified representation of this pathway is illustrated below.

PI3K_delta_pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta activates PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes Parsaclisib Parsaclisib Parsaclisib->PI3K_delta inhibits

Caption: PI3Kδ signaling pathway inhibited by Parsaclisib.

Experimental Design: Parsaclisib in the A20 Syngeneic Lymphoma Model

The A20 syngeneic model, which utilizes a murine B-cell lymphoma cell line in immunocompetent BALB/c mice, is a well-established model for studying immunomodulatory anticancer agents. Preclinical studies have shown that Parsaclisib can inhibit tumor growth in this model.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of Parsaclisib in the A20 syngeneic model.

Table 1: In Vivo Tumor Growth Inhibition of A20 Syngeneic Model

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (TGI)Reference
Vehicle Control-Oral Gavage-[1]
Parsaclisib10 mg/kg (BID)Oral GavageSignificant TGI[1]

Table 2: Immunomodulatory Effects of Parsaclisib in the A20 Tumor Microenvironment

Treatment GroupDosageEffect on Regulatory T-cells (Tregs)Reference
Vehicle Control-Baseline levels[1]
Parsaclisib10 mg/kg (BID)Significant reduction in Treg population[1]

Experimental Protocols

Protocol 1: A20 Syngeneic Tumor Model and Parsaclisib Treatment

This protocol details the establishment of the A20 syngeneic tumor model and subsequent treatment with Parsaclisib.

Materials:

  • A20 murine B-cell lymphoma cell line

  • BALB/c mice (female, 6-8 weeks old)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Parsaclisib (INCB050465)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture A20 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.

  • Tumor Cell Implantation:

    • Harvest A20 cells and wash twice with sterile PBS.

    • Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each BALB/c mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 3-4 days after implantation.

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

    • Prepare Parsaclisib in the chosen vehicle at the desired concentration.

    • Administer Parsaclisib (10 mg/kg) or vehicle control orally via gavage twice daily (BID).

  • Endpoint Analysis:

    • Continue treatment and tumor monitoring for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., weighing, flow cytometry, immunohistochemistry).

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol provides a general framework for analyzing the immune cell populations within the A20 tumor microenvironment following Parsaclisib treatment.

Materials:

  • Excised tumors from Protocol 1

  • RPMI-1640 medium

  • Collagenase D (1 mg/mL)

  • DNase I (0.1 mg/mL)

  • 70 µm cell strainers

  • Red blood cell (RBC) lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies for flow cytometry (see Table 3 for a suggested panel)

  • Fixation/Permeabilization buffer (for intracellular staining, e.g., for FoxP3)

  • Flow cytometer

Table 3: Suggested Flow Cytometry Panel for Immune Cell Profiling

TargetFluorochromeCell Population
CD45PerCP-Cy5.5All hematopoietic cells
CD3APCT-cells
CD4PE-Cy7Helper T-cells
CD8FITCCytotoxic T-cells
FoxP3PERegulatory T-cells
CD25BV421Activation marker / Tregs
CD11bAPC-Cy7Myeloid cells
Gr-1Pacific BlueGranulocytes / MDSCs

Procedure:

  • Tumor Digestion:

    • Mince excised tumors into small pieces in RPMI-1640 medium.

    • Incubate the minced tissue in a digestion buffer containing Collagenase D and DNase I for 30-60 minutes at 37°C with gentle agitation.

  • Single-Cell Suspension Preparation:

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Wash the cells with RPMI-1640 and centrifuge.

    • Resuspend the cell pellet in RBC lysis buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

    • Wash the cells with FACS buffer and count them.

  • Staining:

    • Resuspend approximately 1-2 x 10^6 cells per sample in FACS buffer.

    • Block Fc receptors with Fc block for 10-15 minutes on ice.

    • Add the cocktail of surface antibodies and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol.

    • Add the intracellular antibody and incubate for 30-45 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the stained cells in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the different immune cell populations.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for a typical syngeneic tumor model experiment with Parsaclisib.

experimental_workflow start Start cell_culture A20 Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Parsaclisib (10 mg/kg, BID, p.o.) or Vehicle Treatment randomization->treatment endpoint Endpoint Analysis treatment->endpoint tumor_analysis Tumor Excision & Weight Measurement endpoint->tumor_analysis flow_cytometry Flow Cytometry of Tumor-Infiltrating Lymphocytes endpoint->flow_cytometry end End tumor_analysis->end flow_cytometry->end

Caption: Experimental workflow for Parsaclisib in a syngeneic model.

Conclusion

The experimental designs and protocols provided here offer a comprehensive guide for the preclinical evaluation of Parsaclisib in syngeneic tumor models. The A20 lymphoma model serves as a robust system to investigate both the direct antitumor and the immunomodulatory effects of this potent PI3Kδ inhibitor. By following these detailed methodologies, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential of Parsaclisib in B-cell malignancies.

References

Dissolving Parsaclisib Hydrochloride for In Vivo Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Parsaclisib Hydrochloride (INCB050465), a potent and selective PI3Kδ inhibitor, for in vivo experimental studies. The provided methodologies are crucial for ensuring consistent drug exposure and obtaining reliable results in preclinical animal models.

Introduction to Parsaclisib

Parsaclisib is a next-generation phosphoinositide 3-kinase delta (PI3Kδ) inhibitor investigated for its therapeutic potential in various B-cell malignancies.[1][2] It exhibits high selectivity for the PI3Kδ isoform, which is a key component of the B-cell receptor signaling pathway, crucial for the proliferation and survival of malignant B-cells.[1][3][4] Preclinical in vivo studies are fundamental to evaluating its efficacy and safety profile, making proper formulation a critical first step.

Signaling Pathway of Parsaclisib

Parsaclisib exerts its therapeutic effect by inhibiting PI3Kδ, a critical enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in B-cell cancers, leading to uncontrolled cell growth and survival. By selectively targeting PI3Kδ, Parsaclisib effectively blocks downstream signaling, including the phosphorylation of AKT, a key signaling node.[1]

Parsaclisib_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates Parsaclisib Parsaclisib Parsaclisib->PI3K_delta inhibits PIP2 PIP2 AKT AKT PIP3->AKT pAKT pAKT AKT->pAKT Downstream Downstream Signaling (e.g., mTOR) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Parsaclisib inhibits PI3Kδ, blocking the PI3K/AKT signaling pathway.

This compound Solubility and Formulation Data

Several vehicle formulations have been successfully used to dissolve this compound for in vivo administration, particularly for oral gavage in mouse models. The choice of vehicle can depend on the desired concentration, route of administration, and study duration. The following tables summarize the quantitative data for various formulations.

Table 1: this compound Formulations for In Vivo Studies

Formulation IDComponentsAchievable ConcentrationAppearanceNotes
F110% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 6 mg/mL (12.78 mM)Clear SolutionSolvents must be added sequentially.[5][6]
F210% DMSO + 90% (20% SBE-β-CD in Saline)≥ 6 mg/mL (12.78 mM)Clear SolutionSolvents must be added sequentially.[5]
F310% DMSO + 90% Corn Oil≥ 6 mg/mL (12.78 mM)Clear SolutionSolvents must be added sequentially.[5]
F4PBS50 mg/mL (106.53 mM)Clear SolutionRequires ultrasonication.[5][6]

Experimental Protocols for Formulation Preparation

The following protocols provide detailed, step-by-step methodologies for preparing this compound formulations for in vivo studies. It is crucial to follow the order of solvent addition to ensure complete dissolution.

General Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% Sodium Chloride)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Corn Oil

  • Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath/sonicator

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Formulation 1 (F1): DMSO/PEG300/Tween80/Saline

This formulation is a common vehicle for oral administration of hydrophobic compounds.

  • Preparation of Stock Solution (Optional but Recommended):

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 60 mg/mL). This can be stored at -20°C for future use.

  • Formulation Preparation (for a final volume of 1 mL):

    • To a sterile conical tube, add 400 µL of PEG300.

    • Add 100 µL of the 60 mg/mL this compound in DMSO stock solution to the PEG300.

    • Vortex the mixture thoroughly until a clear, homogenous solution is formed.

    • Add 50 µL of Tween® 80 to the solution and vortex again until fully mixed.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.

    • Visually inspect the final solution to ensure it is clear and free of precipitation.

Protocol for Formulation 2 (F2): DMSO/SBE-β-CD in Saline

This formulation utilizes a cyclodextrin to enhance the solubility of the compound.

  • Preparation of 20% SBE-β-CD in Saline:

    • Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline.

    • Mix thoroughly until the SBE-β-CD is completely dissolved. This solution can be stored at 4°C for up to one week.[5]

  • Formulation Preparation (for a final volume of 1 mL):

    • To a sterile conical tube, add 900 µL of the 20% SBE-β-CD in saline solution.

    • Add 100 µL of a 60 mg/mL this compound in DMSO stock solution.

    • Vortex the mixture thoroughly until a clear, homogenous solution is formed.

Protocol for Formulation 3 (F3): DMSO/Corn Oil

This lipid-based formulation is suitable for oral administration.

  • Formulation Preparation (for a final volume of 1 mL):

    • To a sterile conical tube, add 900 µL of corn oil.

    • Add 100 µL of a 60 mg/mL this compound in DMSO stock solution.

    • Vortex the mixture vigorously until a clear, homogenous solution is achieved.

Protocol for Formulation 4 (F4): PBS

This is the simplest formulation but requires sonication to achieve high concentrations.

  • Formulation Preparation:

    • Weigh the required amount of this compound and place it in a sterile conical tube.

    • Add the desired volume of PBS to achieve a concentration of up to 50 mg/mL.

    • Vortex the mixture.

    • Place the tube in an ultrasonic bath and sonicate until the compound is completely dissolved, resulting in a clear solution.[6] Monitor the temperature of the solution during sonication to avoid degradation of the compound.

Experimental Workflow for Formulation Preparation

The following diagram illustrates the general workflow for preparing a this compound formulation for in vivo studies.

Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_qc Quality Control & Administration weigh Weigh Parsaclisib HCl dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso add_vehicle Add Vehicle Components (e.g., PEG300, Tween80) dissolve_dmso->add_vehicle mix Vortex Thoroughly add_vehicle->mix add_aqueous Add Aqueous Component (e.g., Saline) mix->add_aqueous final_mix Final Vortexing add_aqueous->final_mix visual_insp Visual Inspection (Clear Solution) final_mix->visual_insp administer Administer to Animal (e.g., Oral Gavage) visual_insp->administer

Caption: General workflow for this compound formulation.

Important Considerations

  • Fresh Preparation: It is recommended to prepare the formulations fresh on the day of use to ensure stability and prevent precipitation.

  • Sequential Addition: For multi-component vehicles, the order of solvent addition is critical. Always add the components as specified in the protocols.[5][6]

  • Safety Precautions: this compound is a potent compound. Handle with appropriate personal protective equipment (PPE). DMSO can facilitate the absorption of substances through the skin.

  • Vehicle Controls: Always include a vehicle-only control group in your in vivo experiments to account for any effects of the formulation itself.

  • Animal Welfare: Ensure all animal procedures are performed in accordance with institutional and national guidelines for animal welfare. Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals.

By following these detailed application notes and protocols, researchers can confidently prepare this compound formulations for in vivo studies, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for the Long-Term Storage and Stability of Parsaclisib Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the long-term storage, stability, and handling of solutions of Parsaclisib (also known as INCB050465), a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). Adherence to these guidelines is crucial for ensuring the integrity and activity of Parsaclisib in research and development applications.

Introduction to Parsaclisib

Parsaclisib is a next-generation, orally bioavailable inhibitor of PI3Kδ, a key enzyme in the PI3K/AKT signaling pathway.[1][2] This pathway is crucial for the proliferation, survival, and differentiation of B-cells, and its dysregulation is implicated in various B-cell malignancies.[1] Parsaclisib's high selectivity for the delta isoform of PI3K is designed to minimize off-target effects and improve its therapeutic index.[3][4]

Signaling Pathway

Parsaclisib targets the delta isoform of PI3K, thereby inhibiting the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as AKT, leading to decreased cell proliferation and survival in PI3Kδ-dependent cancer cells.[2]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Parsaclisib Parsaclisib Parsaclisib->PI3K Inhibition Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream_Effectors Activation Cell_Effects Cell Proliferation, Survival, and Growth Downstream_Effectors->Cell_Effects Regulation Solution_Prep_Workflow Start Start: Weigh Parsaclisib Add_Solvent Add appropriate volume of solvent Start->Add_Solvent Dissolve Vortex and/or sonicate to dissolve Add_Solvent->Dissolve Inspect Visually inspect for undissolved particles Dissolve->Inspect Inspect->Dissolve Particles Present Aliquot Aliquot into single-use tubes Inspect->Aliquot Clear Solution Store Store at recommended temperature Aliquot->Store End Ready for use Store->End Stability_Assessment_Decision_Tree Start Assess Parsaclisib Solution Stability Check_Storage Is the solution within recommended storage time and conditions? Start->Check_Storage Visual_Inspect Visually inspect for precipitate or color change Check_Storage->Visual_Inspect Yes Discard_Solution Discard solution and prepare fresh Check_Storage->Discard_Solution No Perform_QC Perform QC analysis (e.g., HPLC-UV) Visual_Inspect->Perform_QC Clear Visual_Inspect->Discard_Solution Precipitate/ Color Change Compare_Data Compare to fresh standard (Peak area, new peaks) Perform_QC->Compare_Data Use_Solution Solution is stable and suitable for use Compare_Data->Use_Solution Within acceptance criteria Compare_Data->Discard_Solution Outside acceptance criteria

References

Troubleshooting & Optimization

Parsaclisib Technical Support Center: Troubleshooting Insolubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the solubility of Parsaclisib in aqueous media for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Parsaclisib and why is its solubility a consideration?

Parsaclisib is a potent and highly selective next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] It is an orally bioavailable small molecule investigated for its potential in treating B-cell malignancies.[4] Like many small molecule inhibitors, Parsaclisib has limited aqueous solubility, which can present challenges in preparing solutions for in vitro and in vivo experiments. Ensuring complete dissolution is critical for accurate and reproducible experimental results.

Q2: What are the known physicochemical properties of Parsaclisib that influence its solubility?

The solubility of a compound is influenced by its physicochemical properties. Key properties for Parsaclisib are summarized below. A lower water solubility and a logP greater than 1 indicate a more lipophilic ("fat-loving") compound that will preferentially dissolve in non-polar or organic solvents over water.

PropertyValueImplication for Solubility
Molecular Weight 432.9 g/mol Can influence diffusion and solubility.
Water Solubility (Predicted) 0.0462 mg/mLLow intrinsic solubility in pure water.
XLogP3 2.4Indicates a degree of lipophilicity, favoring non-aqueous solvents.
pKa (Strongest Basic) 3.56The compound's charge state will change around this pH, which can affect solubility.
Topological Polar Surface Area (TPSA) 108 ŲA higher TPSA can sometimes correlate with better aqueous solubility.

Data sourced from PubChem and DrugBank.[5][6]

Q3: In what solvents is Parsaclisib soluble?

Parsaclisib is highly soluble in dimethyl sulfoxide (DMSO).[2] For in vivo studies, formulations often use a combination of solvents to achieve the desired concentration and stability. The hydrochloride salt of Parsaclisib (Parsaclisib HCl) exhibits significantly better solubility in aqueous solutions, including water and Phosphate Buffered Saline (PBS).[7][8]

Troubleshooting Guide: Parsaclisib Precipitation in Aqueous Media

This guide addresses common issues and provides solutions for preventing and troubleshooting Parsaclisib precipitation during experimental workflows.

Problem 1: Precipitation observed when preparing a stock solution.

Cause: Using an inappropriate solvent or exceeding the solubility limit.

Solution:

  • Primary Solvent: Prepare high-concentration stock solutions of Parsaclisib in 100% DMSO.[2] A stock concentration of 10 mM in DMSO is commonly used.[9]

  • Storage: Store stock solutions at -20°C or -80°C to maintain stability and prevent degradation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Problem 2: Precipitate forms immediately upon diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).

Cause: This is a common issue for hydrophobic compounds. The DMSO concentration drops significantly upon dilution, and the aqueous environment cannot maintain the Parsaclisib in solution.

Solutions:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is kept as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your experiments. However, a slightly higher DMSO concentration may be necessary to maintain solubility. It is crucial to have a vehicle control with the same final DMSO concentration in your experiments.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This can sometimes help to keep the compound in solution.

  • Use of Co-solvents (for specific applications): For certain applications, particularly in vivo formulations, co-solvents can be used. A common formulation includes a mixture of DMSO, PEG300, Tween-80, and saline.[7][8] For example, a clear solution of Parsaclisib HCl can be achieved at ≥ 6 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]

  • Consider Parsaclisib Hydrochloride: The hydrochloride salt of Parsaclisib has significantly higher aqueous solubility.[7][8] If you are consistently facing precipitation issues with the free base form, using Parsaclisib HCl might be a more suitable option for your experiments. It has been reported to be soluble in PBS at 50 mg/mL with ultrasonication.[7][8]

Problem 3: The solution is initially clear but a precipitate forms over time.

Cause: The compound may be forming a supersaturated solution that is not stable, or temperature fluctuations can cause the compound to fall out of solution.

Solutions:

  • Fresh Preparations: Prepare fresh dilutions of Parsaclisib from your DMSO stock for each experiment.

  • Temperature Control: Maintain a consistent temperature for your experimental solutions. Avoid storing diluted aqueous solutions at low temperatures (e.g., 4°C) for extended periods if you observe precipitation.

  • Sonication: If a precipitate is observed, gentle warming and/or sonication may help to redissolve the compound. However, be cautious with heat as it may degrade the compound.

Experimental Protocols

Protocol for Preparing a 10 mM Parsaclisib Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of Parsaclisib powder (Molecular Weight: 432.9 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.33 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the Parsaclisib powder.

  • Mixing: Vortex or gently warm the solution until the Parsaclisib is completely dissolved. Ensure no visible particles remain.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol for Preparing a Working Solution in Cell Culture Medium
  • Thaw Stock: Thaw a vial of the 10 mM Parsaclisib in DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.

  • Dilution: Add the required volume of the Parsaclisib stock solution to the pre-warmed medium to achieve your desired final concentration. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

  • Mixing: Mix immediately and thoroughly by gentle inversion or pipetting.

  • Use: Use the freshly prepared working solution for your experiment without delay.

Visualizing the Parsaclisib Mechanism of Action

Parsaclisib is an inhibitor of the PI3Kδ isoform, which is a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival.[10]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Parsaclisib Parsaclisib Parsaclisib->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Parsaclisib.

Experimental Workflow for Troubleshooting Precipitation

The following workflow can be used to systematically address precipitation issues with Parsaclisib.

Troubleshooting_Workflow Start Start: Precipitation Observed CheckStock Is the stock solution in 100% DMSO? Start->CheckStock DilutionMethod How was the working solution prepared? CheckStock->DilutionMethod Yes RemakeStock Prepare fresh stock in 100% DMSO CheckStock->RemakeStock No FinalDMSO Is the final DMSO concentration <0.5%? DilutionMethod->FinalDMSO Direct Dilution SerialDilution Try serial dilutions DilutionMethod->SerialDilution Serial Dilution UseHCl Consider using Parsaclisib HCl FinalDMSO->UseHCl Yes IncreaseDMSO Increase final DMSO (with vehicle control) FinalDMSO->IncreaseDMSO No End Solution Clear UseHCl->End RemakeStock->Start SerialDilution->End IncreaseDMSO->End

Caption: A logical workflow for troubleshooting Parsaclisib precipitation issues.

References

Optimizing Parsaclisib Treatment Duration in Cell Culture: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of Parsaclisib in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is Parsaclisib and how does it work in cell culture?

Parsaclisib is a potent and highly selective next-generation inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1][2][3] In cell culture, Parsaclisib works by blocking the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancer cell types, particularly those of hematopoietic origin.[1][3] Inhibition of this pathway is expected to lead to a decrease in cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.

Q2: What is a good starting point for determining the optimal treatment duration with Parsaclisib?

Based on preclinical and clinical observations, a tiered approach is recommended for determining the optimal treatment duration in vitro.

  • Short-term (2 - 24 hours): To observe initial signaling inhibition. Inhibition of phosphorylated AKT (pAKT), a direct downstream target of PI3K, can be seen in as little as 2 hours.

  • Mid-term (24 - 72 hours): To assess initial effects on cell viability and apoptosis. Many studies assess cell viability and IC50 values at 48 or 72 hours.

  • Long-term (4 days or more): To evaluate sustained effects on cell proliferation and the potential for the development of resistance. Some studies have shown that a 4-day treatment is effective in inhibiting the proliferation of certain cell lines.

It is crucial to perform a time-course experiment for your specific cell line to determine the optimal duration for the desired biological readout.

Q3: How do I know if my Parsaclisib treatment is effective?

The effectiveness of Parsaclisib treatment can be assessed through various assays that measure its impact on key cellular processes. The choice of assay will depend on your research question.

Assay TypeParameter MeasuredTypical Time Frame
Western Blot Phosphorylation of AKT and downstream effectors (e.g., S6K, 4E-BP1)2 - 24 hours
Cell Viability Assays (e.g., MTS, MTT, CellTiter-Glo®)Overall cell health and proliferation
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity)Induction of programmed cell death
Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry)Arrest at different phases of the cell cycle
Proliferation Assays (e.g., BrdU incorporation, CFSE dilution)Rate of cell division

Troubleshooting Guide

Problem: I am not observing a significant decrease in cell viability with Parsaclisib treatment.

  • Possible Cause 1: Sub-optimal Treatment Duration. The effect of Parsaclisib on cell viability is time-dependent. A short treatment duration may not be sufficient to induce a significant effect.

    • Solution: Perform a time-course experiment, measuring viability at 24, 48, 72, and 96 hours to identify the optimal endpoint.

  • Possible Cause 2: Cell Line Insensitivity. Not all cell lines are sensitive to PI3Kδ inhibition. Parsaclisib is most effective in cell lines where the PI3Kδ pathway is a key driver of survival, primarily hematopoietic malignancies.[1][3]

    • Solution: Confirm the dependence of your cell line on the PI3Kδ pathway. Consider testing cell lines known to be sensitive as a positive control.

  • Possible Cause 3: Resistance Mechanisms. The cell line may have intrinsic or acquired resistance mechanisms, such as overexpression of the MYC oncogene.[4]

    • Solution: Investigate potential resistance pathways in your cell line.

  • Possible Cause 4: Inactive Compound. Improper storage or handling of the Parsaclisib compound can lead to degradation.

    • Solution: Ensure Parsaclisib is stored according to the manufacturer's instructions and prepare fresh stock solutions for each experiment.

Problem: My results with Parsaclisib are not reproducible.

  • Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell density, passage number, and media composition can affect the cellular response to treatment.

    • Solution: Standardize your cell culture workflow. Use cells within a consistent range of passage numbers and ensure the seeding density is the same for all experiments.

  • Possible Cause 2: Variable Treatment Duration. Even small variations in the incubation time with Parsaclisib can lead to different outcomes, especially in time-sensitive assays like apoptosis analysis.

    • Solution: Be precise with your treatment and harvesting times. For long-term experiments, consider the rate of drug metabolism or degradation in your culture medium.

Experimental Protocols

Protocol 1: Determining Optimal Treatment Duration using a Time-Course Viability Assay

This protocol outlines a method to determine the optimal treatment duration of Parsaclisib for inhibiting cell viability in a specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density that allows for logarithmic growth throughout the experiment.

  • Parsaclisib Treatment: The following day, treat the cells with a range of Parsaclisib concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle control (e.g., DMSO).

  • Time-Course Measurement: At various time points (e.g., 24, 48, 72, and 96 hours) after treatment, measure cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo®).

  • Data Analysis: For each time point, normalize the viability data to the vehicle control. Plot the dose-response curves and calculate the IC50 value. The optimal treatment duration is typically the time point at which a stable and significant reduction in viability is observed at relevant concentrations.

Protocol 2: Time-Course Analysis of Apoptosis Induction by Flow Cytometry

This protocol describes how to assess the kinetics of Parsaclisib-induced apoptosis.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, treat with Parsaclisib at a concentration known to affect viability (e.g., 1-2x the IC50 determined at 72h) and a vehicle control.

  • Time-Course Harvesting: Harvest cells at different time points (e.g., 12, 24, 48, and 72 hours) post-treatment.

  • Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

  • Data Interpretation: Plot the percentage of apoptotic cells (early + late) against time to determine the kinetics of apoptosis induction.

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates Parsaclisib Parsaclisib Parsaclisib->PI3K_delta Inhibits PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activates AKT AKT Downstream Downstream Effectors (e.g., mTORC1) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: PI3K/AKT signaling pathway with Parsaclisib inhibition.

workflow start Start: Define Cell Line & Experimental Goals dose_range Determine Parsaclisib Dose Range (e.g., 0.1 nM - 10 µM) start->dose_range time_course Perform Time-Course Viability Assay (24, 48, 72, 96 hours) dose_range->time_course analyze_viability Analyze Viability Data & Determine IC50 at each time point time_course->analyze_viability select_duration Select Optimal Duration for Viability Endpoint analyze_viability->select_duration validate_mechanism Validate Mechanism of Action at Selected Duration(s) select_duration->validate_mechanism apoptosis Apoptosis Assay (e.g., Annexin V) validate_mechanism->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) validate_mechanism->cell_cycle western_blot Western Blot for p-AKT Inhibition validate_mechanism->western_blot end End: Optimized Treatment Duration Established apoptosis->end cell_cycle->end western_blot->end

Caption: Experimental workflow for optimizing Parsaclisib treatment duration.

troubleshooting start Problem: No significant effect on cell viability check_duration Is treatment duration long enough? (≥ 72h) start->check_duration check_cell_line Is the cell line known to be PI3Kδ dependent? check_duration->check_cell_line Yes solution_duration Solution: Increase treatment duration (perform time-course) check_duration->solution_duration No check_resistance Could there be resistance (e.g., MYC)? check_cell_line->check_resistance Yes solution_cell_line Solution: Use a positive control cell line check_cell_line->solution_cell_line No check_compound Is the Parsaclisib stock active? check_resistance->check_compound No solution_resistance Solution: Investigate resistance pathways check_resistance->solution_resistance Yes solution_compound Solution: Prepare fresh stock check_compound->solution_compound No

Caption: Troubleshooting guide for lack of Parsaclisib efficacy.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying and managing adverse events (AEs) related to the PI3Kδ inhibitor Parsaclisib (INCB050465) in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Parsaclisib?

A1: Parsaclisib is a potent, next-generation oral inhibitor that is highly selective for the delta (δ) isoform of phosphoinositide-3 kinase (PI3K).[1][2][3] PI3Kδ is a crucial enzyme in the PI3K/AKT signaling pathway, which regulates cell proliferation, survival, and differentiation, particularly in hematopoietic cell lineages.[1] By selectively inhibiting PI3Kδ, Parsaclisib is designed to block signaling in malignant B-cells while minimizing effects on other isoforms (α, β, γ) that are more broadly expressed in other tissues, which is intended to reduce certain toxicities seen with less selective PI3K inhibitors.[3][4][5]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor BCR / Cytokine Receptor PI3K_delta PI3Kδ Receptor->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates Parsaclisib Parsaclisib Parsaclisib->PI3K_delta inhibits PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT activates pAKT p-AKT AKT->pAKT phosphorylation Downstream Downstream Effectors (e.g., mTOR, NF-κB) pAKT->Downstream Effects Cell Proliferation & Survival Downstream->Effects

Caption: PI3K/AKT signaling pathway showing inhibition of PI3Kδ by Parsaclisib.

Q2: What are the expected on-target adverse events for a PI3Kδ inhibitor in animal studies?

A2: Given that PI3Kδ plays a key role in immune cell function, on-target effects are often immune-mediated. In preclinical studies, PI3Kδ inhibitors as a class have been associated with lymphoid tissue toxicity in both rats and dogs.[6] Other potential on-target AEs observed in animals treated with PI3K inhibitors include gastrointestinal inflammation (diarrhea/colitis) and skin inflammation.[6][7] Myelosuppression (particularly neutropenia) is also a potential on-target effect due to the role of PI3K signaling in hematopoietic cell regulation.[8]

Q3: Are there published preclinical toxicology data for Parsaclisib?

A3: While complete GLP toxicology reports for Parsaclisib are not publicly available, published literature indicates it demonstrated favorable tolerability in preclinical models.[9] Pharmacokinetic studies have been conducted in rats, dogs, and monkeys.[1] For other PI3Kδ inhibitors, repeat-dose toxicology studies in rats and dogs have identified dose-dependent gastrointestinal and skin toxicities.[6] A precursor molecule to Parsaclisib was halted after a 28-day study revealed testicular lesions in dogs, highlighting a potential area for monitoring.[1]

Quantitative Data Summary

While specific AE incidence rates for Parsaclisib in animal models are not publicly available, the following tables summarize key pharmacokinetic parameters and a qualitative summary of potential AEs based on studies of Parsaclisib and other PI3Kδ inhibitors.

Table 1: Pharmacokinetic Parameters of Parsaclisib in Animal Models

Parameter Rat Dog Monkey
Tmax (oral) 0.3 h N/A 2.5 h
Terminal Half-Life (IV) 4.0 h N/A 7.3 h
Oral Bioavailability 74% 100% 79%

(Source:[1])

Table 2: Summary of Potential PI3Kδ Inhibitor-Related Adverse Events in Preclinical Species

System Organ Class Potential Finding / Adverse Event Species Observed Reference
Gastrointestinal Inflammation, Diarrhea, Colitis Rat, Dog [6][7]
Hematopoietic Myelosuppression (Neutropenia, Lymphopenia) Rat, Dog [8]
Integumentary (Skin) Epithelial lesions, Inflammation, Rash Dog [6]
Hepatobiliary Elevated transaminases (less common with Parsaclisib) Dog [6]
Lymphoid Lymphoid tissue toxicity/atrophy Rat, Dog [6]

| Male Reproductive | Testicular lesions (observed with precursor compound) | Dog |[1] |

Troubleshooting Guides

This section provides guidance for managing common adverse events based on the Veterinary Cooperative Oncology Group - Common Terminology Criteria for Adverse Events (VCOG-CTCAE v2).[10][11][12]

Toxicology_Workflow cluster_setup Study Setup cluster_dosing Dosing & Observation cluster_monitoring Monitoring & Intervention cluster_endpoint Study Endpoint A Animal Acclimation (Quarantine & Health Check) B Randomization & Group Assignment A->B C Baseline Data Collection (Weight, Blood Samples) B->C D Daily Dosing (e.g., Oral Gavage) C->D E Daily Clinical Observations (Cage-side checks) D->E F Weekly Detailed Observations (Body Weight, Food Intake) E->F G Adverse Event Observed? F->G H Grade AE using VCOG-CTCAE G->H Yes K Terminal Sample Collection (Blood, Tissues) G->K No I Implement Supportive Care & Document H->I J Consider Dose Modification (per protocol) I->J J->F L Necropsy & Gross Pathology K->L M Histopathology L->M

Caption: Workflow for a preclinical repeat-dose toxicology study.
Issue 1: Gastrointestinal Toxicity (Diarrhea/Colitis)

Q: An animal on a Parsaclisib study has developed loose stool. What should I do?

A: First, quantify the severity of the clinical sign. Use a standardized fecal scoring system and the VCOG-CTCAE grading criteria to ensure objective and consistent assessment.

Table 3: VCOG-CTCAE v2.0 Grading for Diarrhea

Grade Description Recommended Action
1 Mild; intermittent or small volume of loose stool; intervention not indicated. Increase monitoring frequency. Ensure ad libitum access to water. Consider providing a supplemental hydration source (e.g., hydrogel).
2 Moderate; frequent loose stool or moderate volume; outpatient or non-invasive intervention indicated. Institute supportive care. Administer subcutaneous fluids for hydration. Consider a bland, easily digestible diet.
3 Severe; profuse watery diarrhea, may be bloody; hospitalization indicated; significantly limiting daily activities. Temporarily suspend dosing (per protocol). Provide aggressive fluid therapy (IV or SC). Consider mucosal protectants. Consult with the attending veterinarian.
4 Life-threatening; associated with hemodynamic collapse. Urgent veterinary intervention required. Euthanasia may be indicated.
5 Death related to AE. Report as study endpoint.

(Source:[10][12])

Table 4: Fecal Scoring System for Rodents (Adapted)

Score Consistency Description
0 Normal Firm, well-formed pellets.
1 Soft Formed pellets, but soft enough to lose shape when handled.
2 Loose Unformed, very soft stool that assumes the shape of the container.
3 Diarrhea Watery, liquid stool. May observe "diarrhea marks" on paper towels under the cage.

(Source:[13][14])

Diarrhea_Troubleshooting A Loose Stool Observed During Daily Check B Assess Severity (Fecal Score, VCOG Grade) A->B C Grade 1 (Mild, Intermittent) B->C Grade 1 D Grade 2 (Moderate, Frequent) B->D Grade 2 E Grade 3+ (Severe, Watery) B->E Grade 3+ F Action: - Increase monitoring - Ensure hydration (water/hydrogel) - Document finding C->F G Action: - Administer SC fluids - Provide bland diet - Document all treatments D->G H Action: - Suspend Dosing (per protocol) - Aggressive fluid therapy - Consult Veterinarian - Consider dose reduction E->H I Resolved within 24-48h? F->I G->I I->A Yes (Continue Monitoring) J Condition Worsens? I->J No J->A No (Continue Current Care) J->E Yes

Caption: Troubleshooting flowchart for diarrhea in study animals.
Issue 2: Myelosuppression (Neutropenia)

Q: How should I monitor for and manage potential neutropenia?

A: Regular blood collection for a complete blood count (CBC) is essential. The timing of the nadir (lowest blood cell count) is drug-dependent but typically occurs 5-10 days after treatment initiation for many cytotoxic agents.

Monitoring and Management Protocol:

  • Baseline: Collect a pre-treatment blood sample from all animals to establish baseline CBC values.

  • Interim Monitoring: Schedule blood draws at key timepoints (e.g., Day 7, Day 14, and prior to terminal sacrifice) to monitor for changes in neutrophil counts.

  • Grading: Use VCOG-CTCAE criteria for neutropenia to grade the severity.

    • Grade 1: 1,000 - 1,500/µL

    • Grade 2: 750 - 999/µL

    • Grade 3: 500 - 749/µL

    • Grade 4: <500/µL

  • Intervention:

    • Grade 1-2 (Asymptomatic): Continue observation. Ensure clean housing and proper husbandry to minimize infection risk.

    • Grade 3-4 (Asymptomatic): In a veterinary clinical setting, prophylactic broad-spectrum antibiotics may be prescribed. In a research setting, this should be a protocol-defined action discussed with the veterinarian. A dose reduction of 10-20% for subsequent dosing cycles should be considered per the study protocol.

    • Any Grade with Clinical Signs (Febrile, Lethargic): This constitutes a veterinary emergency. Immediate veterinary consultation is required for supportive care, including fluids and parenteral antibiotics.

Experimental Protocols

Protocol 1: General Repeat-Dose Toxicology Study Design

This protocol outlines a general framework for a 28-day repeat-dose oral toxicity study in rodents, a common requirement for preclinical safety assessment.

1. Animals and Housing:

  • Species/Strain: Sprague-Dawley rats or C57BL/6 mice.

  • Suppliers: Sourced from an approved vendor.

  • Acclimation: Minimum of 5-7 days upon arrival.

  • Housing: Individually or group-housed (per study design) in environmentally controlled rooms (20-24°C, 35-65% humidity, 12-h light/dark cycle).[15]

  • Identification: Unique identification (e.g., tail tattoo, ear tag).[15]

2. Groups and Dosing:

  • Groups: Typically 4 groups (n=10/sex/group): Vehicle Control, Low Dose, Mid Dose, and High Dose. A recovery group (n=5/sex/group) may be added for the control and high-dose groups.

  • Dose Formulation: Parsaclisib prepared in an appropriate vehicle (e.g., 0.5% methylcellulose). Stability and homogeneity of the formulation should be confirmed.

  • Administration: Once daily oral gavage at a consistent time each day for 28 consecutive days.

3. In-Life Observations:

  • Mortality/Morbidity: Twice daily checks.

  • Clinical Observations: Detailed cage-side observations performed daily, noting any changes in posture, activity, feces, urine, or behavior.

  • Body Weights: Recorded pre-test and at least weekly thereafter.

  • Food Consumption: Measured weekly for each cage.

4. Clinical and Anatomic Pathology:

  • Hematology & Clinical Chemistry: Blood collected at termination (and potentially at an interim timepoint) for analysis.

  • Necropsy: All animals undergo a full gross necropsy at the end of the study.

  • Organ Weights: Key organs (liver, kidneys, spleen, thymus, testes, etc.) are weighed.

  • Histopathology: A comprehensive list of tissues from the control and high-dose groups are preserved, processed, and examined microscopically by a board-certified veterinary pathologist.

Protocol 2: Pharmacodynamic (pAKT) Analysis in Tissue Samples

This protocol describes how to process tissue samples to measure the inhibition of PI3K signaling via phosphorylated AKT (pAKT) levels.

1. Sample Collection:

  • At a specified time post-dose (e.g., 2 hours, corresponding to peak plasma concentrations), humanely euthanize the animal.

  • Rapidly excise the tissue of interest (e.g., tumor xenograft, spleen, lymph node).

  • Immediately snap-freeze the tissue in liquid nitrogen to preserve protein phosphorylation status. Store at -80°C until processing.

2. Tissue Homogenization and Protein Extraction:

  • Reagents: Prepare a chilled lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails (e.g., PhosSTOP) just before use.[16]

  • Homogenization:

    • Weigh the frozen tissue sample.
    • Add a pre-determined volume of ice-cold lysis buffer (e.g., 10 µL per mg of tissue).
    • Homogenize the tissue on ice using a mechanical homogenizer (e.g., Power Gen 125) or bead beater until no visible tissue fragments remain.[16][17]

  • Lysis: Incubate the homogenate on ice (e.g., 30-60 minutes) to ensure complete cell lysis.[16]

  • Clarification: Centrifuge the lysate at high speed (e.g., 13,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[17][18]

  • Supernatant Collection: Carefully collect the clear supernatant, which contains the soluble protein fraction, and transfer it to a new pre-chilled tube.

3. Protein Quantification and Analysis:

  • Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Normalization: Normalize all samples to the same protein concentration using lysis buffer.

  • Immunoassay:

    • Analyze pAKT (e.g., Ser473) and total AKT levels using a validated immunoassay method such as an ELISA kit or Western Blot.
    • For Western Blot, load equal amounts of protein per lane, separate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for pAKT and total AKT.[18]
    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify band intensity (for Western Blot) or absorbance/fluorescence (for ELISA). Express pAKT levels as a ratio relative to total AKT to determine the degree of target inhibition compared to vehicle-treated controls.

References

Technical Support Center: Mitigation of Parsaclisib-Induced Hepatotoxicity in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating Parsaclisib-induced hepatotoxicity in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is Parsaclisib and why is hepatotoxicity a concern?

Parsaclisib is a potent and selective next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] It is structurally distinct from first-generation PI3Kδ inhibitors and has been designed to have reduced hepatotoxicity.[2] The hepatotoxicity observed with first-generation PI3Kδ inhibitors is thought to be an off-target effect associated with their chemical structure. While Parsaclisib shows a better safety profile, monitoring for and mitigating potential liver injury in preclinical models is crucial for comprehensive safety assessment.

Q2: What are the potential mechanisms of Parsaclisib-induced hepatotoxicity?

The precise mechanisms are still under investigation, but potential pathways include:

  • On-target PI3Kδ inhibition: The PI3K/AKT signaling pathway is involved in hepatocyte survival and protection against apoptosis.[3] Inhibition of this pathway could render hepatocytes more susceptible to injury.

  • Oxidative Stress: Drug metabolism can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage.[4]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to ATP depletion and trigger apoptosis.

  • Immune-mediated injury: While less common with Parsaclisib compared to older PI3K inhibitors, immune-mediated responses can contribute to liver damage.

Q3: What are the primary strategies to mitigate Parsaclisib-induced hepatotoxicity in animal models?

The most promising strategies involve the co-administration of hepatoprotective agents, primarily antioxidants. These include:

  • N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione (GSH), which plays a critical role in detoxifying reactive metabolites and reducing oxidative stress.[4][5][6]

  • Silymarin: A flavonoid complex from milk thistle with antioxidant, anti-inflammatory, and anti-apoptotic properties.[7][8][9][10][11][12]

Q4: What are the key endpoints to assess hepatotoxicity and the efficacy of mitigation strategies?

A multi-pronged approach is recommended:

  • Serum Biochemistry: Measurement of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathology: Microscopic examination of liver tissue sections stained with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, and other structural changes.

  • Oxidative Stress Markers: Quantification of markers like malondialdehyde (MDA), and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH) in liver tissue.

  • Apoptosis Markers: Measurement of caspase-3 activity in liver homogenates.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No significant increase in ALT/AST levels after Parsaclisib administration. 1. Insufficient dose of Parsaclisib. 2. Animal strain is resistant to drug-induced liver injury. 3. Short duration of treatment. 4. Variability in drug metabolism.1. Perform a dose-response study to determine the optimal hepatotoxic dose of Parsaclisib in your model. 2. Consider using a different, more susceptible rodent strain. 3. Extend the treatment duration. 4. Ensure consistent dosing and vehicle administration.
High variability in hepatotoxicity markers within the same treatment group. 1. Inconsistent gavage technique. 2. Differences in food and water consumption. 3. Underlying subclinical infections in some animals. 4. Genetic variability within the animal colony.1. Ensure all personnel are proficient in oral gavage techniques. 2. House animals individually during the study to monitor intake. 3. Source animals from a reputable vendor and monitor for signs of illness. 4. Use a sufficient number of animals per group to account for biological variability.
Mitigating agent (e.g., NAC, Silymarin) shows no protective effect. 1. Inadequate dose of the mitigating agent. 2. Timing of administration is not optimal. 3. The primary mechanism of Parsaclisib-induced toxicity in the model is not addressed by the mitigating agent.1. Conduct a dose-response study for the mitigating agent. 2. Administer the mitigating agent prior to or concurrently with Parsaclisib. 3. Investigate alternative or combination therapies targeting different pathways (e.g., anti-inflammatory agents).
Unexpected mortality in the Parsaclisib-treated group. 1. Dose of Parsaclisib is too high, leading to acute systemic toxicity. 2. Off-target toxicities affecting other vital organs.1. Reduce the dose of Parsaclisib. 2. Perform a full necropsy and histopathological examination of all major organs to identify other potential target organs of toxicity.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies on the mitigation of drug-induced liver injury.

Table 1: Effect of Mitigating Agents on Serum Liver Enzymes

Treatment GroupALT (U/L)AST (U/L)Reference
Control35 ± 580 ± 10[Hypothetical Data]
Drug-Induced Injury250 ± 40400 ± 60[Hypothetical Data]
Drug + NAC (150 mg/kg)120 ± 25200 ± 30[13]
Drug + Silymarin (100 mg/kg)90 ± 20150 ± 25[7][10]
Drug + Silymarin (200 mg/kg)75 ± 15120 ± 20[7][9]

Table 2: Effect of Mitigating Agents on Oxidative Stress Markers in Liver Tissue

Treatment GroupMDA (nmol/mg protein)GSH (μmol/g tissue)SOD (U/mg protein)Reference
Control1.5 ± 0.38.0 ± 1.0150 ± 20[Hypothetical Data]
Drug-Induced Injury6.0 ± 1.23.5 ± 0.880 ± 15[Hypothetical Data]
Drug + NAC (150 mg/kg)3.0 ± 0.76.5 ± 1.2120 ± 18[13]
Drug + Silymarin (100 mg/kg)2.5 ± 0.57.0 ± 1.1130 ± 15[7][14]

Experimental Protocols

Induction of Hepatotoxicity and Mitigation
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Groups (n=8-10 per group):

    • Vehicle Control: Administer the vehicle for Parsaclisib and the mitigating agent.

    • Parsaclisib Only: Administer Parsaclisib at a predetermined hepatotoxic dose.

    • Parsaclisib + NAC: Administer NAC (e.g., 150 mg/kg, i.p.) 1 hour before Parsaclisib.[13]

    • Parsaclisib + Silymarin: Administer Silymarin (e.g., 100 or 200 mg/kg, p.o.) daily for 7 days prior to Parsaclisib administration.[7][10]

  • Dosing: Administer Parsaclisib via oral gavage. The specific dose should be determined from pilot studies.

  • Duration: The study duration can range from 24 hours to several days, depending on the desired severity of injury.

  • Sample Collection: At the end of the study, collect blood via cardiac puncture for serum biochemistry and perfuse the liver with saline before collecting tissue for histopathology and biochemical assays.

Assessment of Liver Function
  • Serum ALT and AST: Use commercially available colorimetric assay kits according to the manufacturer's instructions.

Histopathological Analysis
  • Fixation: Fix liver tissue in 10% neutral buffered formalin for 24-48 hours.[15][16]

  • Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.[15][17]

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E).[15][17][18]

    • Deparaffinize and rehydrate sections.

    • Stain with hematoxylin for 3-5 minutes.

    • Rinse in water.

    • Differentiate with acid alcohol.

    • Blue in running tap water.

    • Counterstain with eosin for 1-2 minutes.

    • Dehydrate, clear, and mount.

  • Evaluation: Examine under a light microscope for signs of hepatocellular necrosis, inflammation, and steatosis.

Oxidative Stress Marker Assays
  • Tissue Homogenization: Homogenize a portion of the liver tissue in ice-cold buffer (e.g., potassium phosphate buffer).

  • Malondialdehyde (MDA) Assay:

    • React the tissue homogenate with thiobarbituric acid (TBA) at 95°C for 60 minutes.[19]

    • Measure the absorbance of the resulting pink-colored product at 532 nm.[20]

  • Glutathione (GSH) Assay:

    • Use a commercially available kit based on the reaction of GSH with DTNB (Ellman's reagent) to produce a yellow-colored product measured at 412 nm.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Use a commercially available kit that measures the inhibition of a chromogenic reaction by SOD present in the sample.

Apoptosis Assay
  • Caspase-3 Activity Assay:

    • Lyse liver tissue to release cellular contents.[21]

    • Incubate the lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).[21][22][23]

    • Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm.[21][22][23]

Visualizations

Parsaclisib_Hepatotoxicity_Pathway cluster_cell Hepatocyte Parsaclisib Parsaclisib PI3K_delta PI3Kδ Parsaclisib->PI3K_delta inhibition ROS ROS Parsaclisib->ROS may increase AKT AKT PI3K_delta->AKT activation Bcl2 Anti-apoptotic (e.g., Bcl-2) AKT->Bcl2 promotes Bax Pro-apoptotic (e.g., Bax) AKT->Bax inhibits Mitochondria Mitochondria Bcl2->Mitochondria stabilizes Bax->Mitochondria destabilizes Caspase3 Caspase-3 Mitochondria->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Mitochondria damages

Caption: Proposed signaling pathway of Parsaclisib-induced hepatotoxicity.

Mitigation_Workflow cluster_experiment Experimental Workflow cluster_analysis Analysis Animal_Model Animal Model (e.g., C57BL/6 mice) Grouping Grouping: 1. Vehicle Control 2. Parsaclisib 3. Parsaclisib + NAC 4. Parsaclisib + Silymarin Animal_Model->Grouping Dosing Dosing Regimen Grouping->Dosing Sample_Collection Sample Collection (Blood & Liver) Dosing->Sample_Collection Biochemistry Serum Biochemistry (ALT, AST) Sample_Collection->Biochemistry Histopathology Histopathology (H&E Staining) Sample_Collection->Histopathology Oxidative_Stress Oxidative Stress Assays (MDA, GSH, SOD) Sample_Collection->Oxidative_Stress Apoptosis Apoptosis Assay (Caspase-3) Sample_Collection->Apoptosis Data_Analysis Data Analysis & Interpretation Biochemistry->Data_Analysis Histopathology->Data_Analysis Oxidative_Stress->Data_Analysis Apoptosis->Data_Analysis

Caption: Experimental workflow for mitigating Parsaclisib-induced hepatotoxicity.

References

Technical Support Center: Overcoming MYC Overexpression Resistance to Parsaclisib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving MYC overexpression and resistance to Parsaclisib, a selective PI3Kδ inhibitor.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is Parsaclisib and what is its mechanism of action?

Parsaclisib (INCB050465) is a potent and selective next-generation inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1] It works by blocking the PI3K/AKT signaling pathway, which leads to decreased proliferation and increased cell death in cancer cells where this pathway is overactive.[5] PI3Kδ is primarily expressed in hematopoietic cells, making it a targeted therapy for B-cell malignancies.[5]

Q2: Why does MYC overexpression lead to resistance to Parsaclisib?

MYC is a transcription factor that acts downstream of the PI3K/AKT pathway.[6][7] When MYC is overexpressed, it can drive cell proliferation and survival independently of the PI3K pathway.[6] Therefore, even when Parsaclisib effectively inhibits PI3Kδ, the high levels of MYC can bypass this inhibition and continue to promote cancer cell growth, rendering the cells resistant to the drug.[6][8]

Q3: What are the potential strategies to overcome MYC-mediated resistance to Parsaclisib?

Several strategies are being explored to overcome this resistance, primarily focusing on combination therapies:

  • MYC Inhibition: Directly targeting MYC expression or function in combination with Parsaclisib.

  • CDK4/6 Inhibition: MYC can regulate the cell cycle through cyclin-dependent kinases (CDKs). Combining Parsaclisib with CDK4/6 inhibitors, such as Palbociclib, has shown promise in overcoming resistance.[9][10][11]

  • Autophagy Inhibition: Resistance to PI3K inhibitors can involve the activation of autophagy as a survival mechanism.[5][12][13][14] Co-treatment with autophagy inhibitors, like Chloroquine or Hydroxychloroquine (HCQ), can re-sensitize resistant cells to PI3K inhibition.[15]

Q4: In which cancer types is MYC overexpression a known resistance mechanism to PI3K inhibitors?

MYC overexpression as a resistance mechanism to PI3K inhibitors has been observed in various cancers, including breast cancer, diffuse large B-cell lymphoma (DLBCL), and other hematological malignancies.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro and in vivo experiments studying Parsaclisib resistance.

In Vitro Experiments
Problem Possible Cause(s) Recommended Solution(s)
MYC-overexpressing cells do not show expected resistance to Parsaclisib. 1. Insufficient MYC overexpression levels. 2. Cell line is not dependent on the PI3K/MYC axis for survival. 3. Incorrect Parsaclisib concentration or instability.1. Verify MYC overexpression via Western blot or qPCR. If levels are low, re-transfect or select a higher-expressing clone. 2. Test other cell lines known to be sensitive to PI3K inhibition and driven by MYC. 3. Confirm the concentration and bioactivity of your Parsaclisib stock. Prepare fresh solutions for each experiment.
High variability in cell viability assay results. 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Fluctuation in incubation conditions (temperature, CO2).1. Ensure a single-cell suspension and use a calibrated automated cell counter for accurate seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Regularly calibrate and monitor your incubator.
Difficulty in detecting pAKT inhibition by Western blot after Parsaclisib treatment. 1. Suboptimal antibody concentration or quality. 2. Protein degradation. 3. Incorrect timing of cell lysis after treatment.1. Titrate your primary antibody to determine the optimal concentration. Use a validated antibody for phosphorylated AKT (Ser473). 2. Use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice. 3. Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to determine the optimal time point for observing pAKT inhibition.
Combination therapy (e.g., with a CDK4/6 inhibitor) does not show synergistic effects. 1. Suboptimal drug concentrations for synergy. 2. Incorrect scheduling of drug administration. 3. Cell line-specific resistance mechanisms.1. Perform a dose-matrix experiment to test a range of concentrations for both drugs to identify synergistic ratios. 2. Test different administration schedules (e.g., sequential vs. simultaneous treatment). 3. Investigate other potential resistance pathways in your cell line.
In Vivo (Xenograft) Experiments
Problem Possible Cause(s) Recommended Solution(s)
Tumors in the MYC-overexpressing group do not grow faster or show resistance to Parsaclisib. 1. Poor tumor take rate or variable growth of the cell line in vivo. 2. Insufficient MYC overexpression in the established tumors. 3. Suboptimal Parsaclisib dosage or administration route.1. Ensure the health and viability of cells before injection. Consider using Matrigel to improve tumor establishment.[16] 2. Harvest a subset of tumors to confirm MYC expression levels by IHC or Western blot. 3. Consult literature for appropriate dosing and administration schedules for Parsaclisib in your mouse model. Perform a pilot study to determine the maximum tolerated dose (MTD).
High toxicity or weight loss in mice treated with combination therapy. 1. Additive or synergistic toxicity of the combined drugs.1. Reduce the doses of one or both drugs in the combination. 2. Stagger the administration of the two drugs. 3. Closely monitor the health of the animals and provide supportive care as needed.
Inconsistent tumor growth within the same treatment group. 1. Variation in the number of viable cells injected. 2. Differences in injection site or technique.1. Ensure a homogenous single-cell suspension for injection and inject a consistent volume. 2. Standardize the injection location (e.g., subcutaneous in the flank) and technique across all animals.[16]

Quantitative Data

Table 1: In Vitro IC50 Values for PI3K/mTOR Inhibitors in Control vs. MYC-Overexpressing Cells

Cell LineInhibitorConditionIC50 (nM)Fold Change in ResistanceReference
KEPAZD8055 (mTORi)Control (GFP)~20-[8]
KEPAZD8055 (mTORi)Myc-overexpressing~703.5x[8]
Breast Cancer Cell Lines (Average)AZD8055 (mTORi)MYC non-amplified~100-[8]
Breast Cancer Cell Lines (Average)AZD8055 (mTORi)MYC amplified~3003x[8]
Breast Cancer Cell Lines (Average)GDC0941 (PI3Ki)MYC non-amplified~500-[8]
Breast Cancer Cell Lines (Average)GDC0941 (PI3Ki)MYC amplified~6001.2x[8]

Note: Data for Parsaclisib was not explicitly found in the search results, hence data for other relevant PI3K/mTOR inhibitors are presented. The trend of increased resistance with MYC overexpression is expected to be similar for Parsaclisib.

Experimental Protocols

Establishing Parsaclisib-Resistant, MYC-Overexpressing Cell Lines

This protocol describes the generation of drug-resistant cell lines through continuous exposure to increasing concentrations of Parsaclisib.[17][18][19][20][21]

Materials:

  • Parental cancer cell line (sensitive to Parsaclisib)

  • Complete culture medium

  • Parsaclisib (stock solution in DMSO)

  • Lentiviral or retroviral vector for MYC overexpression (or control vector)

  • Transfection/transduction reagents

  • Cell culture plates, flasks, and consumables

Procedure:

  • MYC Overexpression: Transduce the parental cell line with a lentiviral or retroviral vector encoding human MYC or a control vector (e.g., GFP). Select for successfully transduced cells (e.g., using puromycin). Verify MYC overexpression by Western blot.

  • Determine Initial Parsaclisib IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the parental and MYC-overexpressing cell lines to determine the initial IC50 of Parsaclisib.

  • Initial Drug Exposure: Culture the MYC-overexpressing cells in their complete medium containing Parsaclisib at a concentration equal to the IC50 of the parental cells.

  • Dose Escalation: When the cells resume a normal growth rate (approximately 80-90% confluency), passage them and increase the Parsaclisib concentration by 1.5 to 2-fold.

  • Monitoring and Maintenance: Monitor the cells for signs of widespread cell death. If significant death occurs, maintain the cells at the current drug concentration until they recover.

  • Repeat Dose Escalation: Continue this stepwise increase in Parsaclisib concentration until the cells are stably proliferating in a concentration that is at least 10-fold higher than the initial IC50.

  • Characterization: Regularly assess the IC50 of the resistant cell line to confirm the level of resistance. Characterize the resistant cells for sustained MYC overexpression and alterations in downstream signaling pathways.

Western Blot for pAKT (Ser473) and MYC

This protocol outlines the detection of phosphorylated AKT and total MYC protein levels.[22][23][24]

Materials:

  • Cell lysates

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and system (e.g., nitrocellulose membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pAKT Ser473, anti-total AKT, anti-MYC, anti-loading control e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

  • Sample Preparation: Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager or X-ray film.

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_MYC_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT pAKT PDK1->pAKT Phosphorylates AKT AKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activates MYC MYC pAKT->MYC Stabilizes Autophagy Autophagy mTORC1->Autophagy Inhibits CellCycle Cell Cycle Progression MYC->CellCycle Proliferation Proliferation & Survival CellCycle->Proliferation Parsaclisib Parsaclisib Parsaclisib->PI3K Autophagy_Inhibitor Autophagy Inhibitor (e.g., Chloroquine) Autophagy_Inhibitor->Autophagy CDK46_Inhibitor CDK4/6 Inhibitor CDK46_Inhibitor->CellCycle

Caption: PI3K/MYC signaling and points of therapeutic intervention.

Experimental_Workflow start Start with Parsaclisib- sensitive cancer cell line overexpress_myc Overexpress MYC (Lentiviral Transduction) start->overexpress_myc establish_resistant Establish Parsaclisib-resistant cell line by dose escalation overexpress_myc->establish_resistant characterize Characterize Resistant Phenotype (IC50, Western Blot, etc.) establish_resistant->characterize in_vitro_testing In Vitro Combination Therapy Testing (e.g., with CDK4/6i or Autophagy Inhibitor) characterize->in_vitro_testing in_vivo_testing In Vivo Xenograft Model Validation in_vitro_testing->in_vivo_testing data_analysis Data Analysis and Conclusion in_vivo_testing->data_analysis

Caption: Workflow for studying MYC-driven Parsaclisib resistance.

References

Parsaclisib Dose-Response Curve Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using Parsaclisib. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during Parsaclisib experiments, providing direct solutions and preventative measures.

Q1: My Parsaclisib IC50 value is significantly higher than the published data. What are the potential causes?

A1: Several factors can contribute to a higher-than-expected IC50 value:

  • Cell Line Sensitivity: The sensitivity to Parsaclisib is cell-line dependent. Diffuse large B-cell lymphoma (DLBCL) cell lines with MYC overexpression, for instance, have shown reduced sensitivity.[1] Ensure the cell line you are using is expected to be sensitive to PI3Kδ inhibition.

  • Compound Solubility and Stability: Parsaclisib hydrochloride has good solubility at neutral pH.[2] However, improper storage or handling of stock solutions can lead to degradation. It is recommended to aliquot and store stock solutions at -80°C for up to two years or -20°C for up to one year to avoid repeated freeze-thaw cycles.[3]

  • High Seeding Density: An excessively high cell seeding density can lead to a higher apparent IC50 value as a larger drug concentration is required to elicit a response in a larger cell population. It is crucial to optimize cell seeding density for your specific cell line and assay duration.

  • Assay Duration: The inhibitory effect of Parsaclisib on cell proliferation is time-dependent. Most in vitro proliferation assays with Parsaclisib are conducted over 72 to 96 hours.[3][4] Shorter incubation times may not be sufficient to observe the full effect of the compound.

  • Reagent Quality: Ensure the quality and viability of your reagents, including cell culture media, serum, and the viability assay reagents themselves.

Q2: I am observing significant cell death even in my vehicle control wells. What could be the issue?

A2: Cell death in vehicle control wells typically points to issues with experimental setup or cell health:

  • Solvent Toxicity: While DMSO is a common solvent for Parsaclisib, high concentrations can be toxic to cells. It is critical to maintain a final DMSO concentration that is non-toxic to your specific cell line, typically well below 0.5%. A vehicle-only toxicity test should be performed.

  • Cell Culture Conditions: Suboptimal cell culture conditions, such as contamination (mycoplasma, bacteria, or fungi), nutrient depletion, or improper CO2 and temperature levels, can lead to poor cell health and viability.

  • Cell Handling: Over-trypsinization or harsh centrifugation during cell seeding can damage cells and lead to reduced viability.

Q3: The dose-response curve I generated has a very steep or very shallow slope. How can I interpret this?

A3: The slope of the dose-response curve (Hill slope) provides information about the nature of the drug-target interaction.

  • Steep Slope (Hill slope > 1): This can indicate positive cooperativity, where the binding of one drug molecule facilitates the binding of others. It can also be an artifact of a narrow concentration range that does not fully capture the top and bottom plateaus of the curve.

  • Shallow Slope (Hill slope < 1): This may suggest negative cooperativity, multiple binding sites with different affinities, or complex biological responses. It can also indicate that the drug's effect is not solely dependent on the inhibition of its primary target.

Consider expanding the range of Parsaclisib concentrations and ensuring your data points cover the full dynamic range of the response.

Q4: Can Parsaclisib affect downstream signaling pathways other than pAKT?

A4: Yes. As an inhibitor of PI3Kδ, Parsaclisib primarily blocks the phosphorylation of AKT (pAKT).[3][4] However, the PI3K/AKT pathway is a central signaling node that regulates numerous downstream effectors.[5][6] Inhibition of this pathway can indirectly affect other signaling cascades involved in cell proliferation, survival, and metabolism, such as the mTOR pathway.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for Parsaclisib from preclinical studies.

Table 1: In Vitro IC50 Values of Parsaclisib in Various B-Cell Lines

Cell Line TypeCell Line NameIC50 (nM)Assay Conditions
Mantle Cell Lymphoma (MCL)4 MCL cell lines≤104-day proliferation assay[4]
Diffuse Large B-Cell Lymphoma (DLBCL)Pfeiffer, SU-DHL-5, SU-DHL-6, WSU-NHL2 - 84-day proliferation assay[4]
Burkitt's LymphomaRamos12-hour anti-IgM-induced pAKT (Ser473) inhibition assay[3][4]
Primary B-CellsHuman, Dog, Rat, Mouse0.2 - 1.7Proliferation assay after receptor activation[3]
Malignant Human B-CellsPrimary Cells< 1Proliferation assay[1]

Table 2: Parsaclisib Selectivity and Potency

ParameterValueNotes
PI3Kδ IC50 1 nMAt 1 mM ATP[3][4]
Selectivity over other Class I PI3K isoforms ~20,000-foldOver PI3Kα, PI3Kβ, and PI3Kγ[3][4]
Whole-blood IC50 10 nMInhibition of pAKT[1]
Whole-blood IC90 77 nMInhibition of pAKT[1]

Experimental Protocols

This section provides a detailed methodology for generating a Parsaclisib dose-response curve using a common cell viability assay.

Protocol: Determination of Parsaclisib IC50 using a Tetrazolium-based (MTT/MTS) Cell Viability Assay

1. Materials:

  • Parsaclisib powder

  • DMSO (cell culture grade)

  • B-cell lymphoma cell line of interest (e.g., Pfeiffer, Ramos)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom cell culture plates

  • Tetrazolium-based viability reagent (e.g., MTT, MTS)

  • Solubilization solution (for MTT assay, e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

a. Preparation of Parsaclisib Stock Solution:

  • Prepare a high-concentration stock solution of Parsaclisib (e.g., 10 mM) in DMSO.

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

b. Cell Seeding:

  • Culture cells to a logarithmic growth phase.

  • Harvest cells and perform a cell count to determine cell viability and concentration.

  • Dilute the cell suspension in complete culture medium to the optimized seeding density (typically 5,000 - 20,000 cells per well, to be determined empirically for each cell line).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

c. Compound Treatment:

  • Prepare a serial dilution of Parsaclisib from your stock solution in complete culture medium. A common starting point is a 2X concentration series ranging from low nanomolar to low micromolar (e.g., 0.1 nM to 1000 nM).

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only for background subtraction).

  • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X Parsaclisib dilutions. This will result in a final volume of 100 µL and the desired 1X drug concentrations.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

d. Cell Viability Measurement (MTS Assay Example):

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other wells.

  • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).

  • Plot the percentage of cell viability against the logarithm of the Parsaclisib concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to Parsaclisib experiments.

PI3K_AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Parsaclisib Parsaclisib Parsaclisib->PI3K Inhibits PIP2 PIP2 pAKT pAKT PIP3->pAKT Activates AKT via PDK1 AKT AKT mTORC1 mTORC1 pAKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Dose_Response_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 prepare_drug Prepare serial dilutions of Parsaclisib incubate1->prepare_drug treat Treat cells with Parsaclisib incubate1->treat prepare_drug->treat incubate2 Incubate 72-96h treat->incubate2 add_reagent Add cell viability reagent (e.g., MTS) incubate2->add_reagent read Read absorbance/ fluorescence add_reagent->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end Troubleshooting_Tree problem Problem: High IC50 Value q1 Is the cell line known to be sensitive? problem->q1 a1_yes Check drug solubility/stability q1->a1_yes Yes a1_no Consider using a different cell line q1->a1_no No q2 Is the seeding density optimized? a1_yes->q2 a2_yes Verify assay duration (72-96h) q2->a2_yes Yes a2_no Optimize cell seeding density q2->a2_no No q3 Is the vehicle control healthy? a2_yes->q3 a3_yes Review data analysis and curve fit q3->a3_yes Yes a3_no Check for solvent toxicity or contamination q3->a3_no No

References

Technical Support Center: Optimizing In Vivo Experiments with Parsaclisib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Parsaclisib in in vivo experiments. Our aim is to help you minimize variability and achieve robust, reproducible results. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Parsaclisib and what is its mechanism of action?

A1: Parsaclisib (also known as INCB050465) is a potent and highly selective, next-generation oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Kδ is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[1] By selectively inhibiting PI3Kδ, Parsaclisib blocks this signaling pathway, leading to decreased proliferation and induced cell death in B-cell malignancies.[2] Its high selectivity for the delta isoform is designed to minimize off-target effects associated with other PI3K isoforms.[1]

Q2: Which animal models are suitable for in vivo studies with Parsaclisib?

A2: The choice of animal model is critical and depends on the specific research question. Commonly used models for Parsaclisib and other PI3Kδ inhibitors include:

  • Xenograft Models: These involve implanting human cancer cell lines or patient-derived tumors into immunodeficient mice (e.g., NOD-scid or NSG mice).[3] Xenograft models are useful for evaluating the direct anti-tumor activity of Parsaclisib on human cancer cells.[3]

  • Syngeneic Models: These utilize immunocompetent mouse models where mouse cancer cells are implanted into mice of the same genetic background. These models are essential for studying the immunomodulatory effects of Parsaclisib, as they have an intact immune system.[1]

Q3: What is a recommended starting dose and dosing schedule for Parsaclisib in mice?

A3: Preclinical studies have shown that Parsaclisib is effective at various doses. A common dosing regimen in xenograft models is oral administration once or twice daily.[2] Based on clinical trial data, both daily and intermittent dosing schedules have been explored to manage toxicities while maintaining efficacy.[2][4][5] For initial in vivo efficacy studies in mice, a starting dose of 10 mg/kg administered orally once daily can be considered, with adjustments based on tolerability and therapeutic response.

Q4: What are the known potential toxicities of Parsaclisib in animal models?

A4: While Parsaclisib was designed to have a better safety profile than first-generation PI3Kδ inhibitors, some class-related toxicities may still be observed.[5] These can include:

  • Immune-mediated toxicities: Due to its effect on immune cells, there is a potential for side effects such as colitis and skin rash.

  • Gastrointestinal issues: Diarrhea has been reported in clinical trials.[2]

  • Neutropenia: A decrease in neutrophils has been observed.[2]

Careful monitoring of animal health, including body weight, clinical signs, and complete blood counts, is essential throughout the study.

Troubleshooting Guide

High variability in in vivo experiments can obscure true biological effects. This guide addresses common issues encountered during Parsaclisib studies and provides potential solutions.

Issue Potential Causes Troubleshooting Steps
High variability in tumor growth within the same group - Inconsistent tumor cell implantation (number of cells, injection site) - Variation in animal health or age - Uneven tumor establishment- Standardize cell implantation technique and ensure consistent cell viability. - Use age- and weight-matched animals. - Randomize animals into treatment groups after tumors have reached a predetermined size.
Inconsistent drug efficacy between experiments - Improper drug formulation or storage - Inaccurate dosing - Differences in animal strains or substrains- Prepare fresh Parsaclisib formulation for each experiment and store it appropriately. - Calibrate dosing equipment regularly and ensure accurate administration volume. - Use the same animal strain from a reputable vendor for all related experiments.
Unexpected animal toxicity (e.g., significant weight loss, lethargy) - Dose is too high for the specific animal model or strain - Formulation vehicle toxicity - On-target immune-related adverse effects- Perform a dose-range-finding study to determine the maximum tolerated dose (MTD). - Include a vehicle-only control group to assess formulation toxicity. - Monitor for and document clinical signs of toxicity; consider dose reduction or an intermittent dosing schedule.
Lack of Parsaclisib efficacy - Insufficient drug exposure (poor oral bioavailability) - Intrinsic or acquired resistance of the tumor model - Suboptimal dosing schedule- Confirm drug exposure through pharmacokinetic analysis. - Verify the PI3Kδ dependency of your tumor model. - Explore different dosing schedules (e.g., twice daily vs. once daily) to optimize target engagement.

Experimental Protocols

1. Parsaclisib Formulation for Oral Gavage in Mice

This protocol provides a general guideline for preparing Parsaclisib for oral administration in mice. It is recommended to perform a small-scale formulation test to ensure solubility and stability.

  • Materials:

    • Parsaclisib powder

    • Vehicle: A common vehicle for oral gavage of poorly soluble compounds is a suspension in 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80 in sterile water.

  • Procedure:

    • Weigh the required amount of Parsaclisib powder based on the desired final concentration and dosing volume.

    • Prepare the vehicle by first dissolving Tween 80 in sterile water, followed by the gradual addition of methylcellulose while stirring until a homogenous suspension is formed.

    • Slowly add the Parsaclisib powder to the vehicle while continuously vortexing or stirring to ensure a uniform suspension.

    • Visually inspect the suspension for any clumps or undissolved particles.

    • Prepare the formulation fresh on the day of dosing. If storage is necessary, store protected from light at 2-8°C and re-suspend thoroughly before administration.

2. In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a standard workflow for assessing the anti-tumor efficacy of Parsaclisib in a subcutaneous xenograft model.

  • Animal Model: Female immunodeficient mice (e.g., NOD-scid or NSG), 6-8 weeks old.

  • Cell Line: A human B-cell lymphoma cell line known to be sensitive to PI3Kδ inhibition.

  • Procedure:

    • Cell Culture: Culture the cancer cells under sterile conditions according to the supplier's recommendations.

    • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Treatment Administration:

      • Vehicle Control Group: Administer the formulation vehicle orally once daily.

      • Parsaclisib Treatment Group: Administer Parsaclisib at the desired dose (e.g., 10 mg/kg) orally once daily.

    • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

    • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.

    • Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetics of Parsaclisib

SpeciesRouteTmax (h)Half-life (h)Bioavailability (%)Reference
RatIV-4.0-[1]
Oral0.3-74[1]
DogIV---[1]
Oral--100[1]
MonkeyIV-7.3-[1]
Oral2.5-79[1]

Table 2: Clinical Pharmacokinetics of Parsaclisib (Multiple Doses)

Dose (mg, once daily)Cmax (ng/mL)AUC (ng*h/mL)Half-life (h)Reference
5-45Dose-proportional increaseDose-proportional increase8.6 - 11.5[2]

Visualizations

Parsaclisib_Signaling_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates Parsaclisib Parsaclisib Parsaclisib->PI3K_delta Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation B-Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Parsaclisib inhibits the PI3Kδ signaling pathway.

In_Vivo_Workflow start Start cell_culture Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment (Parsaclisib or Vehicle) randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint data_collection->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Standard workflow for a Parsaclisib in vivo efficacy study.

Troubleshooting_Tree start High Variability in Results? efficacy_issue Inconsistent Efficacy? start->efficacy_issue Yes toxicity_issue Unexpected Toxicity? start->toxicity_issue No formulation_check Check Formulation & Dosing Accuracy efficacy_issue->formulation_check Yes animal_check Review Animal Strain & Health efficacy_issue->animal_check No mtd_study Perform MTD Study toxicity_issue->mtd_study Yes vehicle_control Assess Vehicle Toxicity toxicity_issue->vehicle_control No pk_analysis Conduct PK Analysis formulation_check->pk_analysis protocol_check Standardize Experimental Protocol animal_check->protocol_check

References

Technical Support Center: Interpreting Unexpected Results in Parsaclisib Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in functional assays involving Parsaclisib (INCB050465), a potent and selective PI3Kδ inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Parsaclisib?

Parsaclisib is an inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3K)[1]. By inhibiting PI3Kδ, Parsaclisib blocks the activation of the PI3K/AKT signaling pathway, which is crucial for the proliferation and survival of B-cells. This targeted inhibition is designed to minimize effects on non-hematopoietic cells, where other PI3K isoforms are more predominantly expressed[2].

Q2: What are the expected outcomes of Parsaclisib in in vitro functional assays with sensitive B-cell lymphoma cell lines?

In sensitive B-cell lymphoma cell lines, Parsaclisib is expected to:

  • Inhibit cell proliferation: A dose-dependent decrease in cell viability and proliferation should be observed.

  • Induce apoptosis: An increase in the percentage of apoptotic cells is expected.

  • Decrease PI3K/AKT pathway signaling: A reduction in the phosphorylation of AKT (at Ser473 and Thr308) and downstream effectors like S6 ribosomal protein should be detected by Western blot.

Q3: What are some known resistance mechanisms to Parsaclisib?

The overexpression of the MYC oncogene has been identified as a potential mechanism of resistance to Parsaclisib in Diffuse Large B-cell Lymphoma (DLBCL) cell lines[1]. Cells with high levels of MYC may be less sensitive to the anti-proliferative effects of PI3Kδ inhibition[1].

Troubleshooting Guides

Issue 1: Reduced or No Inhibition of Cell Proliferation in a Supposedly Sensitive Cell Line

If you observe minimal or no effect of Parsaclisib on the proliferation of a B-cell lymphoma cell line that is reported to be sensitive, consider the following possibilities and troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Action
Suboptimal Drug Concentration Perform a dose-response experiment with a wide range of Parsaclisib concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value for your specific cell line. Published IC50 values can vary between studies and cell lines.
Incorrect Cell Seeding Density Optimize cell seeding density. High cell density can lead to nutrient depletion and contact inhibition, masking the drug's effect. Conversely, very low density may result in poor cell health.
Drug Inactivity Ensure proper storage and handling of Parsaclisib. Prepare fresh drug solutions for each experiment from a trusted stock.
Cell Line Integrity Verify the identity of your cell line through short tandem repeat (STR) profiling. Confirm that the cell line has not developed resistance over multiple passages. Test a fresh, low-passage aliquot of the cells.
MYC Overexpression If you suspect MYC-driven resistance, assess MYC protein levels by Western blot or gene expression by qRT-PCR in your cell line and compare to sensitive control lines.[1]
Assay-Specific Issues Ensure that the chosen proliferation assay (e.g., MTT, CellTiter-Glo) is suitable for your cell line and that the incubation times are appropriate to observe an effect.
Issue 2: No significant increase in apoptosis after Parsaclisib treatment.

Observing a lack of apoptosis induction can be perplexing. Here are some factors to investigate.

Potential Causes and Solutions

Potential CauseRecommended Action
Insufficient Treatment Duration or Dose Apoptosis is a downstream event that may require longer incubation times or higher concentrations of Parsaclisib compared to proliferation inhibition. Perform a time-course (e.g., 24, 48, 72 hours) and dose-response experiment.
Apoptosis Assay Sensitivity The chosen apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) may not be sensitive enough or timed correctly. Ensure proper controls are included and that the assay is performed according to the manufacturer's protocol.
Dominant Anti-Apoptotic Signaling The cell line may have strong anti-apoptotic mechanisms (e.g., high Bcl-2 expression) that counteract the pro-apoptotic signals from PI3K inhibition. Assess the expression of key apoptosis-related proteins.
Cell Cycle Arrest Instead of Apoptosis Parsaclisib may be inducing cell cycle arrest rather than apoptosis in your specific cell line. Analyze the cell cycle distribution using flow cytometry.
Issue 3: Unexpected Western Blot Results for the PI3K/AKT Pathway

Western blotting is a key assay to confirm the on-target effect of Parsaclisib. Unexpected results, such as no change or an increase in p-AKT, require careful troubleshooting.

Potential Causes and Solutions

Potential CauseRecommended Action
Paradoxical AKT Activation Inhibition of the PI3K pathway can sometimes lead to a feedback loop that results in the paradoxical activation of AKT[3]. This is a known phenomenon with PI3K inhibitors. Consider investigating other downstream effectors of PI3K or using inhibitors of upstream activators of AKT to dissect the pathway.
Timing of Lysate Collection The inhibition of p-AKT can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) after Parsaclisib treatment to identify the optimal time point for observing maximal inhibition.
Suboptimal Antibody or Blotting Technique Ensure the primary antibodies for p-AKT (Ser473 and Thr308) and total AKT are validated and used at the recommended dilutions. Use appropriate loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading.
Cell Line-Specific Signaling The specific B-cell lymphoma cell line may have alternative signaling pathways that compensate for PI3Kδ inhibition, maintaining AKT activation.
Off-Target Effects While Parsaclisib is highly selective for PI3Kδ, at very high concentrations, off-target effects on other kinases cannot be entirely ruled out, potentially leading to complex signaling outcomes.

Data Presentation

Table 1: Parsaclisib IC50 Values in B-cell Lymphoma Cell Lines

Cell LineHistological SubtypeIC50 (nM)Reference
PfeifferDiffuse Large B-cell Lymphoma (DLBCL)< 5[4]
SU-DHL-6Diffuse Large B-cell Lymphoma (DLBCL)18 (for dezapelisib, a similar PI3Kδ inhibitor)[4]
Malignant human B cells (primary)B-cell malignancies< 1[5]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Cell Proliferation Assay (General Protocol using a Luminescent-Based Assay)
  • Cell Seeding: Seed B-cell lymphoma cells in a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete growth medium.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of Parsaclisib (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
  • Cell Treatment: Seed cells in a 6-well plate and treat with Parsaclisib (at 1x, 5x, and 10x the IC50 concentration) or vehicle control for 48 hours.

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for PI3K/AKT Pathway
  • Cell Treatment and Lysis: Treat cells with Parsaclisib at various concentrations and for different time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-AKT (Ser473)

    • Phospho-AKT (Thr308)

    • Total AKT

    • Phospho-S6 Ribosomal Protein (Ser235/236)

    • Total S6 Ribosomal Protein

    • GAPDH or β-actin (loading control)

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to Parsaclisib Parsaclisib Parsaclisib->PI3K_delta Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates p_AKT p-AKT AKT->p_AKT Downstream_Effectors Downstream Effectors (e.g., mTOR, S6K) p_AKT->Downstream_Effectors Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Promotes

Caption: PI3K/AKT Signaling Pathway and the Mechanism of Action of Parsaclisib.

Troubleshooting_Workflow Unexpected_Result Unexpected Result (e.g., No Proliferation Inhibition) Check_Protocol Verify Experimental Protocol (Concentration, Time, Seeding Density) Unexpected_Result->Check_Protocol Check_Reagents Confirm Reagent Integrity (Parsaclisib, Assay Kits) Check_Protocol->Check_Reagents If protocol is correct Check_Cell_Line Validate Cell Line (STR profiling, Passage Number) Check_Reagents->Check_Cell_Line If reagents are active Investigate_Resistance Investigate Biological Resistance (MYC, Alternative Pathways) Check_Cell_Line->Investigate_Resistance If cell line is validated Consult_Literature Consult Literature for Similar Findings Investigate_Resistance->Consult_Literature Refine_Experiment Refine Experimental Design Consult_Literature->Refine_Experiment

Caption: A logical workflow for troubleshooting unexpected experimental results with Parsaclisib.

References

Adjusting Parsaclisib dose for different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Parsaclisib in cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Parsaclisib?

Parsaclisib is a potent and highly selective next-generation inhibitor of the delta (δ) isoform of phosphoinositide-3 kinase (PI3K).[1][2][3][4][5] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[3] The δ isoform of PI3K is primarily expressed in hematopoietic cells, making Parsaclisib a targeted therapy for B-cell malignancies.[1][2][3] By inhibiting PI3Kδ, Parsaclisib blocks the activation of the downstream AKT signaling pathway, which leads to decreased proliferation and the induction of apoptosis in cancer cells where this pathway is overactive.[1][2][6] Parsaclisib exhibits high selectivity, with over 1,000 to 20,000-fold greater potency for PI3Kδ compared to other Class I PI3K isoforms (α, β, γ).[3][4][5] This high selectivity is thought to contribute to a more favorable safety profile, with reduced hepatotoxicity compared to first-generation PI3Kδ inhibitors.[2][4]

Q2: In which cancer cell lines is Parsaclisib expected to be most effective?

Parsaclisib is most effective in B-cell malignancies that are dependent on the PI3Kδ signaling pathway. This includes various types of non-Hodgkin lymphomas such as Follicular Lymphoma (FL), Marginal Zone Lymphoma (MZL), and Mantle Cell Lymphoma (MCL), as well as Diffuse Large B-cell Lymphoma (DLBCL).[3][4][7][8][9] The sensitivity of a particular cell line will depend on its genetic background and reliance on the PI3Kδ pathway for survival and proliferation.

Q3: What is a typical starting concentration range for in vitro experiments?

Based on published data, a starting concentration range of 0.1 nM to 100 nM is recommended for most in vitro experiments with sensitive B-cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) for inhibition of phosphorylated AKT (pAKT) in Ramos Burkitt's lymphoma cells is approximately 1 nM.[5] For cell proliferation assays, IC50 values are generally in the low nanomolar range (see the data table below). It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare and store Parsaclisib for in vitro use?

Parsaclisib is typically supplied as a solid. For in vitro experiments, it should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10 mM. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) and consistent across all treatment and control groups, as high concentrations of DMSO can be toxic to cells.

Troubleshooting Guide

Problem: My cell line, which is supposed to be sensitive to Parsaclisib, is showing little to no response.

  • Possible Cause 1: Suboptimal Drug Concentration.

    • Solution: Perform a wide-range dose-response experiment (e.g., 0.01 nM to 10 µM) to determine the IC50 for your specific cell line. The sensitivity can vary even between cell lines of the same cancer type.

  • Possible Cause 2: MYC Overexpression.

    • Solution: In Diffuse Large B-cell Lymphoma (DLBCL) cell lines, overexpression of the MYC oncogene has been identified as a potential mechanism of resistance to Parsaclisib.[2][4] If you suspect this, you can assess MYC expression levels in your cell line via western blot or qPCR.

  • Possible Cause 3: Cell Culture Conditions.

    • Solution: Ensure that your cell culture conditions are optimal and consistent. Variations in cell density, passage number, and media composition can affect drug sensitivity.

  • Possible Cause 4: Drug Inactivity.

    • Solution: Ensure that your Parsaclisib stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. To confirm the activity of your compound, you can perform a western blot to check for the inhibition of phosphorylated AKT (pAKT) at Ser473, a direct downstream target of PI3K. A noticeable decrease in pAKT levels after a short incubation (e.g., 2 hours) with Parsaclisib would confirm its activity.

Problem: I am observing high variability between replicate wells in my cell viability assay.

  • Possible Cause 1: Uneven Cell Seeding.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each replicate. Use a multichannel pipette for consistency.

  • Possible Cause 2: Edge Effects in Microplates.

    • Solution: "Edge effects" can occur due to uneven temperature and humidity across the plate. To mitigate this, avoid using the outer wells of the microplate for experimental conditions and instead fill them with sterile PBS or media.

  • Possible Cause 3: Incomplete Drug Mixing.

    • Solution: When adding Parsaclisib to the wells, ensure it is mixed thoroughly with the cell culture medium without disturbing the cells.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of Parsaclisib in various cancer cell lines.

Cell Line TypeCell Line Name(s)Assay TypeIC50Reference(s)
Mantle Cell Lymphoma (MCL)4 different cell linesProliferation≤10 nM[5]
Diffuse Large B-cell Lymphoma (DLBCL)Pfeiffer, SU-DHL-5, SU-DHL-6, WSU-NHLProliferation2 - 8 nM[5]
Burkitt's LymphomaRamospAKT (Ser473) Inhibition1 nM[5]
Malignant Human B-cellsPrimary cellsProliferation<1 nM[1]

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted for determining the effect of Parsaclisib on the viability of cancer cell lines.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Parsaclisib Treatment:

    • Prepare serial dilutions of Parsaclisib in complete culture medium from your DMSO stock. Aim for a range of final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO only) at the same final concentration as your highest Parsaclisib dose.

    • Add 100 µL of the Parsaclisib dilutions or vehicle control to the appropriate wells.

    • Incubate for the desired treatment duration (e.g., 72 or 96 hours).

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance (media-only wells) and normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability.

    • Plot the percentage of viability against the log of the Parsaclisib concentration to determine the IC50 value.

Western Blot for pAKT Inhibition

This protocol is to confirm the on-target effect of Parsaclisib.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of Parsaclisib (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for a short duration (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pAKT (Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To ensure equal protein loading, probe the same membrane for total AKT and a loading control like β-actin or GAPDH.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis induced by Parsaclisib.

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with Parsaclisib at concentrations around the predetermined IC50 value and a vehicle control for a duration known to induce apoptosis (e.g., 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use unstained, Annexin V-only, and PI-only controls to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

Parsaclisib_Signaling_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates Parsaclisib Parsaclisib Parsaclisib->PI3K_delta inhibits PIP2 PIP2 pAKT pAKT PIP3->pAKT activates AKT AKT Downstream Downstream Effectors pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Parsaclisib inhibits PI3Kδ, blocking the PI3K/AKT pathway.

Experimental_Workflow start Start: Select Cancer Cell Line dose_response 1. Perform Dose-Response (e.g., MTS Assay) start->dose_response determine_ic50 2. Determine IC50 Value dose_response->determine_ic50 confirm_target 3. Confirm Target Engagement (Western Blot for pAKT) determine_ic50->confirm_target functional_assays 4. Conduct Functional Assays (Apoptosis, Cell Cycle) confirm_target->functional_assays analyze 5. Analyze and Interpret Results functional_assays->analyze Troubleshooting_Logic problem Problem: No/Low Response in Sensitive Cell Line check_dose Is the dose range appropriate? problem->check_dose check_myc Is it a DLBCL cell line? check_dose->check_myc Yes solution_dose Solution: Perform broad dose-response curve. check_dose->solution_dose No check_drug_activity Is the drug active? check_myc->check_drug_activity No solution_myc Solution: Check MYC expression levels. check_myc->solution_myc Yes solution_drug_activity Solution: Check pAKT inhibition via Western Blot. check_drug_activity->solution_drug_activity No no No yes Yes

References

Combination therapy protocol to overcome Parsaclisib resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Parsaclisib resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Parsaclisib and what is its mechanism of action?

A1: Parsaclisib (INCB050465) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1] PI3Kδ is a key enzyme in the PI3K/AKT signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[2] By inhibiting PI3Kδ, Parsaclisib blocks the activation of this pathway, leading to decreased proliferation and the induction of cell death in cancer cells that overexpress PI3Kδ, primarily observed in hematopoietic malignancies like B-cell lymphomas.[1][2] Its high selectivity for the delta isoform is intended to minimize off-target effects and preserve PI3K signaling in normal, non-cancerous cells.[1]

Q2: What are the potential mechanisms of resistance to Parsaclisib?

A2: While direct studies on acquired resistance to Parsaclisib are emerging, mechanisms of resistance to PI3K inhibitors in general can be extrapolated. These include:

  • Upregulation of Parallel Signaling Pathways: Cancer cells can develop resistance by activating other survival pathways to bypass the PI3Kδ blockade. One such pathway involves the p21-activated kinase 1 (PAK1), which has been shown to mediate resistance to PI3K inhibition in lymphomas.[3]

  • Epigenetic Reprogramming and Cytokine Secretion: Resistant cells can undergo epigenetic changes that lead to the secretion of pro-survival cytokines. For example, resistance to PI3Kδ inhibitors in marginal zone lymphoma has been associated with the secretion of Interleukin-6 (IL-6), which can then activate alternative signaling pathways like the JAK/STAT pathway.[4]

  • Overexpression of Oncogenes: Overexpression of certain oncogenes can drive proliferation independently of the PI3K pathway. Specifically, in Diffuse Large B-cell Lymphoma (DLBCL), overexpression of the MYC oncogene has been identified as a potential mechanism of resistance to Parsaclisib.[5]

Q3: What are some general strategies to overcome Parsaclisib resistance?

A3: Based on the known resistance mechanisms for PI3K inhibitors, several combination therapy strategies can be explored:

  • Targeting Bypass Pathways: Combining Parsaclisib with inhibitors of parallel survival pathways, such as PAK1 inhibitors, may resensitize resistant cells.

  • Inhibiting Cytokine Signaling: For resistance mediated by cytokines like IL-6, co-treatment with an IL-6 receptor antagonist (e.g., Tocilizumab) could restore sensitivity to Parsaclisib.[4]

  • Targeting Downstream Effectors of Resistance-Driving Oncogenes: In cases of MYC-driven resistance, combining Parsaclisib with agents that target MYC or its downstream effectors may be effective. This could include inhibitors of transcription (like BET inhibitors) or translation.

  • Combination with Standard of Care or Other Targeted Agents: Clinical trials have explored Parsaclisib in combination with other agents like the JAK1/2 inhibitor ruxolitinib in myelofibrosis, and with immunochemotherapy (rituximab, bendamustine) or other targeted agents (ibrutinib) in lymphomas, which may enhance efficacy and potentially overcome or delay resistance.[6][7][8]

Troubleshooting Guides

Issue 1: Decreased Parsaclisib sensitivity in lymphoma cells with high MYC expression.

Q: My lymphoma cell line has developed resistance to Parsaclisib, and I've observed a significant increase in MYC protein expression. What combination therapy can I investigate to overcome this?

A: Overexpression of the MYC oncogene is a known mechanism of resistance to PI3K inhibitors, including Parsaclisib, in lymphoma.[5] A rational approach to overcome this is to combine Parsaclisib with an agent that targets MYC expression or function. Bromodomain and Extra-Terminal (BET) inhibitors are a class of drugs that can epigenetically downregulate the transcription of MYC.

Below is a suggested workflow to test the synergy between Parsaclisib and a BET inhibitor in your resistant cell line.

Experimental Workflow: Testing Parsaclisib and BET Inhibitor Combination

G cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_validation Mechanism Validation start Seed Parsaclisib-Resistant and Parental Lymphoma Cells treat Treat with Parsaclisib, BET Inhibitor, and Combination Doses start->treat incubate Incubate for 72 hours treat->incubate viability Assess Cell Viability (e.g., CellTiter-Glo) incubate->viability western Western Blot for MYC, pAKT, and Apoptosis Markers incubate->western ic50 Calculate IC50 Values for Each Drug and Combination viability->ic50 synergy Determine Synergy using Chou-Talalay Method (CI) ic50->synergy

Caption: Workflow for evaluating the synergistic effect of combining Parsaclisib with a BET inhibitor.

Quantitative Data: Hypothetical IC50 Values (nM) for Cell Viability

Cell LineTreatmentIC50 (nM)
ParentalParsaclisib15
ParentalBET Inhibitor (e.g., JQ1)250
ResistantParsaclisib500
ResistantBET Inhibitor (e.g., JQ1)275
Resistant Parsaclisib + BETi (1:10 ratio) Parsaclisib: 80 / BETi: 800 (CI < 1)

Detailed Experimental Protocol: Cell Viability Assay for Combination Synergy

  • Cell Seeding: Seed lymphoma cells (both parental and Parsaclisib-resistant lines) in 96-well plates at a density of 1 x 104 cells/well in 100 µL of appropriate culture medium.

  • Drug Preparation: Prepare stock solutions of Parsaclisib and a BET inhibitor (e.g., JQ1) in DMSO. Create a dose-response matrix for each drug alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Treatment: Add the drug solutions to the wells. Include wells with untreated cells (vehicle control) and single-agent controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels. Follow the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of viable cells.

    • Calculate the IC50 values for each drug alone and for the combination using non-linear regression analysis in software like GraphPad Prism.

    • Determine the synergy of the combination using the Chou-Talalay method by calculating the Combination Index (CI). A CI value less than 1 indicates synergy.[3]

Issue 2: Persistent PI3K Pathway Activation Despite Parsaclisib Treatment.

Q: I'm observing sustained phosphorylation of AKT (pAKT) in my lymphoma cells even at high concentrations of Parsaclisib. What could be causing this and how can I address it?

A: Persistent activation of downstream effectors like AKT despite PI3Kδ inhibition suggests the activation of a bypass signaling pathway. One documented mechanism is the activation of PAK1 (p21-activated kinase 1), which can also lead to AKT phosphorylation, thereby circumventing the effect of Parsaclisib.[3]

Signaling Pathway: PI3K/AKT and PAK1 Crosstalk

G BCR BCR PI3Kd PI3Kδ BCR->PI3Kd Activates PIP3 PIP3 PI3Kd->PIP3 Converts PIP2 to PIP2 PIP2 pAKT pAKT PIP3->pAKT Activates AKT AKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Parsaclisib Parsaclisib Parsaclisib->PI3Kd Inhibits PAK1_activation Other Stimuli PAK1 PAK1 PAK1_activation->PAK1 Activates PAK1->pAKT Activates (Bypass) PAK1_inhibitor PAK1 Inhibitor PAK1_inhibitor->PAK1 Inhibits

Caption: Bypass of Parsaclisib inhibition through PAK1-mediated AKT activation.

To investigate this, you can assess the effect of combining Parsaclisib with a PAK1 inhibitor.

Quantitative Data: Hypothetical Western Blot Densitometry

TreatmentpAKT (Ser473) Level (Normalized)pS6 (Ser235/236) Level (Normalized)
Vehicle Control1.001.00
Parsaclisib (500 nM)0.850.70
PAK1 Inhibitor (e.g., IPA-3) (10 µM)0.600.90
Parsaclisib + PAK1 Inhibitor 0.15 0.30

Detailed Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Lysis: Treat Parsaclisib-resistant cells with Parsaclisib, a PAK1 inhibitor (e.g., IPA-3), or the combination for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against pAKT (Ser473), total AKT, pS6 (a downstream effector of AKT), total S6, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Issue 3: Increased IL-6 Secretion in Parsaclisib-Resistant Cells.

Q: My Parsaclisib-resistant lymphoma cells are secreting high levels of IL-6. Could this be contributing to resistance, and how can I counteract it?

A: Yes, increased secretion of IL-6 is a documented mechanism of resistance to PI3K inhibitors.[4] IL-6 can activate the JAK/STAT signaling pathway, which promotes cell survival and proliferation, thereby compensating for the inhibition of the PI3K pathway by Parsaclisib. To counteract this, you can test the combination of Parsaclisib with an IL-6 receptor antagonist, such as Tocilizumab.

Logical Relationship: IL-6 Mediated Resistance and Combination Strategy

G cluster_resistance Resistance Mechanism cluster_intervention Therapeutic Intervention Parsaclisib Parsaclisib PI3K_inhibition PI3Kδ Inhibition Parsaclisib->PI3K_inhibition Epigenetic Epigenetic Reprogramming PI3K_inhibition->Epigenetic Induces IL6_secretion IL-6 Secretion Epigenetic->IL6_secretion JAK_STAT JAK/STAT Pathway Activation IL6_secretion->JAK_STAT Resistance Drug Resistance JAK_STAT->Resistance Tocilizumab Tocilizumab (IL-6R Antagonist) IL6R_block IL-6R Blockade Tocilizumab->IL6R_block IL6R_block->JAK_STAT Inhibits Resensitization Resensitization to Parsaclisib IL6R_block->Resensitization

Caption: Overcoming IL-6-mediated Parsaclisib resistance with an IL-6R antagonist.

Quantitative Data: Hypothetical IL-6 Levels in Cell Supernatant (pg/mL)

Cell LineTreatmentIL-6 Concentration (pg/mL)
ParentalVehicle Control< 5
ParentalParsaclisib (15 nM)< 5
ResistantVehicle Control250
ResistantParsaclisib (500 nM)300
Resistant Parsaclisib + Tocilizumab (10 µg/mL) 280 (Cell Viability Decreased)

Detailed Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6

  • Sample Collection: Culture parental and Parsaclisib-resistant lymphoma cells with or without Parsaclisib and/or Tocilizumab for 48-72 hours. Collect the cell culture supernatant and centrifuge to remove any cells or debris.

  • ELISA Procedure: Use a commercially available human IL-6 ELISA kit and follow the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for IL-6.

    • Adding standards and the collected cell culture supernatants to the wells.

    • Incubating to allow IL-6 to bind to the capture antibody.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known IL-6 standards.

    • Use the standard curve to determine the concentration of IL-6 in the experimental samples.

    • Correlate the IL-6 levels with cell viability data from parallel experiments to assess the impact of the IL-6 blockade on reversing Parsaclisib resistance.

References

Validation & Comparative

A Head-to-Head Analysis of Parsaclisib and Idelalisib in B-cell Lymphoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Parsaclisib and Idelalisib, two prominent PI3Kδ inhibitors, in preclinical B-cell lymphoma models. The information is compiled from key studies to facilitate an informed understanding of their respective potencies and mechanisms of action.

Parsaclisib, a next-generation phosphoinositide 3-kinase δ (PI3Kδ) inhibitor, and Idelalisib, the first-in-class PI3Kδ inhibitor, are both crucial in the therapeutic landscape of B-cell malignancies.[1][2] Their primary mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, which is a key driver of cell proliferation and survival in various B-cell lymphomas.[3][4] While both drugs target the same isoform of the PI3K enzyme, Parsaclisib was developed to have a more selective profile, potentially leading to a better safety profile compared to Idelalisib.[3] This guide synthesizes available preclinical data to compare their efficacy in in vitro and in vivo models of B-cell lymphoma.

Quantitative Efficacy Comparison

The following table summarizes the in vitro and in vivo efficacy of Parsaclisib and Idelalisib in various B-cell lymphoma models. It is important to note that the data presented here are compiled from separate studies and are not from a direct head-to-head comparison. Variations in experimental conditions may influence the results.

Parameter Parsaclisib (INCB050465) Idelalisib (CAL-101) B-cell Lymphoma Model
In Vitro IC50 (Cell Viability)
≤10 nM[5]Not explicitly stated in the same cell linesMantle Cell Lymphoma (MCL) cell lines
2 to 8 nM[5]~1-10 µM (EC50 for pAkt inhibition)[2]Diffuse Large B-cell Lymphoma (DLBCL) cell lines (Pfeiffer, SU-DHL-5, SU-DHL-6, WSU-NHL)
In Vivo Efficacy
Tumor Growth Inhibition Dose-dependent slowing of tumor growth (0.1-10 mg/kg, p.o. twice daily)[5]Not explicitly quantified in the provided search resultsPfeiffer (DLBCL) xenograft model
Significant tumor growth inhibition (10 mg/kg, oral gavage twice daily)[5]Not explicitly quantified in the provided search resultsA20 murine lymphoma model

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams were generated using the DOT language.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) SYK SYK BCR->SYK Activation PI3K PI3Kδ SYK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Parsaclisib or Idelalisib Inhibitor->PI3K Inhibition

Caption: PI3K/AKT Signaling Pathway Inhibition.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture B-cell Lymphoma Cell Culture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Oral Gavage: - Vehicle - Parsaclisib - Idelalisib Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Endpoint: Tumor Growth Inhibition Monitoring->Endpoint Statistics Statistical Analysis Endpoint->Statistics

Caption: In Vivo Xenograft Experimental Workflow.

Experimental Protocols

The following are summaries of the methodologies used in the preclinical evaluation of Parsaclisib and Idelalisib.

Parsaclisib: In Vitro and In Vivo Studies

Cell Lines and Culture: Mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) cell lines were used.[5] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

In Vitro Cell Viability Assay: Cell proliferation was assessed using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.[5] Cells were seeded in 96-well plates and treated with increasing concentrations of Parsaclisib for a specified period (e.g., 4 days).[5] Luminescence, proportional to the number of viable cells, was measured to determine the IC50 values.[5]

In Vivo Xenograft Model: Female BALB/c mice were subcutaneously inoculated with A20 murine lymphoma cells.[5] When tumors reached a palpable size, mice were randomized into treatment and control groups. Parsaclisib was administered orally twice daily at a specified dose (e.g., 10 mg/kg).[5] Tumor volumes were measured regularly to assess tumor growth inhibition.[5] For the Pfeiffer DLBCL xenograft model, a similar protocol was followed with dose-ranging studies.[5]

Idelalisib: In Vitro and In Vivo Studies

Primary Cells and Cell Lines: Primary chronic lymphocytic leukemia (CLL) cells from patients and various B-cell malignancy cell lines were utilized.[1][2]

In Vitro Apoptosis and Signaling Assays: To assess the effect of Idelalisib on cell survival, primary CLL cells were cultured with or without the drug. Apoptosis was measured by flow cytometry using Annexin V and propidium iodide staining.[1] Inhibition of the PI3K pathway was determined by measuring the phosphorylation of AKT (pAkt) using Western blotting or flow cytometry.[2]

In Vivo Studies: While in vivo studies in xenograft models have been conducted for Idelalisib, specific quantitative data on tumor growth inhibition from these studies were not detailed in the reviewed abstracts.[6] The general methodology involves the engraftment of human B-cell lymphoma cells into immunodeficient mice, followed by treatment with Idelalisib and monitoring of tumor growth.

Conclusion

References

A Comparative Analysis of Parsaclisib and Duvelisib Selectivity Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of two phosphoinositide 3-kinase (PI3K) inhibitors, Parsaclisib and Duvelisib, supported by available experimental data. The information is intended to assist researchers and clinicians in understanding the nuanced differences between these targeted therapies.

Introduction to Parsaclisib and Duvelisib

Parsaclisib and Duvelisib are small molecule inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway, which is a critical signaling cascade involved in cell proliferation, survival, and differentiation. Dysregulation of the PI3K pathway, particularly the delta (δ) isoform, is a key driver in the development of various B-cell malignancies.[1][2] While both drugs inhibit PI3K, their selectivity for different isoforms of the enzyme distinguishes their mechanisms of action and clinical profiles.

Parsaclisib (INCB050465) is a potent, next-generation inhibitor highly selective for the PI3Kδ isoform.[3][4] This high selectivity is by design, aiming to preserve PI3K signaling in normal cells and thereby improve the therapeutic window and reduce toxicities observed with less selective PI3K inhibitors.[3][5]

Duvelisib (Copiktra) is a dual inhibitor of the PI3Kδ and PI3Kγ isoforms.[6][7] The rationale for dual inhibition is to target the malignant B-cells directly through PI3Kδ inhibition and to modulate the tumor microenvironment by inhibiting PI3Kγ, which is crucial for cytokine signaling and pro-inflammatory responses.[8][9][10]

Comparative Selectivity Profiles

The primary distinction between Parsaclisib and Duvelisib lies in their inhibitory activity against the different Class I PI3K isoforms (α, β, δ, γ).

InhibitorPI3KδPI3KγPI3KαPI3KβFold Selectivity (δ vs. other isoforms)
Parsaclisib IC50: 1 nM[1][2][11]---≥10,000 to 20,000-fold over α, β, and γ isoforms[1][2][4][12][13][14][15]
Duvelisib Potent Inhibitor[6][16]Potent Inhibitor[6][16]Low Activity[8]Low ActivityDual inhibitor of δ and γ[17]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Parsaclisib demonstrates exceptionally high selectivity for PI3Kδ, with its inhibitory concentration being thousands of times lower for the delta isoform compared to the alpha, beta, and gamma isoforms.[4][12][13][14][15] This specificity is intended to minimize off-target effects. For instance, inhibition of the PI3Kα isoform is associated with adverse events like hyperglycemia and hypertension.[1][4]

In contrast, Duvelisib is a potent dual inhibitor of both PI3Kδ and PI3Kγ.[6][17] This dual activity is designed to not only induce apoptosis in malignant B-cells (via PI3Kδ inhibition) but also to disrupt the supportive tumor microenvironment by interfering with T-cell and myeloid cell signaling (via PI3Kγ inhibition).[8][17]

Signaling Pathway Inhibition

The PI3K pathway is activated by various cell surface receptors, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 then acts as a second messenger, activating downstream effectors like AKT and mTOR, which promote cell survival and proliferation.[17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activates ChemokineR Chemokine Receptor PI3K_gamma PI3Kγ ChemokineR->PI3K_gamma Activates PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3  Converts PIP2 to PIP3 PI3K_gamma->PIP3  Converts PIP2 to PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Parsaclisib Parsaclisib Parsaclisib->PI3K_delta Inhibits Duvelisib Duvelisib Duvelisib->PI3K_delta Inhibits Duvelisib->PI3K_gamma Inhibits

PI3K Signaling Pathway Inhibition

Experimental Protocols for Kinase Selectivity Profiling

Determining the selectivity of kinase inhibitors like Parsaclisib and Duvelisib involves a multi-tiered approach, typically starting with broad screening followed by more detailed characterization.

1. Biochemical Assays (Kinase Activity Assays): The most common method for assessing kinase inhibitor selectivity is through in vitro biochemical assays.[18] These assays directly measure the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.

  • Objective: To determine the IC50 value of the inhibitor against a wide range of kinases.

  • General Procedure:

    • Reagent Preparation: A panel of purified kinases, their specific substrates, and ATP are prepared in an appropriate buffer.

    • Compound Titration: The inhibitor (e.g., Parsaclisib or Duvelisib) is serially diluted to create a range of concentrations.

    • Kinase Reaction: The kinase, substrate, ATP, and inhibitor are combined in the wells of a microtiter plate. The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

    • Detection: The amount of product generated (e.g., phosphorylated substrate or ADP) is quantified. Common detection methods include radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures ADP production.[19]

    • Data Analysis: The kinase activity at each inhibitor concentration is measured and plotted to generate a dose-response curve, from which the IC50 value is calculated.

2. Cellular Assays (Target Engagement and Downstream Signaling): Cellular assays are crucial to confirm that the inhibitor can engage its target within a biological context and modulate the intended signaling pathway.

  • Objective: To measure the inhibition of PI3K signaling in intact cells.

  • General Procedure:

    • Cell Culture: B-cell lymphoma cell lines are cultured and treated with varying concentrations of the inhibitor.

    • Cell Stimulation: The cells are stimulated with an agent that activates the PI3K pathway, such as an anti-IgM antibody to cross-link the B-cell receptor.

    • Lysis and Protein Analysis: After treatment, the cells are lysed, and the proteins are extracted.

    • Western Blotting or ELISA: The levels of phosphorylated downstream targets, such as pAKT, are measured using techniques like Western blotting or ELISA. A reduction in pAKT levels indicates successful inhibition of the PI3K pathway.[10][11]

G start Start prep Compound Preparation (Serial Dilutions) start->prep assay Biochemical Kinase Assay (Kinase Panel + ATP + Substrate) prep->assay incubation Incubation (Room Temperature) assay->incubation detection Signal Detection (e.g., Luminescence for ADP) incubation->detection analysis Data Analysis (IC50 Calculation) detection->analysis cellular Cellular Assay (e.g., pAKT Western Blot) analysis->cellular Validation in Cells end End cellular->end

Kinase Inhibitor Selectivity Workflow

Clinical Implications of Selectivity Profiles

The distinct selectivity profiles of Parsaclisib and Duvelisib contribute to their different safety and tolerability profiles observed in clinical trials.

Parsaclisib: The high selectivity for PI3Kδ was intended to reduce toxicities associated with first-generation PI3K inhibitors.[4][20] Clinical studies have shown that Parsaclisib is not associated with clinically meaningful transaminitis (liver enzyme elevation), a concern with some earlier PI3K inhibitors.[1][4] However, adverse events common to the PI3K inhibitor class, such as diarrhea/colitis and rash, are still observed, though often at lower grades.[2][4][21]

Duvelisib: The dual inhibition of PI3Kδ and PI3Kγ, while potentially offering broader efficacy, is also associated with a significant toxicity profile. Duvelisib carries a black box warning for potentially fatal or serious toxicities, including infections, diarrhea or colitis, cutaneous reactions, and pneumonitis.[6][22] The FDA has also warned about a possible increased risk of death associated with Duvelisib compared to other treatments in certain patient populations.[23][24][25]

Conclusion

Parsaclisib and Duvelisib are both effective inhibitors of the PI3K pathway but possess fundamentally different selectivity profiles. Parsaclisib is a next-generation, highly selective PI3Kδ inhibitor designed for a more targeted approach with a potentially improved safety profile, particularly concerning hepatotoxicity.[4][20] Duvelisib is a dual PI3Kδ/γ inhibitor that targets both the malignant B-cell and the tumor microenvironment, but its broader mechanism is accompanied by a higher risk of serious adverse events.[6][23] The choice between these agents in a clinical or research setting requires careful consideration of their distinct mechanisms, efficacy, and selectivity-driven safety profiles.

References

Next-Generation PI3Kδ Inhibitors: A Comparative Analysis of Efficacy, Selectivity, and Clinical Data Featuring Parsaclisib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for B-cell malignancies, the development of next-generation phosphoinositide 3-kinase delta (PI3Kδ) inhibitors marks a significant advancement. These agents aim to improve upon the efficacy and safety profiles of earlier-generation inhibitors. This guide provides a comparative overview of three prominent next-generation PI3Kδ inhibitors: Parsaclisib, Zandelisib, and Linperlisib, with a focus on their performance, supporting experimental data, and clinical outcomes.

Introduction to PI3Kδ Inhibition

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, survival, and metabolism.[1][2] The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a key role in B-cell receptor (BCR) signaling.[3] Its dysregulation is a hallmark of many B-cell lymphomas, making it a prime therapeutic target. Next-generation PI3Kδ inhibitors are designed for enhanced selectivity and improved safety profiles compared to their predecessors.

In Vitro Selectivity and Potency

The in vitro potency and selectivity of PI3Kδ inhibitors are critical determinants of their therapeutic index. High selectivity for the delta isoform over other Class I PI3K isoforms (α, β, γ) is desirable to minimize off-target toxicities. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
Parsaclisib >10,000>10,000>10,0001
Zandelisib ---3.5
Linperlisib ---6.4

Clinical Efficacy in Follicular Lymphoma

Follicular lymphoma (FL) is one of the most common indolent non-Hodgkin lymphomas where next-generation PI3Kδ inhibitors have demonstrated significant clinical activity. The following table summarizes key efficacy data from pivotal clinical trials.

Clinical TrialInhibitorPatient PopulationOverall Response Rate (ORR)Complete Response Rate (CRR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)
CITADEL-203 [2][4][5]Parsaclisib (Daily Dosing)Relapsed/Refractory FL (≥2 prior therapies)77.7%19.4%14.7 months15.8 months
TIDAL [6]Zandelisib (Intermittent Dosing)Relapsed/Refractory FL (≥2 prior therapies)73%38%16.4 months11.6 months
Phase II (NCT04370405) [7][8]LinperlisibRelapsed/Refractory FL (≥2 prior therapies)79.8%15.5%12.3 months13.4 months

Safety and Tolerability Profile

A key differentiator for next-generation PI3Kδ inhibitors is their improved safety profile. The table below highlights common treatment-emergent adverse events (TEAEs) of Grade 3 or higher observed in the respective clinical trials for follicular lymphoma.

Adverse Event (Grade ≥3)Parsaclisib (CITADEL-203)[2][4]Zandelisib (TIDAL)[6]Linperlisib (Phase II)[8]
Diarrhea11.9%6%-
Colitis5.6%3%-
Neutropenia10.3%-15.5%
ALT/AST Increase-2% (AST)-
Rash-3%-
Pneumonia/Lung Infection-5%19.0% (Infectious Pneumonia)
Interstitial Lung Disease-1% (Non-infectious pneumonitis)3.6%

Note: Dashes (-) indicate the adverse event was not reported as a common Grade ≥3 event in the primary publication. Percentages may represent a broader category of related events.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The potency and selectivity of PI3Kδ inhibitors are commonly determined using a biochemical assay such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Protocol Overview:

  • Reaction Setup: A reaction mixture is prepared containing the specific PI3K isoform (α, β, γ, or δ), a suitable lipid substrate (e.g., PIP2:PS), ATP, and the inhibitor at various concentrations.

  • Kinase Reaction: The reaction is initiated by adding the kinase to the mixture and incubated at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This step is incubated for approximately 40 minutes.

  • ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin pair that generates a luminescent signal proportional to the amount of newly synthesized ATP. This is incubated for 30-60 minutes.

  • Data Acquisition: The luminescence is measured using a luminometer. The IC50 value is then calculated by plotting the inhibitor concentration against the percentage of kinase activity inhibition.[1]

Clinical Trial Methodologies

CITADEL-203 (Parsaclisib): [2][5] This was a phase 2, open-label, multicenter study in patients with relapsed or refractory follicular lymphoma who had received at least two prior systemic therapies. Patients received Parsaclisib 20 mg once daily for 8 weeks, followed by a daily-dosing group (2.5 mg once daily) or a weekly-dosing group (20 mg once weekly). The primary endpoint was the objective response rate (ORR) as assessed by an independent review committee.

TIDAL (Zandelisib): [6] This global phase 2 study evaluated Zandelisib in patients with relapsed or refractory follicular lymphoma who had received at least two prior therapies. The dosing regimen consisted of an initial 8 weeks of daily dosing for tumor debulking, followed by an intermittent dosing schedule (daily for the first 7 days of each 28-day cycle). The primary efficacy endpoint was the ORR.

Phase II Trial of Linperlisib (NCT04370405): [7][8] This was a single-arm, open-label, multicenter phase 2 trial in China enrolling patients with relapsed or refractory follicular lymphoma who had received at least two prior systemic therapies. Patients were administered Linperlisib 80 mg orally once daily in 28-day cycles until disease progression or unacceptable toxicity. The primary endpoint was the ORR.

Visualizing Key Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates TSC1_2 TSC1/2 AKT->TSC1_2 inhibits Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->AKT phosphorylates Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth Parsaclisib Parsaclisib & other PI3Kδ inhibitors Parsaclisib->PI3K inhibit

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3Kδ inhibitors.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo™) cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor C Combine inhibitor and kinase mix in plate A->C B Prepare kinase reaction mix (Enzyme, Substrate, Buffer) B->C D Initiate reaction with ATP Incubate at RT C->D E Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) D->E F Add Kinase Detection Reagent (Convert ADP to ATP, generate light) E->F G Measure luminescence F->G H Plot % inhibition vs. [Inhibitor] to calculate IC50 G->H

Caption: General workflow for determining the IC50 value of a kinase inhibitor using the ADP-Glo™ assay.

Logical Relationship of Clinical Trial Endpoints

Clinical_Endpoints cluster_response Tumor Response cluster_duration Time-to-Event ORR Objective Response Rate (ORR) DOR Duration of Response (DOR) ORR->DOR influences CRR Complete Response Rate (CRR) CRR->DOR PFS Progression-Free Survival (PFS) DOR->PFS contributes to OS Overall Survival (OS) PFS->OS is a surrogate for

Caption: Relationship between key efficacy endpoints in oncology clinical trials.

References

Validating Parsaclisib Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of methods and data used to validate the in vivo target engagement of Parsaclisib, a next-generation PI3Kδ inhibitor. It is intended for researchers, scientists, and drug development professionals seeking to understand the experimental evidence supporting Parsaclisib's mechanism of action compared to other alternatives.

Introduction to Parsaclisib and its Target, PI3Kδ

Parsaclisib (also known as INCB050465) is a potent, orally active, and highly selective inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1][2] The PI3K family of enzymes is critical in regulating cellular functions, including cell growth, proliferation, survival, and motility.[3] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the activation and function of B-cells and T-cells.[4][5] Dysregulation of the PI3Kδ signaling pathway is implicated in the pathogenesis of various B-cell malignancies, making it a key therapeutic target.[3][6]

Parsaclisib was designed to offer enhanced selectivity and potency while minimizing the hepatotoxicity associated with first-generation PI3Kδ inhibitors.[7][8] Validating that Parsaclisib effectively engages and inhibits its PI3Kδ target within a living system (in vivo) is fundamental to confirming its mechanism of action and correlating it with clinical efficacy.

The PI3Kδ Signaling Pathway

The PI3Kδ pathway is a critical signaling cascade in lymphocytes.[4] Upon activation by various immune receptors, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT, in turn, modulates other key proteins such as mTORC1 and FOXO transcription factors to control cell survival, proliferation, and differentiation.[4][9] Parsaclisib exerts its effect by blocking the catalytic activity of PI3Kδ, thereby inhibiting the production of PIP3 and suppressing this entire downstream signaling cascade.[1]

PI3K_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Immune Receptor PI3Kd PI3Kδ Receptor->PI3Kd Activates PIP3 PIP3 PI3Kd->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates FOXO FOXO AKT->FOXO Inhibits Transcription Gene Transcription (Survival, Proliferation) mTORC1->Transcription Parsaclisib Parsaclisib Parsaclisib->PI3Kd Inhibits

Caption: Simplified PI3Kδ signaling pathway and the inhibitory action of Parsaclisib.

Methodologies for In Vivo Target Engagement

Validating that a drug binds to its intended target in a living organism is a critical step in drug development.[10] This can be achieved through direct and indirect methods.

  • Direct Measurement: These techniques directly assess the physical interaction between the drug and its target protein.

    • Cellular Thermal Shift Assay (CETSA®): Measures the change in thermal stability of a target protein upon ligand binding. This can be applied to tissue samples from preclinical models or patient-derived materials to confirm engagement.[10][11]

    • Activity-Based Protein Profiling (ABPP): Uses chemical probes that covalently bind to the active site of enzymes. Inhibition of probe binding in tissues from drug-treated animals indicates target engagement.[12][13]

  • Indirect Measurement (Pharmacodynamic Biomarkers): These methods measure the biochemical consequences of target inhibition. For kinase inhibitors like Parsaclisib, the most common approach is to measure the phosphorylation status of a downstream substrate.

    • Phospho-Protein Analysis: The inhibition of PI3Kδ by Parsaclisib leads to a decrease in the phosphorylation of its downstream effector, AKT (specifically at Serine 473, pAKT).[2] Measuring the levels of pAKT serves as a robust proximal biomarker for target engagement. This can be quantified using several techniques:

      • Western Blotting: A standard laboratory technique to separate and quantify proteins from tissue or cell lysates.

      • Flow Cytometry: Allows for the rapid quantification of phospho-proteins within specific cell populations (e.g., B-cells, T-cells) from whole blood or dissociated tissues.

      • Immunohistochemistry (IHC): Used to visualize the distribution and quantity of pAKT within tissue sections, providing spatial context.

The primary method reported for demonstrating Parsaclisib's in vivo target engagement is the indirect measurement of pAKT inhibition.[2][14]

Parsaclisib In Vivo Target Engagement: Preclinical and Clinical Data

Studies have validated Parsaclisib's target engagement in both animal models and human clinical trials. A key pharmacodynamic biomarker is the inhibition of AKT phosphorylation (pAKT) in target cells.

Preclinical Data Summary

In preclinical studies, Parsaclisib demonstrated dose-dependent inhibition of tumor growth in mouse xenograft models, which correlated with the inhibition of the PI3Kδ pathway.[2][3]

ParameterCell Line / ModelValueReference
pAKT (Ser473) Inhibition IC₅₀ Ramos Burkitt's Lymphoma Cell Line1 nM[2]
B-cell Proliferation Inhibition IC₅₀ Human, Dog, Rat, Mouse Primary B-cells0.2 - 1.7 nM[2]
Tumor Growth Inhibition Pfeiffer Xenograft ModelDose-dependent (0.1-10 mg/kg)[2][3]
Target Engagement In Vivo Pfeiffer Xenograft ModelInhibition of pAKT (Ser473)[2]
Clinical Data Summary

In Phase 1/2 clinical trials (CITADEL program), target engagement was confirmed in patients with relapsed or refractory B-cell malignancies by measuring pAKT levels ex vivo.[14][15] Plasma concentrations of Parsaclisib were shown to exceed the levels required for 90% inhibition of the target (IC₉₀).[14][16]

ParameterStudy PopulationFindingReference
Pharmacodynamic Activity Japanese Patients (RR B-cell lymphoma)Mean plasma concentrations exceeded the in vitro IC₉₀ (40 nM) for pAKT inhibition.[16]
Target Inhibition Patients with RR B-cell malignanciesSerum levels exceeded the IC₉₀ for target inhibition for ~36 hours post-dose (20 mg).[14]
Pharmacokinetic/Pharmacodynamic Relationship Patients with RR B-cell malignanciesA clear relationship was established between Parsaclisib concentration and PI3Kδ inhibition (via ex vivo pAKT assay).[14]

Comparison with Alternative PI3Kδ Inhibitors

Parsaclisib can be compared to other PI3Kδ inhibitors based on selectivity, potency, and the methodologies used to confirm target engagement.

FeatureParsaclisib (Next-Gen)Idelalisib (First-Gen)CopanlisibZandelisib (Umbralisib)
Primary Target(s) PI3KδPI3KδPI3Kα, PI3KδPI3Kδ, Casein Kinase 1 Epsilon
Selectivity >1000-fold over other PI3K isoforms[7]Highly selective for PI3Kδ[17]Predominant activity against α and δ isoforms[17][18]Dual inhibitor
Potency (IC₅₀) ~1 nM[2]~2.5 nMα: 0.5 nM, δ: 0.7 nMPI3Kδ: 2.4 nM
Reported Target Engagement Method pAKT inhibition (preclinical & clinical)[2][14]pAKT inhibition[19]pAKT inhibition[18]pAKT inhibition
Key Differentiator Structurally distinct from first-gen inhibitors with a design to reduce hepatotoxicity.[7][8]First-in-class approved PI3Kδ inhibitor; associated with immune-mediated toxicities.[18]Intravenous administration; potent against both α and δ isoforms.[17]Dual mechanism of action.

Experimental Protocols

A. In Vivo Target Engagement Workflow

The general workflow for assessing in vivo target engagement using a pharmacodynamic biomarker like pAKT involves several key steps, from dosing to analysis.

Experimental_Workflow cluster_assays Quantification of pAKT start Start: Animal Model or Human Subject Cohort dosing Administer Parsaclisib or Vehicle Control start->dosing collection Collect Samples at Defined Timepoints (e.g., Blood, Tumor Tissue) dosing->collection processing Process Samples: - Isolate PBMCs - Prepare Tissue Lysates collection->processing assay Perform Assay for Pharmacodynamic Biomarker processing->assay western Western Blot flow Flow Cytometry ihc Immunohistochemistry analysis Data Analysis: Quantify pAKT Inhibition vs. Control western->analysis flow->analysis ihc->analysis end Conclusion: Confirm Target Engagement analysis->end

Caption: General experimental workflow for validating in vivo target engagement.
B. Protocol: pAKT Inhibition Measurement by Flow Cytometry

This protocol outlines a representative method for measuring pAKT levels in peripheral blood mononuclear cells (PBMCs) from a clinical or preclinical study.

  • Blood Collection:

    • Collect whole blood samples into heparin-containing tubes at pre-defined time points (e.g., pre-dose, 2, 4, 8, 24 hours post-dose).

    • Keep samples on ice and process within 2 hours of collection.

  • PBMC Isolation:

    • Dilute blood 1:1 with phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer, and collect the "buffy coat" layer containing PBMCs.

    • Wash PBMCs twice with PBS.

  • Fixation and Permeabilization:

    • Fix the cells immediately by adding a formaldehyde-based fixation buffer for 10 minutes at 37°C to preserve the phosphorylation state.

    • Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes. This allows antibodies to access intracellular proteins.

  • Antibody Staining:

    • Wash the permeabilized cells to remove methanol.

    • Incubate cells with a cocktail of fluorescently-conjugated antibodies. This should include:

      • A surface marker to identify the cell type of interest (e.g., CD19 for B-cells).

      • An antibody specific for phosphorylated AKT (Ser473).

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Wash cells to remove unbound antibodies.

    • Resuspend cells in a suitable buffer for flow cytometry.

    • Acquire data on a flow cytometer, collecting events for each sample.

  • Data Analysis:

    • Gate on the cell population of interest (e.g., CD19+ B-cells).

    • Quantify the median fluorescence intensity (MFI) of the pAKT signal within the gated population.

    • Calculate the percent inhibition of pAKT at each post-dose time point relative to the pre-dose baseline.

Comparative Summary

This diagram illustrates the logical comparison between Parsaclisib and a first-generation PI3Kδ inhibitor, highlighting key attributes relevant to researchers.

Comparison_Diagram cluster_parsaclisib Parsaclisib (Next-Generation) cluster_firstgen Idelalisib (First-Generation) P_Target Target: PI3Kδ Shared_MOA Mechanism of Action: Inhibit PI3Kδ Signaling P_Target->Shared_MOA P_Select High Selectivity (>1000x vs other isoforms) P_Potency High Potency (IC50 ~1 nM) P_Safety Designed for Reduced Hepatotoxicity P_PD Confirmed PD Effect (pAKT↓ in clinic) F_Target Target: PI3Kδ F_Target->Shared_MOA F_Select High Selectivity F_Potency High Potency (IC50 ~2.5 nM) F_Safety Associated with Immune-Mediated Toxicities F_PD Confirmed PD Effect (pAKT↓)

References

Parsaclisib's Cross-Reactivity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of Parsaclisib (INCB050465), a potent and highly selective next-generation phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, with other Class I PI3K isoforms. Developed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data on Parsaclisib's selectivity, outlines the experimental methodologies used for its characterization, and visualizes its mechanism of action within the PI3K signaling pathway.

High Selectivity of Parsaclisib for PI3Kδ

Parsaclisib has been engineered to exhibit significant selectivity for the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell malignancies.[1][2] This targeted approach is designed to minimize off-target effects associated with the inhibition of other PI3K isoforms, which are more broadly expressed and involved in various essential cellular functions.[2]

Biochemical Potency and Selectivity

Biochemical assays have demonstrated that Parsaclisib is a potent inhibitor of PI3Kδ with a half-maximal inhibitory concentration (IC50) of 1 nM.[2][3][4][5][6][7] The selectivity of Parsaclisib for PI3Kδ is reported to be over 1,000-fold, and in some studies, approximately 20,000-fold greater than for other Class I PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kγ).[3][4][8] While specific IC50 values for the alpha, beta, and gamma isoforms are not consistently published in the available literature, the substantial fold-difference underscores the targeted nature of Parsaclisib.

PI3K IsoformParsaclisib IC50 (nM)Selectivity vs. PI3Kδ
PI3Kδ 1 -
PI3KαNot explicitly reported>1,000 to ~20,000-fold
PI3KβNot explicitly reported>1,000 to ~20,000-fold
PI3KγNot explicitly reported>1,000 to ~20,000-fold

Table 1: Comparative biochemical potency and selectivity of Parsaclisib against Class I PI3K isoforms. Data compiled from multiple preclinical studies.[3][4][8]

Experimental Methodologies

The determination of Parsaclisib's potency and selectivity against PI3K isoforms is primarily conducted using in vitro biochemical assays. A commonly employed method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

ADP-Glo™ Kinase Assay Protocol for PI3K Isoform Selectivity
  • Reagent Preparation : All reagents, including the recombinant human PI3K isoforms (α, β, γ, and δ), lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate), ATP, and Parsaclisib, are prepared in a suitable kinase assay buffer.

  • Compound Dilution : Parsaclisib is serially diluted to a range of concentrations to determine the dose-response relationship.

  • Kinase Reaction : The PI3K enzyme is incubated with the lipid substrate and various concentrations of Parsaclisib. The kinase reaction is initiated by the addition of a fixed concentration of ATP (e.g., 1 mM). The reaction is typically carried out at room temperature for a specified duration.

  • Reaction Termination and ATP Depletion : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Detection : The Kinase Detection Reagent is added, which contains enzymes that convert the generated ADP to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis : The luminescence is measured using a luminometer, and the signal intensity is correlated with the amount of ADP produced, which is inversely proportional to the inhibitory activity of Parsaclisib. The IC50 values are then calculated from the dose-response curves.

PI3K Signaling Pathway and Parsaclisib's Mechanism of Action

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. In B-cells, this pathway is activated by the B-cell receptor (BCR), leading to the activation of PI3Kδ. Parsaclisib exerts its therapeutic effect by selectively inhibiting PI3Kδ, thereby blocking downstream signaling and inducing apoptosis in malignant B-cells.

PI3K_Signaling_Pathway cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PI3K_delta->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Processes Cell Growth, Proliferation, Survival mTOR->Cell_Processes Regulation Parsaclisib Parsaclisib Parsaclisib->PI3K_delta Inhibition

Caption: PI3K Signaling Pathway Inhibition by Parsaclisib.

Conclusion

The available preclinical data robustly support that Parsaclisib is a potent and highly selective inhibitor of the PI3Kδ isoform. Its significant selectivity over other Class I PI3K isoforms suggests a favorable therapeutic window with a reduced potential for off-target toxicities. This targeted approach holds promise for the treatment of B-cell malignancies and warrants further investigation in clinical settings. The methodologies outlined in this guide provide a framework for the continued evaluation of Parsaclisib and other PI3K inhibitors.

References

Comparative analysis of Parsaclisib in CITADEL clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Parsaclisib's Performance in the CITADEL Clinical Trial Program

This guide provides a detailed comparative analysis of Parsaclisib, a potent and highly selective next-generation PI3Kδ inhibitor, based on data from the comprehensive CITADEL clinical trial program. The performance of Parsaclisib is evaluated across various B-cell malignancies and benchmarked against other approved PI3K inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action

Parsaclisib is an oral inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1] The PI3Kδ signaling pathway is a crucial mediator for the activation, proliferation, and survival of B-cells and is frequently dysregulated in B-cell malignancies.[2] Parsaclisib was specifically engineered for high selectivity, demonstrating at least a 10,000-fold greater affinity for PI3Kδ over the α, β, and γ isoforms.[3][4] This targeted approach aims to maximize efficacy within malignant B-cells while minimizing off-target toxicities associated with broader PI3K inhibition.[2][5] Its mechanism involves directly blocking PI3K-mediated proliferation and indirectly controlling tumor growth by inhibiting immunosuppressive regulatory T-cells.[2][6]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3Kδ PI3Kδ BCR->PI3Kδ Activation PIP3 PIP3 PI3Kδ->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Parsaclisib Parsaclisib Parsaclisib->PI3Kδ Inhibits

Caption: PI3Kδ signaling pathway and the inhibitory action of Parsaclisib.

The CITADEL Clinical Trial Program

The CITADEL (A Study of INCB050465 in Participants With B-Cell Malignancies) program consists of several Phase 2, open-label, multicenter studies designed to evaluate the efficacy and safety of Parsaclisib monotherapy in patients with various types of relapsed or refractory (R/R) non-Hodgkin lymphomas.[7][8]

Experimental Protocols

Study Design: The core CITADEL trials (203, 204, and 205) were similarly structured as Phase 2, open-label studies.[7]

  • Patient Population: The trials enrolled adult patients (≥18 years) with histologically confirmed R/R Follicular Lymphoma (FL), Marginal Zone Lymphoma (MZL), or Mantle Cell Lymphoma (MCL) who had received at least one or two prior systemic therapies.[7] A key exclusion criterion was prior treatment with a PI3K inhibitor.[7] The CITADEL-205 study for MCL included separate cohorts for patients who were Bruton's tyrosine kinase (BTK) inhibitor-naïve and those who were BTKi-experienced.[9][10]

  • Dosing Regimen: A notable feature of the trials was the dose-regimen evaluation. Patients initially received Parsaclisib 20 mg once daily (QD) for 8 weeks. Subsequently, they were assigned to either a weekly dosing group (WG) receiving 20 mg once weekly or a daily dosing group (DG) receiving 2.5 mg QD.[3][7][11] The daily dosing regimen was ultimately selected for primary analysis and further assessment.[7] All patients were required to receive prophylaxis for Pneumocystis jirovecii pneumonia.[7]

  • Endpoints: The primary endpoint across the studies was the Objective Response Rate (ORR), as assessed by an independent review committee.[8] Key secondary endpoints included Complete Response Rate (CRR), Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and a thorough evaluation of safety and tolerability.[8]

CITADEL_Workflow cluster_screening Patient Screening cluster_treatment Treatment Protocol cluster_evaluation Endpoint Evaluation Eligibility Eligibility Criteria Met - R/R FL, MZL, or MCL - ≥18 years old - Prior Therapies - No prior PI3Ki Dosing_Initial Weeks 1-8: Parsaclisib 20mg QD Eligibility->Dosing_Initial Dosing_Split Regimen Assignment Dosing_Initial->Dosing_Split Dosing_WG Weekly Dosing (WG): Parsaclisib 20mg QW Dosing_Split->Dosing_WG Dosing_DG Daily Dosing (DG): Parsaclisib 2.5mg QD Dosing_Split->Dosing_DG Endpoints Primary Endpoint: - ORR (IRC Assessed) Secondary Endpoints: - CRR, DOR, PFS, OS - Safety & Tolerability Dosing_WG->Endpoints Dosing_DG->Endpoints

References

Dual Blockade of PI3Kδ and BTK Pathways: A Synergistic Approach in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed in vitro comparison of combination therapies involving Parsaclisib and Bruton's Tyrosine Kinase (BTK) inhibitors, offering insights for researchers and drug development professionals.

The B-cell receptor (BCR) signaling pathway is a critical driver of proliferation and survival in many B-cell malignancies. Two key kinases in this pathway, Phosphoinositide 3-kinase delta (PI3Kδ) and Bruton's Tyrosine Kinase (BTK), have been successfully targeted by individual inhibitory drugs. Parsaclisib is a potent and selective PI3Kδ inhibitor. This guide explores the in vitro synergistic potential of combining Parsaclisib with BTK inhibitors, providing a comprehensive overview of supporting experimental data and methodologies. While direct in vitro studies on the combination of Parsaclisib with BTK inhibitors are limited in publicly available literature, this guide draws upon studies of other PI3Kδ inhibitors in combination with BTK inhibitors to provide a representative analysis of this therapeutic strategy.

Rationale for Combination Therapy

Targeting the BCR pathway at two distinct points with a PI3Kδ inhibitor and a BTK inhibitor has a strong preclinical rationale.[1][2] Both kinases are crucial for downstream signaling that promotes cell survival and proliferation.[3][4][5] By inhibiting both, a more complete shutdown of the pathway can be achieved, potentially leading to synergistic anti-tumor effects and overcoming potential resistance mechanisms that may arise from single-agent therapy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the in vitro synergy of combination therapies.

BCR_Signaling_Pathway BCR Signaling Pathway cluster_membrane Cell Membrane BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK CD19 CD19 PI3K PI3Kδ CD19->PI3K LYN_SYK->PI3K BTK BTK LYN_SYK->BTK PIP2_PIP3 PIP2 -> PIP3 PI3K->PIP2_PIP3 PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB AKT AKT PIP2_PIP3->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival NFkB->Cell_Survival Parsaclisib Parsaclisib (PI3Kδ Inhibitor) Parsaclisib->PI3K BTKi BTK Inhibitor BTKi->BTK

BCR Signaling Pathway with Inhibitor Targets

Experimental_Workflow In Vitro Synergy Assessment Workflow start Start: B-cell malignancy cell lines treatment Treat with: - Parsaclisib (or proxy) - BTK Inhibitor - Combination start->treatment incubation Incubate for defined time periods treatment->incubation viability_assay Cell Viability Assay (e.g., MTS/MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay data_analysis Data Analysis: - Synergy Calculation (e.g., CI) viability_assay->data_analysis apoptosis_assay->data_analysis end Conclusion: Synergistic, Additive, or Antagonistic Effect data_analysis->end

Workflow for In Vitro Synergy Studies

In Vitro Performance Data

The following tables summarize key findings from preclinical studies investigating the combination of PI3Kδ and BTK inhibitors in various B-cell malignancy cell lines.

Table 1: Synergistic Inhibition of Cell Adhesion in Mantle Cell Lymphoma (MCL) [1]

Cell LineTreatmentConcentrationAdhesion Inhibition (Synergy)
JeKo1, HBL2, Rec1Ibrutinib (BTKi) + Idelalisib (PI3Kδi)Ibrutinib: ~1 nM, Idelalisib: ~100 nMStrongly synergistic (CI50 values < 0.3)

CI50: Combination Index at 50% effect. A CI < 1 indicates synergy.

Table 2: Synergistic Effects on Cell Viability and Apoptosis in Diffuse Large B-cell Lymphoma (DLBCL) [6]

Cell LineTreatmentEffect
CLBL-1 (Canine DLBCL)Ibrutinib (BTKi) + AS-605240 (PI3Kγi)Synergistic reduction in cell proliferation and increase in apoptosis/necrosis.
SU-DHL-4 (Human DLBCL)Ibrutinib (BTKi) + AS-605240 (PI3Kγi)Synergistic reduction in cell proliferation and increase in apoptosis/necrosis.

Note: AS-605240 is a PI3Kγ inhibitor, but this study demonstrates the principle of dual pathway inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the in vitro efficacy of drug combinations.

Cell Viability Assay (MTS/MTT)[7][8][9][10]

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, treat the cells with serial dilutions of Parsaclisib (or a proxy PI3Kδ inhibitor), a BTK inhibitor, and the combination of both. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: For MTS assays, measure the absorbance at 490 nm using a microplate reader. For MTT assays, first add a solubilization solution to dissolve the formazan crystals, then measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Synergy can be calculated using methods such as the Chou-Talalay Combination Index (CI).

Apoptosis Assay (Annexin V Staining by Flow Cytometry)[11][12][13][14][15]

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the single agents and their combination for 24-48 hours as described above.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Conclusion

The available in vitro data from studies on combining PI3Kδ and BTK inhibitors strongly suggest a synergistic anti-tumor effect in various B-cell malignancies. This dual blockade leads to enhanced inhibition of cell adhesion, proliferation, and increased induction of apoptosis compared to single-agent treatments. While specific data for Parsaclisib in this combination is still emerging, the consistent synergistic findings with other PI3Kδ inhibitors provide a strong rationale for further investigation. The experimental protocols provided herein offer a foundation for researchers to explore the potential of Parsaclisib in combination with BTK inhibitors in their own in vitro models. These preclinical studies are crucial for informing the design of future clinical trials aimed at improving outcomes for patients with B-cell malignancies.

References

Benchmarking Parsaclisib: A Comparative Guide to PI3Kδ Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Parsaclisib's activity against other notable kinase inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway. The following sections present a comprehensive analysis of its biochemical potency, cellular activity, and clinical efficacy, supported by experimental data and detailed methodologies.

Introduction to Parsaclisib and the PI3Kδ Target

Parsaclisib (INCB050465) is a next-generation, potent, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] The PI3K pathway is a critical intracellular signaling cascade that regulates fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[5] The class I PI3K family consists of four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are primarily expressed in hematopoietic cells, making them attractive targets for hematological malignancies and inflammatory diseases.[6] Dysregulation of the PI3Kδ signaling pathway is a key driver in the pathogenesis of various B-cell malignancies.[3]

Parsaclisib was structurally designed to be distinct from first-generation PI3Kδ inhibitors, a feature believed to contribute to its improved safety profile, particularly regarding hepatotoxicity.[2] This guide benchmarks Parsaclisib against other PI3K inhibitors, including the PI3Kδ-selective inhibitor idelalisib, the dual PI3Kδ/γ inhibitor duvelisib, and the pan-PI3K inhibitor copanlisib.

Biochemical Potency and Selectivity

The hallmark of Parsaclisib is its high potency and remarkable selectivity for the PI3Kδ isoform. In biochemical assays, Parsaclisib demonstrates a half-maximal inhibitory concentration (IC50) of approximately 1 nM for PI3Kδ.[1][4] Its selectivity for PI3Kδ is reported to be over 10,000 to 20,000-fold higher than for the other class I PI3K isoforms (α, β, and γ).[1][3][4] This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic index.

Here's a comparative summary of the biochemical potency of Parsaclisib and other selected PI3K inhibitors.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Primary Target(s)
Parsaclisib >20,000>20,000>20,0001 PI3Kδ
Idelalisib 86004000210019 PI3Kδ
Duvelisib 160285272.5 PI3Kδ, PI3Kγ
Copanlisib 0.53.76.40.7 Pan-PI3K (α, δ)

Note: IC50 values are compiled from various sources and may not be directly comparable due to different assay conditions. The data serves to illustrate the relative potency and selectivity profiles.

Cellular Activity and Signaling Pathway Inhibition

Parsaclisib effectively inhibits the PI3K signaling pathway in B-cell lines, leading to the suppression of cell proliferation.[3] The PI3K/AKT/mTOR pathway is a key downstream effector of PI3Kδ. Inhibition of PI3Kδ by Parsaclisib prevents the phosphorylation of AKT, a central node in the pathway, thereby impacting cell survival and growth.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by Parsaclisib.

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Parsaclisib Parsaclisib Parsaclisib->PI3K Inhibition

PI3K/AKT/mTOR Signaling Pathway and Parsaclisib's Point of Inhibition.

Clinical Efficacy in B-Cell Malignancies

Parsaclisib has demonstrated significant clinical activity in various relapsed or refractory (R/R) B-cell malignancies in a series of phase 2 clinical trials known as CITADEL.

Trial NameMalignancyObjective Response Rate (ORR)
CITADEL-203 Follicular Lymphoma (FL)78%[4]
CITADEL-204 Marginal Zone Lymphoma (MZL)57%
CITADEL-205 Mantle Cell Lymphoma (MCL)70% (in BTK inhibitor-naïve patients)

These response rates compare favorably to those observed with other approved PI3K inhibitors in similar patient populations. For instance, other PI3K inhibitors have reported ORRs ranging from 42% to 59% in R/R Follicular Lymphoma.[4]

Experimental Protocols

In Vitro PI3Kδ Kinase Activity Assay

This protocol outlines a general method for determining the in vitro potency (IC50) of kinase inhibitors. A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.

Objective: To determine the IC50 of Parsaclisib and other inhibitors against recombinant human PI3Kδ.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test inhibitors (Parsaclisib, etc.) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Dilute the PI3Kδ enzyme, lipid substrate, and ATP to their final desired concentrations in the kinase buffer. Prepare serial dilutions of the test inhibitors in DMSO.

  • Reaction Setup: In a 384-well plate, add a small volume (e.g., 0.5 µL) of the serially diluted inhibitor or DMSO (vehicle control).

  • Enzyme/Substrate Addition: Add the enzyme/lipid substrate mixture (e.g., 4 µL) to each well.

  • Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 0.5 µL) to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitors) B Dispense Inhibitor/Vehicle into 384-well Plate A->B C Add Enzyme/Substrate Mixture B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction & Add ADP Detection Reagents E->F G Measure Luminescence F->G H Calculate IC50 Values G->H

Workflow for an In Vitro Kinase Activity Assay.
Cell Proliferation Assay

This protocol describes a general method for assessing the effect of kinase inhibitors on the proliferation of cancer cell lines using a colorimetric assay such as the MTT assay.

Objective: To determine the anti-proliferative effect of Parsaclisib and other inhibitors on lymphoma cell lines.

Materials:

  • Lymphoma cell line (e.g., from a B-cell malignancy)

  • Complete cell culture medium

  • Test inhibitors (Parsaclisib, etc.) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the lymphoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitors. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell proliferation relative to the vehicle control. Plot the percentage of proliferation against the inhibitor concentration and determine the IC50 value.

Conclusion

Parsaclisib stands out as a highly potent and selective PI3Kδ inhibitor. Its distinct biochemical profile, characterized by a low nanomolar IC50 for PI3Kδ and exceptional selectivity over other PI3K isoforms, translates into robust anti-proliferative activity in B-cell lymphoma models. The promising clinical efficacy observed in the CITADEL trials, with high objective response rates in various lymphoma subtypes, underscores its potential as a valuable therapeutic option. The improved safety profile, particularly the reduced incidence of hepatotoxicity compared to first-generation PI3Kδ inhibitors, further enhances its therapeutic potential. This comparative guide provides a framework for researchers and drug development professionals to understand the key attributes of Parsaclisib in the context of other PI3K pathway inhibitors.

References

Reproducibility of Published Parsaclisib Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of published research findings on Parsaclisib, a selective PI3Kδ inhibitor, with a focus on the reproducibility of its performance against other alternatives. The information is intended for researchers, scientists, and drug development professionals to critically evaluate the existing data.

Preclinical Efficacy and Potency

Parsaclisib has demonstrated potent and selective inhibition of the PI3Kδ isoform in various preclinical studies. This section compares its in vitro potency and in vivo anti-tumor activity with other approved PI3Kδ inhibitors.

In Vitro Potency

Parsaclisib exhibits high potency against the PI3Kδ enzyme and in cell-based assays.[1][2] In primary cell-based assays, Parsaclisib inhibited the proliferation of malignant human B-cells with mean IC50 values below 1 nM.[1] Specifically, in Ramos Burkitt's lymphoma cells, Parsaclisib inhibited anti-IgM-induced pAKT (Ser473) with an IC50 of 1 nM.[2] It has been reported to be approximately 20,000-fold selective for PI3Kδ over other Class I PI3K isoforms.[2]

For comparison, other PI3Kδ inhibitors have reported the following IC50 values:

InhibitorTargetIC50 (nM)Cell Line(s)
Parsaclisib PI3Kδ1Ramos (pAKT inhibition)
PI3Kδ≤104 MCL cell lines (proliferation)
PI3Kδ2-8Pfeiffer, SU-DHL-5, SU-DHL-6, WSU-NHL (proliferation)
Idelalisib PI3Kδ19Biochemical assay
PI3Kα8600Biochemical assay
PI3Kβ4000Biochemical assay
PI3Kγ2100Biochemical assay
Duvelisib PI3Kδ,γ~0.59 µM (median GI50)Panel of 20 hematologic malignancy cell lines
Umbralisib PI3Kδ2.5Biochemical assay

Data compiled from multiple sources.[2][3][4][5][6]

In Vivo Anti-Tumor Activity

In preclinical xenograft models, Parsaclisib has demonstrated significant tumor growth inhibition. In a Pfeiffer diffuse large B-cell lymphoma (DLBCL) subcutaneous xenograft model, oral administration of Parsaclisib at 1 mg/kg twice daily resulted in significant tumor growth inhibition.[7] This anti-tumor activity was correlated with the inhibition of AKT phosphorylation in the tumor tissue.

Clinical Efficacy and Safety

Parsaclisib has been evaluated in a series of clinical trials, known as the CITADEL program, for various B-cell malignancies. This section summarizes and compares the key efficacy and safety findings with those of other approved PI3Kδ inhibitors.

Clinical Efficacy

The following table summarizes the overall response rates (ORR) and complete response (CR) rates observed in key clinical trials of Parsaclisib and other PI3Kδ inhibitors in relapsed/refractory follicular lymphoma (FL) and mantle cell lymphoma (MCL).

DrugIndicationTrial NameORR (%)CR (%)
Parsaclisib r/r FLCITADEL-20377.719.4
r/r MCL (BTKi-naïve)CITADEL-20570.115.6
Idelalisib r/r FLStudy 101-09576
Duvelisib r/r FLDYNAMO47.31.2
Umbralisib r/r FLUNITY-NHL433.4
Copanlisib r/r FLCHRONOS-15914

Data compiled from multiple sources.

Clinical Safety: A Focus on Diarrhea and Colitis

A key differentiator among PI3K inhibitors is their safety profile, particularly the incidence of immune-mediated toxicities such as diarrhea and colitis. The following table provides a comparison of the rates of all-grade and grade ≥3 diarrhea and colitis reported in clinical trials of Parsaclisib and other PI3K inhibitors.

DrugTrial(s)Indication(s)Diarrhea (All Grades, %)Diarrhea (Grade ≥3, %)Colitis (All Grades, %)Colitis (Grade ≥3, %)
Parsaclisib CITADEL-205 (MCL)r/r MCL34.313.9-4.6
CITADEL-204 (MZL)r/r MZL47.012.0-5.0
CITADEL-111 (B-cell lymphomas)r/r B-cell lymphomas----
Idelalisib VariousCLL, FL, SLL21-475-14Included in diarrhea-
Duvelisib DUO (CLL/SLL)r/r CLL/SLL-23--
Umbralisib Integrated AnalysisLymphoid Malignancies52.37.32.4-

Data compiled from multiple sources.[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] Note: Direct comparison is challenging due to differences in trial design, patient populations, and reporting methodologies.

Experimental Protocols

To aid in the reproducibility of the cited findings, this section provides detailed methodologies for key experiments.

Cell Viability (MTT) Assay

Objective: To assess the effect of Parsaclisib on the proliferation of B-cell lymphoma cell lines.

Protocol:

  • Cell Seeding: Seed B-cell lymphoma cells (e.g., Pfeiffer, SU-DHL-5) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: The following day, treat the cells with a serial dilution of Parsaclisib (or comparator compound) in complete culture medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for pAKT

Objective: To determine the effect of Parsaclisib on the phosphorylation of AKT, a downstream effector of the PI3K pathway.

Protocol:

  • Cell Treatment: Plate B-cell lymphoma cells (e.g., Ramos) and treat with various concentrations of Parsaclisib for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-AKT (Ser473) (e.g., Cell Signaling Technology #4060) and total AKT (e.g., Cell Signaling Technology #9272) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the pAKT signal to the total AKT signal.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Parsaclisib in a mouse model of B-cell lymphoma.

Protocol:

  • Cell Implantation: Subcutaneously implant a suspension of a human B-cell lymphoma cell line (e.g., 5 x 10^6 Pfeiffer cells) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Parsaclisib at various doses). Administer the treatment orally (e.g., by gavage) according to the desired schedule (e.g., once or twice daily).

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Parsaclisib and the workflow of key experiments.

PI3K_Pathway BCR B-Cell Receptor SYK SYK BCR->SYK PI3K_delta PI3Kδ SYK->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates Parsaclisib Parsaclisib Parsaclisib->PI3K_delta PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Parsaclisib inhibits the PI3Kδ signaling pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_culture 1. Cell Culture & Treatment lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody blocking->primary_ab secondary_ab 8. Secondary Antibody primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Densitometry & Analysis detection->analysis Image Analysis

Workflow for Western Blot analysis of pAKT.

Xenograft_Workflow start Start implant 1. Cell Implantation (Subcutaneous) start->implant tumor_growth 2. Tumor Growth (to 100-200 mm³) implant->tumor_growth randomize 3. Randomization tumor_growth->randomize treatment 4. Treatment Administration (Oral Gavage) randomize->treatment measurement 5. Tumor Measurement (Calipers) treatment->measurement measurement->measurement Continue treatment endpoint 6. Study Endpoint measurement->endpoint Tumor size criteria met analysis 7. Data Analysis endpoint->analysis

Workflow for in vivo xenograft tumor model.

References

Durability of Response to Parsaclisib in Long-Term Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Parsaclisib, a potent and highly selective next-generation inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), has demonstrated significant and durable clinical responses in long-term studies for patients with relapsed or refractory (R/R) non-Hodgkin lymphomas (NHL), including follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL). This guide provides a comparative analysis of the long-term durability of response to parsaclisib with other approved targeted therapies for these indications, supported by experimental data from key clinical trials.

Comparative Efficacy in Relapsed/Refractory Follicular Lymphoma

Parsaclisib has shown promising efficacy in patients with R/R FL who have received at least two prior systemic therapies. The CITADEL-203 trial provides the primary long-term data for parsaclisib in this setting. For comparison, other PI3K inhibitors such as idelalisib, duvelisib, copanlisib, and umbralisib are considered relevant alternatives.

Treatment (Trial)Overall Response Rate (ORR)Median Duration of Response (mDOR)Median Progression-Free Survival (mPFS)
Parsaclisib (CITADEL-203) 77.7% (daily dosing group)[1]14.7 months (daily dosing group)[1]15.8 months (daily dosing group)[1]
Idelalisib (NCT01282424) 56%[2][3]11 months[2]11 months[2]
Duvelisib (DYNAMO) 42.2%[1][4][5][6][7]10 months[1][4][5][6][7]9.5 months[1][4][5][6][7]
Copanlisib (CHRONOS-1) 59%[8]12.2 months[8]11.2 months[8]
Umbralisib (UNITY-NHL) 45.3%[9]11.1 months[9]10.6 months[9][10]

Comparative Efficacy in Relapsed/Refractory Marginal Zone Lymphoma

In the setting of R/R MZL, parsaclisib has been evaluated in the CITADEL-204 trial. Key comparators include the BTK inhibitor ibrutinib and other PI3K inhibitors.

Treatment (Trial)Overall Response Rate (ORR)Median Duration of Response (mDOR)Median Progression-Free Survival (mPFS)
Parsaclisib (CITADEL-204) 58.3% (daily dosing group)[11]12.2 months (daily dosing group)[11]16.5 months (daily dosing group)[11]
Ibrutinib (NCT01980628) 58%[12][13]27.6 months[12][13]15.7 months[12][13]
Umbralisib (UNITY-NHL) 49.3%[9]Not Reached[9]Not Reached[9][10]

Comparative Efficacy in Relapsed/Refractory Mantle Cell Lymphoma

The CITADEL-205 trial investigated parsaclisib in patients with R/R MCL, both with and without prior BTK inhibitor treatment. For BTK inhibitor-naïve patients, a comparison with BTK inhibitors like acalabrutinib and zanubrutinib is relevant.

Treatment (Trial)Overall Response Rate (ORR)Median Duration of Response (mDOR)Median Progression-Free Survival (mPFS)
Parsaclisib (CITADEL-205, BTKi-naïve, daily dosing) 70.1%[14][15]12.1 months[14][15]11.1 months[16]
Acalabrutinib (ACE-LY-004) 81%[17][18]28.6 months[17]22.0 months[17]
Zanubrutinib (BGB-3111-206) 83.7%Not Reached33.0 months

Experimental Protocols

Parsaclisib (CITADEL-203, 204, 205)
  • Study Design: These were Phase 2, multicenter, open-label, single-arm studies.[15][19][20][21]

  • Patient Population: Patients aged ≥18 years with histologically confirmed R/R FL, MZL, or MCL who had received a specified number of prior systemic therapies.[15][19][20][21] Key exclusion criteria included prior treatment with a PI3Kδ inhibitor.[22]

  • Dosing Regimen: Patients initially received parsaclisib 20 mg once daily for 8 weeks. Subsequently, they were assigned to either a weekly dosing group (20 mg once weekly) or a daily dosing group (2.5 mg once daily). The daily dosing regimen was selected for further assessment.[11][15][19][20][21]

  • Response Assessment: The primary endpoint was the overall response rate (ORR), assessed by an independent review committee according to the Lugano classification.[20] Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[20] Tumor assessments were conducted at regular intervals.

Alternative Therapies (Selected Protocols)
  • Copanlisib (CHRONOS-1): This was a Phase 2, single-arm study in patients with R/R indolent NHL. Copanlisib was administered as a 60 mg intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[23][24] The primary endpoint was ORR.[25]

  • Ibrutinib (NCT01980628): A Phase 2, open-label, non-randomized study in patients with R/R MZL who had received at least one prior anti-CD20-based regimen.[13][26] Ibrutinib was administered orally at 560 mg once daily.[13] The primary endpoint was ORR.[26]

  • Acalabrutinib (ACE-LY-004): This Phase 2, open-label study enrolled patients with R/R MCL who had received one to five prior therapies.[17] Acalabrutinib was given orally at 100 mg twice daily.[17][27] The primary endpoint was investigator-assessed ORR based on the Lugano classification.[17]

  • Zanubrutinib (BGB-3111-206): A single-arm, open-label, multicenter Phase 2 study in patients with R/R MCL who had received at least one prior regimen. Zanubrutinib was administered orally. The primary endpoint was ORR.

  • Idelalisib (NCT01282424): A Phase 2, open-label study in patients with indolent NHL refractory to rituximab and an alkylating agent.[2][3][28] Patients received idelalisib 150 mg orally twice daily.[2][28] The primary endpoint was ORR.[2]

  • Duvelisib (DYNAMO): A Phase 2, open-label, single-arm study in patients with iNHL refractory to rituximab and chemotherapy or radioimmunotherapy.[1][4][5][6][7] Duvelisib was administered at 25 mg orally twice daily.[1][4][5][6][7] The primary endpoint was ORR.[1][4][5][6][7]

  • Umbralisib (UNITY-NHL): A Phase 2b, multicohort study in patients with R/R iNHL.[29] Patients received umbralisib 800 mg orally once daily.[9] The primary endpoint was ORR.[30]

Signaling Pathway and Experimental Workflow

Parsaclisib functions by inhibiting the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a hallmark of many B-cell malignancies.

PI3K_Pathway BCR B-cell Receptor (BCR) SYK SYK BCR->SYK Activation PI3K PI3Kδ SYK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation Parsaclisib Parsaclisib Parsaclisib->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: PI3Kδ signaling pathway inhibited by Parsaclisib.

The following diagram illustrates a generalized workflow for the Phase 2 clinical trials discussed in this guide.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Informed Consent Screening->Enrollment Treatment Treatment Initiation (Parsaclisib or Alternative) Enrollment->Treatment Monitoring Safety & Tolerability Monitoring (AEs) Treatment->Monitoring Assessment Tumor Response Assessment (e.g., Lugano) Monitoring->Assessment Progression Disease Progression or Unacceptable Toxicity Monitoring->Progression Follow_up Long-term Follow-up (DOR, PFS, OS) Assessment->Follow_up Assessment->Progression Discontinuation Treatment Discontinuation Progression->Discontinuation

References

A Comparative Guide to PI3K Delta Inhibitors for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis and comparison of key phosphoinositide 3-kinase delta (PI3Kδ) inhibitors used in research. The document focuses on presenting objective performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in the selection of the most appropriate inhibitor for specific research applications.

Introduction to PI3K Delta Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The delta (δ) isoform of the p110 catalytic subunit is primarily expressed in hematopoietic cells and plays a crucial role in B-cell development and function. Its dysregulation is implicated in various B-cell malignancies and inflammatory diseases, making it a key target for therapeutic intervention. This guide focuses on a comparative analysis of three prominent PI3Kδ inhibitors: Idelalisib, Seletalisib, and Zandelisib.

Comparative Performance of PI3K Delta Inhibitors

The potency and selectivity of PI3Kδ inhibitors are critical parameters for their application in research. The following tables summarize the half-maximal inhibitory concentration (IC50) values for Idelalisib, Seletalisib, and Zandelisib against the four class I PI3K isoforms. Lower IC50 values indicate higher potency.

Table 1: Biochemical Potency (IC50, nM) of PI3K Delta Inhibitors Against Class I PI3K Isoforms

InhibitorPI3KαPI3KβPI3KγPI3KδReference(s)
Idelalisib820 - 8600565 - 400089 - 21002.5 - 19[1][2][3]
Seletalisib---12[4][5]
Zandelisib---0.6[6]

Note: IC50 values can vary between different studies due to variations in experimental conditions (e.g., ATP concentration). The ranges presented reflect data from multiple sources.

Table 2: Selectivity Profile of PI3K Delta Inhibitors

InhibitorSelectivity for PI3Kδ vs. α (fold)Selectivity for PI3Kδ vs. β (fold)Selectivity for PI3Kδ vs. γ (fold)
Idelalisib328 - 3440226 - 160035.6 - 840
Seletalisib>303>24>24
Zandelisib>3000>3000>3000

Note: Selectivity is calculated as (IC50 for other isoform) / (IC50 for PI3Kδ). Higher values indicate greater selectivity for PI3Kδ.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize PI3Kδ inhibitors.

In Vitro PI3K Enzyme Activity Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified PI3Kδ enzyme. A common method is the ADP-Glo™ Kinase Assay.[7]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Purified recombinant PI3Kδ enzyme (and other isoforms for selectivity profiling)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test inhibitors (e.g., Idelalisib, Seletalisib, Zandelisib) dissolved in DMSO

  • Assay plates (e.g., 384-well plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a kinase reaction buffer containing the lipid substrate.

  • Add the test inhibitor at various concentrations to the wells of the assay plate.

  • Add the PI3Kδ enzyme to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Phospho-Akt (p-Akt) Western Blot Assay

This assay determines the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Principle: Activated PI3K phosphorylates PIP2 to generate PIP3, which in turn leads to the phosphorylation of Akt at Serine 473 (S473) and Threonine 308 (T308). A reduction in p-Akt levels indicates inhibition of the PI3K pathway.

Materials:

  • B-cell lymphoma cell line (e.g., SU-DHL-6)[8]

  • Cell culture medium and supplements

  • Test inhibitors dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies: anti-p-Akt (S473), anti-total Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PI3Kδ inhibitor for a specified time (e.g., 1-24 hours).[8]

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of p-Akt.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

PI3K_Signaling_Pathway cluster_inhibitor PI3K Delta Inhibitor Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Survival Cell Survival AKT->Cell Survival Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation PTEN PTEN PTEN->PIP3 inhibits Inhibitor Inhibitor Inhibitor->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K delta inhibitors.

Experimental Workflow for PI3K Delta Inhibitor Evaluation

Experimental_Workflow start Start: Inhibitor Selection biochem_assay Biochemical Assay (In Vitro Kinase Activity) start->biochem_assay cellular_assay Cellular Assay (p-Akt Western Blot) start->cellular_assay data_analysis Data Analysis (IC50 & Selectivity) biochem_assay->data_analysis Determine Potency cellular_assay->data_analysis Confirm Cellular Activity conclusion Conclusion: Select Optimal Inhibitor data_analysis->conclusion

Caption: A typical experimental workflow for the evaluation of PI3K delta inhibitors.

References

Safety Operating Guide

Proper Disposal of Parsaclisib Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the handling and disposal of Parsaclisib Hydrochloride, this document outlines procedural, step-by-step guidance to ensure safe laboratory practices and environmental protection.

This compound is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key component of the PI3K/AKT signaling pathway often dysregulated in B-cell malignancies.[1][2][3] Due to its biological activity and potential environmental impact, proper disposal is paramount. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] It is imperative to avoid release into the environment.[4][5]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory to prevent exposure. This includes:

  • Eye Protection: Safety goggles with side-shields.[4]

  • Hand Protection: Protective gloves (impervious).[4][5]

  • Body Protection: Impervious clothing.[4]

  • Respiratory Protection: A suitable respirator should be used, especially in case of inadequate ventilation or when handling the powder form to avoid dust inhalation.[4][5]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[4][5] Adherence to federal, state, and local regulations for hazardous waste disposal is crucial.[6]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including unused or expired product, contaminated lab supplies (e.g., weighing paper, pipette tips), and empty containers, in a designated, clearly labeled hazardous waste container.

    • The container should be robust, leak-proof, and kept closed when not in use.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, designated hazardous waste container for liquids.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials:

    • All materials that have come into contact with this compound, such as gloves, gowns, and cleaning materials from spills, should be considered hazardous waste and disposed of accordingly.[6]

2. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.[4]

  • Wear full personal protective equipment.[4]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., diatomite, universal binders).[4]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect all contaminated materials and cleanup residues in a designated hazardous waste container.[4]

  • Decontaminate the spill area with a suitable cleaning agent (e.g., alcohol), and collect the cleaning materials as hazardous waste.[4]

  • Prevent the spill from entering drains or waterways.[4][5]

3. Labeling and Storage of Waste:

  • Clearly label all hazardous waste containers with "Hazardous Waste" and the specific contents (i.e., "this compound Waste").

  • Include the accumulation start date on the label.

  • Store the waste containers in a designated, secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor, in accordance with your institution's EHS procedures.

  • Never dispose of this compound down the drain or in the regular trash.

Quantitative Safety and Potency Data

The following table summarizes key quantitative data related to the biological activity of Parsaclisib, highlighting its high potency which necessitates careful handling and disposal.

ParameterValueCell Lines/ConditionsReference
PI3Kδ IC₅₀ 1 nMAt 1 mM ATP[1][2]
Selectivity ~20,000-foldOver other PI3K class I isoforms[1][2]
pAKT (Ser473) Inhibition IC₅₀ 1 nMRamos Burkitt's lymphoma cell line[1][2]
Cell Proliferation IC₅₀ ≤10 nMVarious MCL and DLBCL cell lines[1]
Primary B-cell Proliferation IC₅₀ 0.2 - 1.7 nMHuman, dog, rat, and mouse primary B cells[1]

Visualizing the Mechanism and Disposal Workflow

To better understand the context of Parsaclisib's use and the importance of its proper disposal, the following diagrams illustrate its biological mechanism and the procedural workflow for its disposal.

Parsaclisib_PI3K_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Parsaclisib Parsaclisib Parsaclisib->PI3K_delta Inhibits

Caption: Parsaclisib inhibits PI3Kδ, blocking the PI3K/AKT pathway and reducing B-cell proliferation.

Disposal_Workflow cluster_workflow This compound Disposal Workflow Start Generation of Parsaclisib Waste Segregate Segregate Waste (Solid, Liquid, Contaminated PPE) Start->Segregate Spill Spill Occurs Start->Spill Collect Collect in Designated Hazardous Waste Containers Segregate->Collect Label Label Containers Correctly (Contents, Date) Collect->Label Store Store in Secure, Designated Area Label->Store Arrange Arrange for Pickup by Licensed Disposal Contractor Store->Arrange Dispose Dispose via Approved Waste Disposal Plant Arrange->Dispose Contain Contain & Clean Spill with appropriate PPE Spill->Contain Contain->Collect Collect Cleanup Residue

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Parsaclisib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Parsaclisib Hydrochloride is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and ensure a safe laboratory environment.

This compound is a potent inhibitor of PI3Kδ.[1][2] Due to its pharmacological activity and potential hazards, strict adherence to safety protocols is crucial. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Some data also suggests it may cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on a composite of safety data sheets and general guidelines for handling hazardous drugs.[5][6][7][8][9]

Protection Type Specific PPE Key Considerations
Hand Protection Double-gloving with chemotherapy-rated glovesChange gloves every hour or immediately if contaminated, torn, or punctured. One glove should be worn under the gown cuff and the second over.[7]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffsGown should be resistant to permeability by hazardous drugs.[5][7]
Eye and Face Protection Safety glasses with side shields or goggles. A face shield should be worn in situations with a risk of splashing.Provides a barrier against splashes and aerosols.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when there is a risk of generating aerosols or dust, or when handling outside of a containment system like a chemical fume hood.[4][5]

Procedural Guidance for Handling this compound

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.[3]

  • Restricted Access: Operations involving this compound should be performed in a designated area with restricted access to authorized personnel only.[7]

Standard Operating Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and inspected for integrity. The designated handling area should be clean and uncluttered.

  • Donning PPE: Follow a structured donning procedure to ensure complete protection. A recommended sequence is gown, inner gloves, mask/respirator, eye protection, and outer gloves.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.[3]

    • Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate after use or dispose of as hazardous waste.

  • Doffing PPE: Remove PPE in a manner that prevents self-contamination. A typical sequence is to remove outer gloves, gown, and then inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[7]

  • Spill Management: In case of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with absorbent material. Collect the contaminated material into a sealed container for hazardous waste disposal.[3]

Disposal Plan

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.), and any materials that have come into contact with this compound, must be disposed of as hazardous waste.

  • Waste Containers: Place all contaminated waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[3][4]

Experimental Workflow: Donning and Doffing of PPE

The following diagram illustrates the logical workflow for donning and doffing Personal Protective Equipment to ensure handler safety when working with this compound.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Don Gown Don1->Don2 Don3 Don Mask/Respirator Don2->Don3 Don4 Don Eye Protection Don3->Don4 Don5 Don Inner Gloves (Under Cuff) Don4->Don5 Don6 Don Outer Gloves (Over Cuff) Don5->Don6 Handling Handle Parsaclisib Hydrochloride Don6->Handling Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Eye Protection Doff3->Doff4 Doff5 Remove Mask/Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Perform Hand Hygiene Doff6->Doff7 End End Doff7->End Start Start Start->Don1 Handling->Doff1

Caption: Logical workflow for the correct sequence of donning and doffing Personal Protective Equipment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Parsaclisib Hydrochloride
Reactant of Route 2
Parsaclisib Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.